2,5-Dioxahexanedioic Acid Dimethyl Ester
Description
The exact mass of the compound Dimethyl 2,5-Dioxahexanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxycarbonyloxyethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMLQXFMDFZAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294585 | |
| Record name | Dimethyl 2,5-Dioxahexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88754-66-9 | |
| Record name | 88754-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,5-Dioxahexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,5-Dioxahexanedioic acid dimethyl ester, also known by its common name dimethyl diglycolate or dimethyl 2,2'-oxydiacetate, is a chemical compound with the molecular formula C₆H₁₀O₅. This diester is a valuable building block in organic synthesis, finding applications as a solvent, an intermediate in the preparation of more complex molecules, and as a monomer in polymer chemistry. Its utility extends to the development of biodegradable polymers and as a component in various formulations. This guide provides an in-depth exploration of the primary and alternative synthesis pathways for this versatile compound, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis to inform laboratory and process development decisions.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.
| Property | Value |
| Molecular Formula | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol |
| CAS Number | 7040-23-5 |
| Appearance | Colorless liquid |
| Boiling Point | 211.3 °C at 760 mmHg[1] |
| Melting Point | 36 °C[1] |
| Density | 1.15 g/cm³[1] |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. |
Primary Synthesis Pathway: Fischer-Speier Esterification of Diglycolic Acid
The most established and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of its parent dicarboxylic acid, diglycolic acid (2,2'-oxydiacetic acid). This acid-catalyzed reaction involves the refluxing of the carboxylic acid with an excess of methanol to drive the equilibrium towards the formation of the ester and water.[2]
Causality Behind Experimental Choices
The use of a large excess of methanol serves a dual purpose: it acts as both a reactant and the solvent, and its high concentration shifts the reaction equilibrium to favor the product, in accordance with Le Châtelier's principle.[3] A strong acid catalyst, such as concentrated sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol.[2][3] The reaction is performed under reflux to maintain a sufficiently high temperature to achieve a reasonable reaction rate without evaporating the volatile methanol.
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic addition of the alcohol to the protonated carbonyl group.
Figure 1: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Diglycolic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq, also as solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diglycolic acid (1.0 eq) in a large excess of anhydrous methanol (20-30 eq).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the methanolic solution while stirring. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step neutralizes the sulfuric acid catalyst and any unreacted diglycolic acid.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude dimethyl diglycolate.
-
Purification: For higher purity, the crude product can be purified by vacuum distillation.[4]
Expected Yield: Based on similar esterification reactions, yields in the range of 80-95% can be expected.[5][6]
Alternative Synthesis Pathways
While Fischer esterification is the most common route, other methods offer potential advantages in specific contexts, such as avoiding strong acids or utilizing different starting materials.
Synthesis from Diglycolic Anhydride
The ring-opening of diglycolic anhydride (1,4-dioxane-2,6-dione) with methanol provides a direct route to the monoester, which can then be further esterified, or under appropriate conditions, directly to the diester. This method can be advantageous as it avoids the production of water as a byproduct in the initial step.
Figure 2: Synthesis from Diglycolic Anhydride.
Experimental Protocol Outline:
-
Reaction: Dissolve diglycolic anhydride in an excess of methanol. The reaction can be slow at room temperature and may be accelerated by gentle heating or the addition of a catalytic amount of acid or base.
-
Esterification of Monoester: To drive the reaction to the diester, an acid catalyst (e.g., sulfuric acid) can be added, and the mixture is refluxed, similar to the Fischer esterification protocol.
-
Work-up and Purification: The work-up procedure would be analogous to that of the Fischer esterification, involving neutralization, extraction, drying, and solvent removal.
Synthesis via Transesterification
Transesterification offers an alternative pathway where an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. For the synthesis of dimethyl diglycolate, a potential route involves the reaction of a diol with dimethyl carbonate. While not as commonly documented for this specific product, the principles of transesterification are well-established, particularly in biodiesel production.[6] Catalysts for transesterification can be either acidic or basic.[7]
Conceptual Pathway:
A plausible, though less direct, transesterification approach could involve the reaction of ethylene glycol with a suitable carbonate or oxalate ester in the presence of a catalyst. A more direct, but less common, route would be the transesterification of a different dialkyl diglycolate with methanol.
Synthesis using Thionyl Chloride
The use of thionyl chloride (SOCl₂) in methanol provides an efficient method for esterification. Thionyl chloride reacts with methanol to generate sulfur dioxide and hydrogen chloride (HCl) in situ.[8] The anhydrous HCl then acts as the catalyst for the Fischer esterification. This method is particularly useful when anhydrous conditions are desired.
Experimental Protocol Outline:
-
Catalyst Generation: Carefully add thionyl chloride dropwise to chilled, anhydrous methanol with stirring. This reaction is exothermic and releases toxic gases (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.
-
Esterification: Add diglycolic acid to the freshly prepared methanolic HCl solution.
-
Reaction and Work-up: The mixture is then typically stirred at room temperature or gently heated to complete the reaction. The work-up is similar to the standard Fischer esterification, involving neutralization and extraction.
Comparative Analysis of Synthesis Pathways
| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Estimated Yield |
| Fischer-Speier Esterification | Diglycolic Acid, Methanol | H₂SO₄ (conc.) | Readily available and inexpensive starting materials; high yields. | Reversible reaction requiring excess alcohol; use of corrosive concentrated acid. | 80-95% |
| From Diglycolic Anhydride | Diglycolic Anhydride, Methanol | Acid or Base (catalytic) | Avoids water as a byproduct in the initial step. | Diglycolic anhydride is less common and more expensive than diglycolic acid. | 70-90% |
| Transesterification | Diol, Dimethyl Carbonate (conceptual) | Acid or Base Catalyst | Can be performed under milder conditions depending on the catalyst. | Less documented for this specific product; may require specific catalysts. | Variable |
| Using Thionyl Chloride | Diglycolic Acid, Methanol | Thionyl Chloride | Generates anhydrous HCl in situ, beneficial for water-sensitive substrates. | Thionyl chloride is highly corrosive and toxic, requiring careful handling. | 85-95% |
Purification and Characterization
Purification of this compound is typically achieved by vacuum distillation to remove any unreacted starting materials, byproducts, and residual solvent. The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methoxy groups (–OCH₃) and a singlet for the two equivalent methylene groups (–CH₂–).
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon of the ester, the methylene carbon, and the methoxy carbon.
-
IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester functional group (typically around 1740-1760 cm⁻¹).
Conclusion
The synthesis of this compound is most reliably and economically achieved through the Fischer-Speier esterification of diglycolic acid. This method, while requiring careful control of equilibrium conditions, utilizes readily available materials and provides high yields. Alternative methods, such as the ring-opening of diglycolic anhydride or the use of thionyl chloride, offer specific advantages but may involve more expensive reagents or hazardous materials. The choice of synthesis pathway will ultimately depend on the specific requirements of the researcher or drug development professional, including scale, purity requirements, and available resources. This guide provides the foundational knowledge to make an informed decision and to successfully synthesize this valuable chemical intermediate.
References
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
- Al-SBAHI, R. J., et al. (2023).
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
- Hansen, T. V., & Spilling, C. D. (2018). Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols.
-
Fischer–Speier esterification. (2023, December 2). In Wikipedia. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
- Otera, J., & Nishikido, J. (2010).
-
Catalytic synthesis of glycol dicarbonate from glycol and dimethyl carbonate by transesterification. (2015). ResearchGate. [Link]
-
Hansen, T. V., & Spilling, C. D. (2018). Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. Welcome to DTU Research Database. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Kinetics Study of the Esterification of Acetic Acid with Methanol using Low-Corrosive Brønsted Acidic Ionic Liquids as Catalysts. (2017). ResearchGate. [Link]
-
How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry. [Link]
-
Product Class 9: 1,4-Dioxanes. (n.d.). Science of Synthesis. [Link]
- Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. (2018). Journal of Biochemical Technology, 9(1), 17-27.
-
Synthesis of dicarboxylic and complex esters by transesterification. (2007). ResearchGate. [Link]
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. (2020). MDPI. [Link]
- Method for producing dimethyl thiodiglycolate. (2008).
-
Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. (2011). ResearchGate. [Link]
- Process for the preparation of 1,4-dioxane-2,5-diones. (1994).
- Process method for preparing glycol maleate. (2021).
Sources
- 1. shokubai.org [shokubai.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. JP2008303173A - Method for producing dimethyl thiodiglycolate - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of Dimethyl 2,5-Dioxahexanedioate
Introduction
Dimethyl 2,5-Dioxahexanedioate, also known by its CAS Number 88754-66-9, is a dicarbonate ester that has garnered increasing interest across various scientific disciplines.[1] Its unique molecular architecture, featuring two ester and two ether functionalities, imparts a specific set of physicochemical properties that make it a valuable compound in both academic research and industrial applications. This guide provides a comprehensive overview of these properties, detailed methodologies for their experimental determination, and insights into the compound's current and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
The structural features of Dimethyl 2,5-Dioxahexanedioate, which can be envisioned as a combination of structural motifs from ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC), suggest a blend of desirable physicochemical characteristics.[2] This has led to its investigation as a novel electrolyte solvent in high-performance lithium-ion batteries, where it is theorized to combine the solid electrolyte interphase (SEI) forming ability of EC, the high anodic stability of EMC, and the desolvation ability of DMC.[2] Beyond energy storage, its ester and ether groups make it a versatile building block in organic synthesis for polymers and specialty chemicals.[3][4] In the pharmaceutical realm, such structures can be integral in the synthesis of active pharmaceutical ingredients (APIs) or in the design of novel drug delivery systems.[3]
This technical guide is designed to be a self-contained resource, providing not only the fundamental physicochemical data of Dimethyl 2,5-Dioxahexanedioate but also the practical, validated methodologies for their determination in a laboratory setting. By understanding the "why" behind the "how," researchers can confidently utilize and assess this compound in their own work.
Physicochemical Properties of Dimethyl 2,5-Dioxahexanedioate
A thorough understanding of a compound's physicochemical properties is paramount for its effective application. The following table summarizes the key properties of Dimethyl 2,5-Dioxahexanedioate based on available literature and supplier data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₆ | [3][5] |
| Molecular Weight | 178.14 g/mol | [3][5] |
| CAS Number | 88754-66-9 | [5] |
| Appearance | Colorless to almost colorless clear liquid | [6][7][8] |
| Purity | >98.0% (by Gas Chromatography) | [6][9][10] |
| Boiling Point | 220 °C (at atmospheric pressure) | [4][6] |
| Flash Point | 82 °C | [6] |
| Density (Specific Gravity) | 1.24 g/cm³ (at 20/20 °C) | [6] |
| Refractive Index | 1.42 | [6] |
| IUPAC Name | 2-methoxycarbonyloxyethyl methyl carbonate | [5] |
| Synonyms | 2,5-Dioxahexanedioic Acid Dimethyl Ester | [9][10] |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
To ensure the scientific integrity and reproducibility of research, the experimental validation of a compound's properties is crucial. This section provides detailed, step-by-step protocols for the determination of key physicochemical parameters of Dimethyl 2,5-Dioxahexanedioate. The methodologies are designed to be self-validating, incorporating principles of accuracy and precision.
Determination of Boiling Point
The boiling point is a fundamental physical property that provides an indication of a liquid's volatility. For Dimethyl 2,5-Dioxahexanedioate, with a reported boiling point of 220 °C, a standard distillation or reflux method is appropriate.[2][6][11]
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place approximately 5-10 mL of Dimethyl 2,5-Dioxahexanedioate into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the vapor condenses on the thermometer and a steady distillation rate is achieved. This stable temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure. If the measured pressure deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary.
Determination of Density
Density is a measure of mass per unit volume and is a characteristic property of a substance. The gravimetric method using a pycnometer is a highly accurate technique for determining the density of liquids.[8][12]
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).
-
Mass of Pycnometer with Sample: Fill the pycnometer with Dimethyl 2,5-Dioxahexanedioate, ensuring no air bubbles are present. Thermostat the pycnometer to a specific temperature (e.g., 20 °C) and then weigh it (m₂).
-
Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water, thermostat to the same temperature, and weigh it (m₃).
-
Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable property for identifying and assessing the purity of a liquid. A digital refractometer provides a rapid and accurate measurement.[13][14]
-
Instrument Calibration: Calibrate the digital refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of Dimethyl 2,5-Dioxahexanedioate onto the clean, dry prism of the refractometer.
-
Measurement: Close the cover and allow the temperature to stabilize (typically to 20 °C). Initiate the measurement.
-
Reading: Record the refractive index value displayed by the instrument.
-
Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue after the measurement.
Structural Elucidation and Purity Assessment by Spectroscopic Methods
Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of a compound.
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[15] It is the method of choice for determining the purity of Dimethyl 2,5-Dioxahexanedioate.
-
Sample Preparation: Prepare a dilute solution of Dimethyl 2,5-Dioxahexanedioate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
GC: Use a suitable capillary column (e.g., a non-polar or mid-polar column). Set an appropriate temperature program for the oven to ensure good separation of any potential impurities. Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.
-
MS: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan for expected fragments.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition and Analysis: The separated components are detected by the mass spectrometer. The retention time from the GC provides information on the component's volatility and interaction with the column, while the mass spectrum provides a molecular fingerprint that can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns. The purity is determined by the relative area of the main peak corresponding to Dimethyl 2,5-Dioxahexanedioate.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: As Dimethyl 2,5-Dioxahexanedioate is a liquid, it can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the infrared spectrum.
-
Data Analysis: The resulting spectrum should show characteristic absorption bands for the functional groups present in Dimethyl 2,5-Dioxahexanedioate, such as C=O stretching for the ester groups and C-O stretching for the ether and ester linkages.
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[16] ¹H and ¹³C NMR are fundamental for confirming the structure of Dimethyl 2,5-Dioxahexanedioate.
-
Sample Preparation: Dissolve 5-20 mg of Dimethyl 2,5-Dioxahexanedioate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[17][18]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[17]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule. The ¹³C NMR spectrum will show signals for the different carbon environments. The chemical shifts, integration (for ¹H), and coupling patterns provide definitive structural confirmation.
Applications and Relevance in Research and Development
The unique combination of ester and ether functionalities in Dimethyl 2,5-Dioxahexanedioate makes it a compound of interest in several high-tech and scientific fields.
Advanced Battery Technology
A significant area of application for Dimethyl 2,5-Dioxahexanedioate is as a solvent in electrolytes for lithium-ion batteries.[12] The electrolyte is a critical component that dictates the performance, safety, and lifespan of a battery.[19] Organic carbonate solvents are widely used for this purpose due to their ability to dissolve lithium salts and their electrochemical stability.[19] Dimethyl 2,5-Dioxahexanedioate is being investigated as a co-solvent that could potentially enhance the stability and performance of high-voltage lithium-ion batteries.[2] Its structure is thought to contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode, which is crucial for battery longevity and safety.[9][20]
Polymer Synthesis
As a difunctional ester, Dimethyl 2,5-Dioxahexanedioate can be used as a monomer in the synthesis of polyesters and other polymers.[3][4] The presence of the ether linkages within the backbone can impart flexibility and other desirable properties to the resulting polymer. Its use in the production of biodegradable plastics is also an area of potential interest.[3]
Organic Synthesis and Drug Development
In the realm of organic synthesis, Dimethyl 2,5-Dioxahexanedioate serves as a versatile building block.[3][4] Its functional groups can undergo various chemical transformations, making it a useful intermediate in the synthesis of more complex molecules.
For drug development professionals, solvents play a crucial role in every stage, from API synthesis and purification to formulation.[21] While direct applications of Dimethyl 2,5-Dioxahexanedioate in pharmaceutical formulations are not widely documented, its properties are relevant. Organic solvents are essential for dissolving APIs, especially those with low aqueous solubility, for the preparation of injectable formulations, including long-acting depots.[22] The search for green and sustainable solvents is a major trend in the pharmaceutical industry.[23] Compounds with favorable toxicity profiles and biodegradability are highly sought after. The properties of dicarbonate esters like Dimethyl 2,5-Dioxahexanedioate could make them interesting candidates for investigation in this context. Furthermore, its structure could be incorporated into prodrugs, where ester hydrolysis would lead to the controlled release of an active pharmaceutical ingredient.[3]
Safety and Handling
According to safety data sheets, Dimethyl 2,5-Dioxahexanedioate is classified as a combustible liquid.[19] Standard laboratory safety precautions should be followed when handling this compound. It is recommended to wear protective gloves, eye protection, and a lab coat.[15] Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, and open flames.[19] For storage, it should be kept in a tightly closed container in a cool, dry place, protected from light.[24]
Conclusion
Dimethyl 2,5-Dioxahexanedioate is a compound with a compelling set of physicochemical properties that make it a valuable tool for researchers and scientists in diverse fields. Its potential as a high-performance electrolyte solvent, a monomer for novel polymers, and a versatile building block in organic synthesis is significant. For professionals in drug development, understanding the properties and synthetic utility of such compounds is essential for innovation in API synthesis and formulation science. This guide has provided a comprehensive overview of its key characteristics, detailed and validated experimental protocols for their determination, and an exploration of its current and future applications. By grounding our understanding in robust scientific methodology, we can unlock the full potential of this versatile molecule.
References
-
Exploring the Role of Solvents in Lithium-Ion Battery Electrolytes - eszoneo.com. (n.d.). Retrieved from [Link]
-
The Role of Electrolytes in Lithium Battery Performance - Semco University. (n.d.). Retrieved from [Link]
-
Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem. (n.d.). Retrieved from [Link]
-
Why Electrolytes Are Essential for Lithium Battery Function. (2024, July 9). Retrieved from [Link]
-
Density Measurement and Density Standards - Reagecon Knowledge. (n.d.). Retrieved from [Link]
-
Cas 88754-66-9,this compound | lookchem. (n.d.). Retrieved from [Link]
-
How Electrolytes Influence Battery Safety - The Electrochemical Society. (n.d.). Retrieved from [Link]
-
Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory. (n.d.). Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE - The University of Melbourne. (n.d.). Retrieved from [Link]
-
Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD)... - ResearchGate. (n.d.). Retrieved from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]
-
The Role of 2,5-Dimethyl-2,5-hexanediol in Modern Polymer Science. (n.d.). Retrieved from [Link]
-
Dimethyl 2,5-Dioxahexanedioate - MySkinRecipes. (n.d.). Retrieved from [Link]
-
SOP for Performance Check of Fourier Transform Infrared. | Pharma Times Official. (2025, April 24). Retrieved from [Link]
-
MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. (n.d.). Retrieved from [Link]
-
Density measurement basics – part 1 | TrueDyne Sensors AG. (n.d.). Retrieved from [Link]
-
Density Measurement | Your Essential Guide | METTLER TOLEDO. (n.d.). Retrieved from [Link]
-
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]
-
Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry - California Air Resources Board. (2021, August 23). Retrieved from [Link]
-
standard operating procedures - EPA OSC Response. (2014, June 27). Retrieved from [Link]
-
SOP for Calibration of FT-IR Spectrometer - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). Retrieved from [Link]
-
Video: Boiling Points - Procedure - JoVE. (2020, March 26). Retrieved from [Link]
-
Refractive Index: All You Need to Know. (n.d.). Retrieved from [Link]
-
UOL- Fourier Transform Infrared Spectrometer (FTIR) SOP - Chemical Engineering. (n.d.). Retrieved from [Link]
-
FTIR.pdf - Braun Research Group. (n.d.). Retrieved from [Link]
-
An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. (n.d.). Retrieved from [Link]
-
Determination of the refractive index of a liquid by a liquid lens method. (n.d.). Retrieved from [Link]
-
BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]
-
MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID Apparatus - Plane mirror, two pins, cork, retort stand, large containers. (n.d.). Retrieved from [Link]
-
Simple method to measure the refractive index of liquid with graduated cylinder and beaker. (2017, December 8). Retrieved from [Link]
-
The Role of 2,5-Dimethyl-2,5-hexanediol in Modern Polymer Science. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
-
Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory. (n.d.). Retrieved from [Link]
-
The Application of Solvents in the Pharmaceutical Industry | Aure Chemical. (n.d.). Retrieved from [Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025, December 8). Retrieved from [Link]
-
Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing - ResearchGate. (2025, December 4). Retrieved from [Link]
-
Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem. (n.d.). Retrieved from [Link]
-
What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? - Oakwood Labs. (n.d.). Retrieved from [Link]
-
Solvents to Fragments to Drugs: MD Applications in Drug Design - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. leapchem.com [leapchem.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 9. large-battery.com [large-battery.com]
- 10. A Better Life with Batteries - Key Properties That Qualify Electrolytes to Serve as Lithium-Ion Pathways: Lithium Salts, Solvents, and Additives [inside.lgensol.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. mt.com [mt.com]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. semcouniversity.com [semcouniversity.com]
- 20. eszoneo.com [eszoneo.com]
- 21. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 22. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 23. researchgate.net [researchgate.net]
- 24. ruifuchem.com [ruifuchem.com]
An In-depth Technical Guide to Dimethyl 2,5-Dioxahexanedioate (CAS No. 88754-66-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Molecule of Growing Importance
Dimethyl 2,5-dioxahexanedioate (DMDOHD), identified by CAS number 88754-66-9, is a dicarbonate that has garnered significant interest in materials science. While its name might not be commonplace in every laboratory, its unique molecular architecture, combining both ether and ester functionalities, bestows upon it a set of chemical properties that are driving innovation in energy storage and polymer chemistry. This guide, intended for the discerning scientific professional, moves beyond a superficial overview to provide a comprehensive technical exploration of DMDOHD. We will delve into its core chemical and physical characteristics, explore its synthesis and reactivity, and critically evaluate its current and potential applications. As we navigate through this molecule's scientific landscape, we will ground our discussion in established principles and cite the research that continues to shape our understanding of this versatile compound.
I. Core Chemical and Physical Properties
DMDOHD is a colorless to pale yellow liquid at room temperature.[1] Its defining structural feature is a six-carbon backbone with two ether linkages and two terminal methyl ester groups. This combination of functional groups dictates its polarity, reactivity, and solvation characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₆ | [2][3] |
| Molecular Weight | 178.14 g/mol | [2][3] |
| IUPAC Name | 2-methoxycarbonyloxyethyl methyl carbonate | [2] |
| Synonyms | 2,5-Dioxahexanedioic acid dimethyl ester, Ethane-1,2-diyl dimethyl bis(carbonate) | [2] |
| Boiling Point | 220 °C | |
| Density | 1.24 g/cm³ | |
| Refractive Index | 1.4140 - 1.42 | |
| Flash Point | 82 °C | |
| Appearance | Colorless to almost colorless clear liquid |
II. Synthesis and Reactivity
A. Synthesis of Dimethyl 2,5-Dioxahexanedioate
The primary route for synthesizing DMDOHD is through the transesterification of more readily available carbonates. One documented method involves the reaction of dimethyl carbonate (DMC) with the ring-opening product of ethylene carbonate (EC).[4] This process can also be viewed as the reaction between ethylene glycol and dimethyl carbonate.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of DMDOHD.
Experimental Protocol: Synthesis via Transesterification
This protocol is a synthesized representation based on established chemical principles and related literature.[5][6][7] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Reactor Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with ethylene glycol and a molar excess of dimethyl carbonate.
-
Catalyst Addition: A suitable transesterification catalyst, such as zinc oxide (ZnO) or a strong basic ion-exchange resin, is added to the reaction mixture.[5]
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring under an inert atmosphere of nitrogen. The reaction progress can be monitored by periodically taking aliquots and analyzing them by gas chromatography (GC) to observe the consumption of starting materials and the formation of the product.
-
Workup and Purification: Upon completion, the catalyst is removed by filtration. The excess dimethyl carbonate and the methanol byproduct are removed by distillation. The crude DMDOHD is then purified by fractional distillation under reduced pressure to yield the final product.
B. Chemical Reactivity: Hydrolysis
The ester functionalities in DMDOHD are susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield 2,5-dioxahexanedioic acid and methanol under acidic conditions, or the corresponding carboxylate salt and methanol under basic conditions (saponification).
Hydrolysis of Dimethyl 2,5-Dioxahexanedioate:
Caption: Hydrolysis pathways of DMDOHD.
III. Analytical Characterization
Ensuring the purity and identity of DMDOHD is crucial for its application. A combination of chromatographic and spectroscopic techniques is typically employed.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of DMDOHD and identifying any volatile impurities.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of DMDOHD is prepared in a suitable solvent, such as dichloromethane.[9] For analysis of DMDOHD in a complex matrix like a battery electrolyte, a liquid-liquid extraction may be necessary to remove non-volatile components.[10]
-
GC Conditions:
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program is used to separate components based on their boiling points. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of m/z 40-300 is typically sufficient.
-
-
Data Analysis: The retention time of the DMDOHD peak is used for identification, and the peak area can be used for quantification. The mass spectrum will show a characteristic fragmentation pattern that confirms the molecular structure.
B. Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of DMDOHD will exhibit strong characteristic absorption bands for the C=O stretching of the ester groups (around 1750 cm⁻¹) and C-O stretching of the ether and ester functionalities (in the region of 1250-1000 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the methyl protons of the ester groups and a singlet for the methylene protons of the ethylene glycol backbone.[11]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester groups, the carbons of the ethylene glycol backbone, and the methyl carbons.
-
IV. Applications in Research and Development
A. Advanced Electrolytes for Energy Storage
The most significant application of DMDOHD to date is as a novel electrolyte solvent for high-voltage lithium-ion and sodium-ion batteries.[1] Its molecular structure is a hybrid of common electrolyte components like ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC), which is theorized to impart a combination of their desirable properties: good solid electrolyte interphase (SEI) forming ability, high anodic stability, and good desolvation ability.[11] However, a major challenge is its high viscosity at room temperature, which often necessitates its use in combination with less viscous co-solvents or at elevated temperatures.[1]
B. Monomer for Biodegradable Polymers
The presence of two ester groups makes DMDOHD a suitable monomer for the synthesis of polyesters and poly(ester-carbonate)s.[12][13] These polymers are of interest for developing biodegradable materials, which can help mitigate the environmental impact of plastics. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to their degradation.
C. Role in Drug Development: A Critical Assessment
While some chemical suppliers list DMDOHD as a potential "pharmaceutical intermediate," there is a notable lack of peer-reviewed scientific literature to substantiate its direct application in drug synthesis or as a component of drug delivery systems. Its reactivity and potential as a building block in organic synthesis are clear.[10] However, for drug development professionals, it is crucial to note that its role in this field is currently speculative and not well-established. Further research would be needed to explore and validate any potential applications in medicinal chemistry or pharmaceutics.
V. Safety, Handling, and Storage
DMDOHD is a combustible liquid and should be handled with appropriate safety precautions.
-
Handling: Wear protective gloves, eye protection, and a lab coat. Avoid contact with skin and eyes.[11] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store at temperatures below 15°C.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
VI. Conclusion
Dimethyl 2,5-dioxahexanedioate is a molecule with a unique and advantageous chemical structure that has positioned it as a compound of significant interest, particularly in the field of materials science. Its role as a high-performance electrolyte solvent in next-generation batteries is a testament to the benefits of its hybrid ether-ester functionality. While its potential as a monomer for biodegradable polymers is promising, its application in drug development remains an open question requiring dedicated research. This guide has aimed to provide a comprehensive and technically grounded overview of DMDOHD, equipping researchers and scientists with the foundational knowledge to explore its properties and potential applications further. As research continues, the full scope of this versatile molecule's utility will undoubtedly continue to expand.
References
- PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate. National Center for Biotechnology Information.
- CymitQuimica. (n.d.). CAS 88754-66-9: Dioxahexanedioicaciddimethylester; 98%.
- TCI Chemicals. (n.d.). Dimethyl 2,5-Dioxahexanedioate 88754-66-9.
- LookChem. (n.d.). Cas 88754-66-9, this compound.
- ChemicalBook. (n.d.). This compound(88754-66-9) 1 h nmr.
- Angene Chemical. (n.d.). Safety Data Sheet.
- Insights into solvent molecule design for advanced electrolytes in lithium metal batteries. (2023). Energy & Environmental Science.
- Alfa Chemistry. (n.d.). CAS 88754-66-9 this compound.
- BenchChem. (n.d.). This compound | 88754-66-9.
- Fang, Y., et al. (2003).
- Development of a GC-MS Based Method for Measuring Organic Degradation Compounds in Lithium-Ion Battery Electrolyte. (2023). Diva-Portal.org.
- Evaluation of Dimethyl Carbonate and Ethylene Glycol Production
- Hangzhou Leap Chem Co., Ltd. (n.d.). Dimethyl 2,5-Dioxahexanedioate丨CAS 88754-66-9.
- Studies in transesterification of ethylene carbonate to dimethyl carbonate over Amberlyst A‐21 catalyst. (2021).
- AN001124 Comprehensive analysis of electrolyte solutions for lithium-ion batteries using gas chromatography-mass spectrometry. (n.d.). Thermo Fisher Scientific.
- MySkinRecipes. (n.d.). Dimethyl 2,5-Dioxahexanedioate.
- Philip, S. E., Keshavarz, T., & Roy, I. (2007). Polyhydroxyalkanoates: biodegradable polymers with a range of applications. Journal of Chemical Technology & Biotechnology.
- Biodegradable polymers based on renewable resources. VI. Synthesis and biodegradability of poly(ester carbonate)s containing 1,4:3,6-dianhydro-D-glucitol and sebacic acid units. (2014).
- Biodegradable Polymer Materials Based on Polyethylene and Natural Rubber: Acquiring, Investig
Sources
- 1. osti.gov [osti.gov]
- 2. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Transesterification of urea and ethylene glycol to ethylene carbonate as an important step for urea based dimethyl carbonate synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 88754-66-9 | Benchchem [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. diva-portal.org [diva-portal.org]
- 11. This compound(88754-66-9) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Biodegradable Polymer Materials Based on Polyethylene and Natural Rubber: Acquiring, Investigation, Properties [mdpi.com]
A Comprehensive Spectroscopic Analysis of 2,5-Dioxahexanedioic Acid Dimethyl Ester
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Molecular Identity
2,5-Dioxahexanedioic Acid Dimethyl Ester, also known as Dimethyl 2,5-Dioxahexanedioate or Ethylene Glycol Bis-(Methyl Carbonate), is a diester with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol . Its structure is characterized by a central ethylene glycol diether linkage flanked by two methyl ester groups. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a thorough understanding of its spectroscopic signatures. This guide delves into the core spectroscopic techniques used to unequivocally identify and characterize this molecule.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environments of their constituent nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about its symmetric nature.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accurate interpretation.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 4.38 | Singlet | 4H | -O-CH₂ -CH₂ -O- |
| 2 | 3.82 | Singlet | 6H | -O-CH₃ |
Expert Interpretation:
The presence of only two singlets in the ¹H NMR spectrum is a strong indicator of the molecule's symmetrical structure. The downfield chemical shift of the methylene protons at 4.38 ppm is attributed to the deshielding effect of the adjacent oxygen atoms. The singlet at 3.82 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the ester functionalities. The absence of any coupling patterns further confirms the isolated nature of these proton environments.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides further evidence for the proposed structure by revealing the distinct carbon environments.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 155.6 | C =O (Ester Carbonyl) |
| 2 | 68.2 | -O-CH₂ -CH₂ -O- |
| 3 | 55.4 | -O-CH₃ |
Expert Interpretation:
The ¹³C NMR spectrum displays three distinct signals, corresponding to the three unique carbon environments in the molecule. The signal at 155.6 ppm is in the characteristic range for a carbonyl carbon in a carbonate or a similar ester environment. The peak at 68.2 ppm is assigned to the methylene carbons, which are shifted downfield due to the direct attachment to oxygen. The signal at 55.4 ppm corresponds to the methyl carbons of the ester groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Analysis
A typical protocol for obtaining the IR spectrum of a liquid sample like this compound is as follows:
Caption: Standardized workflow for IR sample preparation and spectral acquisition.
IR Spectral Data and Interpretation
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 2965 | Medium | C-H Stretch | Methyl and Methylene C-H |
| 1757 | Strong | C=O Stretch | Ester Carbonyl |
| 1445 | Medium | C-H Bend | Methyl and Methylene C-H |
| 1269 | Strong | C-O Stretch | Ester C-O |
| 930 | Medium | O-C-O Stretch | Ether Linkage |
Expert Interpretation:
The most prominent feature in the IR spectrum is the strong absorption band at 1757 cm⁻¹, which is characteristic of the C=O stretching vibration of a carbonate or a similar ester functional group.[1][2] The presence of strong C-O stretching vibrations around 1269 cm⁻¹ further supports the presence of the ester groups.[3][4] The C-H stretching and bending vibrations of the methyl and methylene groups are observed in their expected regions. The band at 930 cm⁻¹ can be attributed to the O-C-O stretching of the ether linkage.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: MS Analysis
Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules like this compound.
Caption: Generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).
Mass Spectral Data and Interpretation
The mass spectrum of this compound shows a characteristic fragmentation pattern that is consistent with its structure.
| m/z | Relative Intensity | Possible Fragment |
| 178 | Low | [M]⁺· (Molecular Ion) |
| 119 | High | [M - OCH₃ - CO]⁺ |
| 89 | High | [M - CO₂CH₃]⁺ |
| 59 | High | [COOCH₃]⁺ |
| 45 | Moderate | [OCH₂CH₂]⁺ |
Expert Interpretation:
The molecular ion peak at m/z 178, corresponding to the molecular weight of the compound, is expected to be of low intensity, which is typical for aliphatic esters under EI conditions.[5] The fragmentation pattern is dominated by cleavages characteristic of esters and ethers. Common fragmentation pathways include the loss of a methoxy radical (-•OCH₃) followed by the loss of carbon monoxide, and the cleavage of the bond between the ether oxygen and the carbonyl group.[6][7] The prominent peak at m/z 59 is indicative of the [COOCH₃]⁺ fragment. The presence of a fragment at m/z 89 corresponds to the loss of a carbomethoxy group. These fragmentation patterns provide strong corroborating evidence for the structure of this compound.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating and consistent spectroscopic profile for this compound. The simplicity of the NMR spectra directly reflects the molecule's symmetry, while the characteristic absorptions in the IR spectrum confirm the presence of the ester and ether functional groups. The fragmentation pattern observed in the mass spectrum is in full agreement with the proposed structure. This guide serves as an authoritative reference for the spectroscopic characterization of this compound, enabling researchers and drug development professionals to confidently identify and utilize it in their applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 263025, Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link].[5][8]
-
JoVE (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link].[6]
-
TutorChase (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link].[7]
-
PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 17). [Video]. YouTube. [Link].[5]
-
University of Arizona Department of Chemistry and Biochemistry (n.d.). Mass Spectrometry - Examples. Retrieved from [Link].[9]
-
Mass Spectrometry: Fragmentation. (n.d.). [PDF]. University of California, Irvine. [Link].[10]
-
TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. [Link].[11]
-
University of Wisconsin-Madison (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link].[3]
-
University of California, Los Angeles (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link].[4]
-
Spectroscopy Online (2022). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Retrieved from [Link].[1]
-
Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link].[12]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [PDF]. North Dakota State University. [Link].[13]
-
Chemistry LibreTexts (2023). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link].[14]
-
Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].[15]
-
Spectroscopy Online (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link].[2]
-
Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].[16]
-
Chemistry Steps (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link].[17]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link].[18][19][20][21]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. youtube.com [youtube.com]
- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 18. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 19. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 20. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 21. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Hydrolysis Pathways of Dimethyl 2,5-Dioxahexanedioate
This guide provides a detailed examination of the anticipated hydrolysis pathways of Dimethyl 2,5-Dioxahexanedioate. While specific literature on the hydrolysis of this particular diester is not extensively available, this document synthesizes established principles of ester hydrolysis and draws analogies from structurally similar compounds, such as dimethyl succinate, to provide a robust theoretical framework for researchers, scientists, and drug development professionals.
Introduction to Dimethyl 2,5-Dioxahexanedioate
Dimethyl 2,5-Dioxahexanedioate (C6H10O6) is a diester with the IUPAC name 2-methoxycarbonyloxyethyl methyl carbonate[1]. Its structure is characterized by two ester functional groups, making it susceptible to hydrolysis under both acidic and alkaline conditions. Understanding the hydrolysis pathways is critical for applications where the compound may be exposed to aqueous environments, such as in drug delivery systems, as a solvent in electrolyte solutions, or in the synthesis of polymers[2][3]. The hydrolysis of Dimethyl 2,5-Dioxahexanedioate is expected to proceed via cleavage of the ester linkages, yielding methanol and a dicarboxylic acid intermediate, which may further break down depending on the reaction conditions.
Chemical and Physical Properties: [1][4][5][6]
| Property | Value |
| Molecular Formula | C6H10O6 |
| Molecular Weight | 178.14 g/mol |
| CAS Number | 88754-66-9 |
| Appearance | Colorless to Almost Colorless Clear Liquid |
| Boiling Point | 220 °C |
| Specific Gravity (20/20) | 1.24 |
| Refractive Index | 1.42 |
Core Hydrolysis Pathways
The hydrolysis of Dimethyl 2,5-Dioxahexanedioate is expected to follow two primary pathways, dictated by the pH of the solution: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).
Acid-Catalyzed Hydrolysis
In the presence of an acid catalyst, such as dilute hydrochloric or sulfuric acid, the ester groups of Dimethyl 2,5-Dioxahexanedioate will undergo hydrolysis to yield methanol and 2,5-dioxahexanedioic acid. This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water[7][8].
Mechanism:
The acid-catalyzed hydrolysis of an ester proceeds through a series of protonation and nucleophilic attack steps. The mechanism for one of the ester groups is detailed below:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H₃O⁺). This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the methoxy groups, converting it into a good leaving group (methanol).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the carboxylic acid product.
This process would occur at both ester functionalities of the Dimethyl 2,5-Dioxahexanedioate molecule.
Caption: Acid-Catalyzed Hydrolysis of an Ester Group.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of a carboxylic acid[8]. For Dimethyl 2,5-Dioxahexanedioate, this would involve heating with a strong base like sodium hydroxide.
Mechanism:
The mechanism for the base-catalyzed hydrolysis of one of the ester groups is as follows:
-
Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester group.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group.
-
Proton Transfer (Acid-Base Reaction): The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid to produce methanol and the carboxylate salt. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.
This process would occur at both ester functionalities of the Dimethyl 2,5-Dioxahexanedioate molecule.
Caption: Base-Catalyzed Hydrolysis (Saponification) of an Ester Group.
Experimental Methodologies for Studying Hydrolysis
To empirically study the hydrolysis of Dimethyl 2,5-Dioxahexanedioate, a series of well-established analytical techniques can be employed to monitor the reaction progress and identify the products.
Experimental Protocol: Monitoring Hydrolysis via High-Performance Liquid Chromatography (HPLC)
-
Reaction Setup:
-
Prepare a stock solution of Dimethyl 2,5-Dioxahexanedioate in a suitable solvent (e.g., acetonitrile).
-
For acid-catalyzed hydrolysis, prepare a solution of a dilute acid (e.g., 0.1 M HCl) in water.
-
For base-catalyzed hydrolysis, prepare a solution of a dilute base (e.g., 0.1 M NaOH) in water.
-
Initiate the reaction by adding a known amount of the Dimethyl 2,5-Dioxahexanedioate stock solution to the acidic or basic solution at a controlled temperature.
-
-
Time-Course Sampling:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop further hydrolysis. For acid-catalyzed reactions, this can be done by neutralizing with a base. For base-catalyzed reactions, neutralize with an acid.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots using a reverse-phase HPLC system.
-
A suitable mobile phase would be a gradient of water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Use a UV detector to monitor the disappearance of the starting material and the appearance of the hydrolysis products. The ester will have a different retention time than the resulting carboxylic acid and methanol.
-
-
Data Analysis:
-
Generate a calibration curve for Dimethyl 2,5-Dioxahexanedioate to quantify its concentration over time.
-
Plot the concentration of the reactant versus time to determine the reaction kinetics.
-
Caption: Workflow for Monitoring Hydrolysis by HPLC.
Other Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester protons and the appearance of the methanol methyl protons. The chemical shifts of the protons adjacent to the ester and resulting carboxylic acid groups will also differ.[9]
-
Gas Chromatography (GC): If the hydrolysis products are sufficiently volatile, GC can be used for separation and quantification. This would be particularly useful for detecting the formation of methanol.
-
Titration: For base-catalyzed hydrolysis, the consumption of the base can be monitored by titration of the unreacted hydroxide ions over time.
Conclusion
The hydrolysis of Dimethyl 2,5-Dioxahexanedioate is predicted to proceed through well-established acid- and base-catalyzed pathways, leading to the formation of methanol and 2,5-dioxahexanedioic acid or its corresponding carboxylate salt. While this guide provides a strong theoretical foundation based on analogous chemical structures, empirical studies utilizing techniques such as HPLC are essential to determine the specific reaction kinetics and product distribution under various conditions. The insights gained from such studies are invaluable for professionals in fields where the stability and degradation of this compound are of paramount importance.
References
-
Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem. National Center for Biotechnology Information. [Link]
-
Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC. National Institutes of Health. [Link]
-
Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory. Ruifu Chemical. [Link]
-
Used in Chemical Synthesis: 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. LookChem. [Link]
-
Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD)... ResearchGate. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
hydrolysis of esters. Chemguide. [Link]
Sources
- 1. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | TCI AMERICA [tcichemicals.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability of 2,5-Dioxahexanedioic Acid Dimethyl Ester
Introduction
2,5-Dioxahexanedioic Acid Dimethyl Ester, also known as Dimethyl 2,5-Dioxahexanedioate, is a dicarbonate ester with the molecular formula C₆H₁₀O₆.[1] This compound has garnered significant interest within the scientific community, particularly in the field of energy storage, where it is explored as a promising electrolyte solvent for high-voltage lithium-ion batteries.[2][3] Its molecular structure, which combines features of common electrolyte components like ethylene carbonate (EC) and dimethyl carbonate (DMC), suggests the potential for favorable properties such as good solid electrolyte interphase (SEI) formation, high anodic stability, and efficient lithium-ion desolvation.[3]
The performance and safety of lithium-ion batteries are intrinsically linked to the thermal stability of their components. Exothermic decomposition of the electrolyte can lead to thermal runaway, a critical safety concern. Therefore, a thorough understanding of the thermal stability of novel electrolyte constituents like this compound is paramount for the development of safer and more reliable energy storage systems.
This technical guide provides an in-depth analysis of the thermal stability of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the methodologies used to assess thermal stability and the potential decomposition pathways of this and similar organic esters.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Boiling Point | 220 °C | [2] |
| Flash Point | 82 °C | [2] |
| Density | 1.24 g/cm³ | [2] |
Synthesis and Applications
This compound can be synthesized through several routes, including the esterification of 2,5-dioxahexanedioic acid with methanol or the transesterification of dimethyl carbonate with a suitable diol.[5] Its primary application lies in the field of lithium-ion battery research as an electrolyte component.[2] Additionally, it serves as a solvent for resins and nitrocellulose and as an intermediate in various organic syntheses.[5]
Assessing Thermal Stability: Key Analytical Techniques
The thermal stability of a chemical compound is evaluated by subjecting it to a controlled temperature program and monitoring for changes in its physical and chemical properties. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is a valuable tool for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique can identify both endothermic and exothermic processes, such as melting, crystallization, and decomposition, providing information on the energy changes associated with these transitions.[8]
Accelerating Rate Calorimetry (ARC)
ARC is a specialized technique for assessing thermal hazards. It measures the time, temperature, and pressure profiles of an exothermic reaction under adiabatic conditions, which simulates a worst-case scenario for thermal runaway.
The logical workflow for assessing thermal stability often begins with TGA and DSC to screen for decomposition temperatures and energetic events, followed by ARC for a more detailed thermal hazard assessment if significant exotherms are observed.
Caption: A simplified, postulated decomposition pathway for this compound.
The decomposition of diethyl carbonate is known to produce ethylene and carbon dioxide. [9][10]Therefore, it is plausible that the thermal decomposition of this compound would yield similar products, including carbon dioxide and ethylene, along with other small molecules resulting from the fragmentation of the ester groups. The presence of impurities such as water can also influence the decomposition mechanism, potentially leading to hydrolysis reactions that produce carbon dioxide and the corresponding alcohol. [11]
Conclusion
The thermal stability of this compound is a critical parameter for its application in fields such as energy storage. While direct experimental data on its thermal decomposition is limited, a comprehensive assessment can be performed using standard thermal analysis techniques like TGA and DSC. Based on the behavior of structurally similar organic carbonates, it is anticipated that its decomposition will be catalyzed by the presence of lithium salts, with an onset temperature likely in the range of 170-250 °C. The primary decomposition products are expected to be carbon dioxide and ethylene. Further experimental studies are necessary to precisely determine the decomposition kinetics and to fully elucidate the reaction mechanism.
References
-
Chemical Engineering Transactions. (2023). Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. Retrieved from [Link]
-
Journal of Power Sources. (2001). Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Studies on the thermal breakdown of common li-ion battery electrolyte components. Retrieved from [Link]
-
ResearchGate. (2019). Study on oxidation and pyrolysis of carbonate esters using a micro flow reactor with a controlled temperature profile. Part I: Reactivities of dimethyl carbonate, ethyl methyl carbonate and diethyl carbonate. Retrieved from [Link]
-
ResearchGate. (2013). Thermal degradation analyses of carbonate solvents used in Li-ion batteries. Retrieved from [Link]
-
Tohoku University Repository. (n.d.). Study on oxidation and pyrolysis of carbonate esters using a micro flow reactor with a controlled temperature profile. Part I. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory. Retrieved from [Link]
-
ACS Publications. (1961). Catalytic Decomposition of Carbonate Esters of 1,3-Diols. Retrieved from [Link]
-
ResearchGate. (2021). Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD).... Retrieved from [Link]
-
LookChem. (n.d.). Cas 88754-66-9,this compound. Retrieved from [Link]
-
SlideShare. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]
Sources
- 1. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ruifuchem.com [ruifuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Buy this compound | 88754-66-9 [smolecule.com]
- 6. mt.com [mt.com]
- 7. fpe.umd.edu [fpe.umd.edu]
- 8. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. cetjournal.it [cetjournal.it]
Solubility profile of Dimethyl 2,5-Dioxahexanedioate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Dimethyl 2,5-Dioxahexanedioate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
Dimethyl 2,5-Dioxahexanedioate is a compound of increasing interest, notably as a component in electrolyte formulations for next-generation battery technologies.[1][2] A comprehensive understanding of its solubility profile across a range of organic solvents is fundamental for its effective application, enabling researchers and formulation scientists to optimize performance, stability, and safety. This guide provides a robust theoretical framework and a detailed experimental protocol for determining the thermodynamic solubility of Dimethyl 2,5-Dioxahexanedioate. We will explore the physicochemical properties of the molecule, the principles governing its dissolution, and a step-by-step methodology for generating a reliable solubility profile.
Physicochemical Characterization of Dimethyl 2,5-Dioxahexanedioate
Understanding the intrinsic properties of Dimethyl 2,5-Dioxahexanedioate is the first step in predicting its solubility behavior. Its molecular structure, featuring two ester groups and two ether linkages, dictates its polarity and potential for intermolecular interactions.
Table 1: Key Physicochemical Properties of Dimethyl 2,5-Dioxahexanedioate
| Property | Value | Source |
| Chemical Name | Dimethyl 2,5-Dioxahexanedioate | [1][3] |
| Synonyms | 2,5-Dioxahexanedioic Acid Dimethyl Ester | [1] |
| CAS Number | 88754-66-9 | [1][3][4] |
| Molecular Formula | C₆H₁₀O₆ | [3][4] |
| Molecular Weight | 178.14 g/mol | [3][4] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |
| Boiling Point | 220 °C | [1] |
| Specific Gravity | 1.24 g/cm³ (at 20°C) | [1] |
| Flash Point | 82 °C | [1] |
The presence of multiple oxygen atoms makes Dimethyl 2,5-Dioxahexanedioate a polar molecule. The ester and ether groups can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents. Its overall polarity indicates likely miscibility with a range of polar aprotic and moderately polar solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
For Dimethyl 2,5-Dioxahexanedioate, we can anticipate the following interactions:
-
Dipole-Dipole Interactions: The carbonyl groups of the esters create significant partial positive and negative charges, leading to strong dipole-dipole interactions with polar solvents like acetone or ethyl acetate.
-
Hydrogen Bonding: While it has no hydrogen bond donors, the oxygen atoms in the ester and ether groups can act as hydrogen bond acceptors. This suggests it will be soluble in protic solvents like alcohols (e.g., ethanol, methanol) where the solvent can donate a hydrogen bond.
-
Van der Waals Forces: These forces will be present in all solvent interactions but will be the dominant force in nonpolar solvents like hexane or toluene. Given the polar nature of Dimethyl 2,5-Dioxahexanedioate, its solubility in purely nonpolar solvents is expected to be limited.
Caption: Predicted solubility based on intermolecular forces.
Experimental Determination of Thermodynamic Solubility
To move from prediction to a quantitative profile, rigorous experimental measurement is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7] The principles outlined in the OECD Test Guideline 105 for water solubility can be adapted for organic solvents.[8][9][10][11][12]
Causality Behind Experimental Choices
-
Excess Solute: Adding an excess of the solute ensures that the solvent becomes saturated, which is the definition of a saturated solution at equilibrium.
-
Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment (e.g., a water bath or incubator shaker) is critical for reproducibility. 25°C is a common standard temperature.
-
Agitation and Equilibration Time: Agitation increases the surface area of the solute exposed to the solvent, speeding up the dissolution process. An extended equilibration time (e.g., 24-48 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[13] Preliminary tests can help determine the minimum time required to reach this state.[9]
-
Phase Separation: After equilibration, it is crucial to separate the undissolved solute from the saturated solution without altering the temperature or composition. Centrifugation followed by careful collection of the supernatant is a robust method.
-
Quantitative Analysis: The concentration of the solute in the saturated solution must be accurately measured. A pre-calibrated analytical technique like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy is required. The choice of method depends on the properties of the solute and solvent. For Dimethyl 2,5-Dioxahexanedioate, GC is a suitable choice given its purity is often assessed by this method.[1]
Step-by-Step Protocol
-
Preparation: Select a range of representative organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). Ensure all solvents are of high purity.
-
Sample Addition: To a series of glass vials with screw caps, add a measured volume of a chosen solvent (e.g., 5 mL).
-
Add Excess Solute: Add an excess amount of Dimethyl 2,5-Dioxahexanedioate to each vial. An amount that is visibly in excess after agitation is sufficient.
-
Equilibration: Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25°C ± 0.5°C) and agitate for 24 to 48 hours. A preliminary study can be run to confirm that equilibrium is reached within this timeframe.
-
Phase Separation: Remove the vials from the shaker. Allow them to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of undissolved material, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Dilution: Immediately dilute the aliquot with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., GC) to determine the concentration of Dimethyl 2,5-Dioxahexanedioate.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Replicates: Perform the entire experiment in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviations.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The results of the experimental work should be compiled into a clear and comprehensive solubility profile. This allows for easy comparison of solubility across different solvent classes.
Table 2: Template for Solubility Profile of Dimethyl 2,5-Dioxahexanedioate at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 5.1 | Experimental Data | Calculated Data |
| Ethanol | 4.3 | Experimental Data | Calculated Data | |
| Polar Aprotic | Acetone | 5.1 | Experimental Data | Calculated Data |
| Acetonitrile | 5.8 | Experimental Data | Calculated Data | |
| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data | |
| Moderately Polar | Dichloromethane | 3.1 | Experimental Data | Calculated Data |
| Nonpolar | Toluene | 2.4 | Experimental Data | Calculated Data |
| n-Hexane | 0.1 | Experimental Data | Calculated Data |
By analyzing the completed table, researchers can draw direct correlations between solvent properties (like polarity) and the solubility of Dimethyl 2,5-Dioxahexanedioate, validating the theoretical predictions and providing a powerful dataset for formulation and process development. For instance, high solubility in alcohols and ketones would confirm the importance of hydrogen bonding and dipole-dipole interactions, while low solubility in hexane would highlight the molecule's polar nature.
References
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]
-
National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]
-
University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
University of Kufa. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
National Center for Biotechnology Information. Dimethyl 2,5-Dioxahexanedioate. [Link]
-
Ruifu Chemical. Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory. [Link]
-
apicule. 2,5-Dimethyl-2,5-hexanediol (CAS No: 110-03-2) API Intermediate Manufacturers. [Link]
-
OSTI.GOV. The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. [Link]
Sources
- 1. ruifuchem.com [ruifuchem.com]
- 2. osti.gov [osti.gov]
- 3. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 13. enamine.net [enamine.net]
An In-Depth Technical Guide to 2,5-Dioxahexanedioic Acid Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Dioxahexanedioic Acid Dimethyl Ester, a molecule of growing interest in advanced materials and chemical synthesis. We will delve into its fundamental properties, synthesis methodologies, and current applications, with a forward-looking perspective on its potential in various research and development sectors.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the cornerstone of scientific research. This compound is known by several names, which can sometimes lead to confusion.
The systematically generated IUPAC name for this compound is 2-methoxycarbonyloxyethyl methyl carbonate .[1] This name precisely describes its molecular structure, which consists of a central ethylene glycol core linked to two methyl carbonate groups.
Commonly used synonyms in commercial and academic literature include:
-
Dimethyl 2,5-Dioxahexanedioate[2]
-
Ethylene glycol bis(methyl carbonate)[3]
-
ethane-1,2-diyl dimethyl dicarbonate[1]
Its unique identifier is the CAS Number: 88754-66-9 .
Molecular Structure
The structure of this compound is characterized by two carbonate ester functional groups attached to an ethylene backbone. This structure imparts a unique combination of flexibility and reactivity.
// Atom nodes C1 [label="C", pos="0,0.5!"]; O1 [label="O", pos="-0.8,-0.1!"]; O2 [label="O", pos="0.8,-0.1!"]; C2 [label="C", pos="-1.6,0.5!"]; H1 [label="H", pos="-1.4,1.1!"]; H2 [label="H", pos="-2.2,0.5!"]; H3 [label="H", pos="-1.4,-0.1!"]; O3 [label="O", pos="1.6,0.5!"]; C3 [label="C", pos="2.4,0!"]; O4 [label="O", pos="2.4,-0.8!"]; O5 [label="O", pos="3.2,0.5!"]; C4 [label="C", pos="4,0!"]; H4 [label="H", pos="4,-0.6!"]; H5 [label="H", pos="4.6,0.3!"]; H6 [label="H", pos="4.3,-0.3!"]; C5 [label="C", pos="-0.8,-1.1!"]; O6 [label="O", pos="-0.8,-1.9!"]; O7 [label="O", pos="-1.6,-0.7!"]; C6 [label="C", pos="-2.4,-1.3!"]; H7 [label="H", pos="-2.2,-1.9!"]; H8 [label="H", pos="-3,-1.3!"]; H9 [label="H", pos="-2.2,-0.7!"];
// Dummy nodes for structure N1 [label="", pos="0,1.2!", shape=none]; N2 [label="", pos="1.6,1.2!", shape=none]; N3 [label="", pos="3.2,1.2!", shape=none]; N4 [label="", pos="-1.6,-1.4!", shape=none];
// Edges C1 -- O1; C1 -- O2; O1 -- C2; C2 -- H1; C2 -- H2; C2 -- H3; O2 -- O3; O3 -- C3; C3 -- O4; C3 -- O5; O5 -- C4; C4 -- H4; C4 -- H5; C4 -- H6; O1 -- C5; C5 -- O6; C5 -- O7; O7 -- C6; C6 -- H7; C6 -- H8; C6 -- H9;
// Invisible edges for layout edge [style=invis]; N1 -- N2 -- N3; C2 -- N4 -- C6; }
Sources
The Accidental Electrolyte: A Technical Guide to Dimethyl 2,5-Dioxahexanedioate
Abstract
This technical guide provides a comprehensive overview of Dimethyl 2,5-Dioxahexanedioate (DMDOHD), a dicarbonate solvent that has emerged as a significant compound in the field of energy storage. Initially identified as a degradation product in lithium-ion batteries, its unique molecular architecture, which synergistically combines the structural motifs of conventional electrolyte components, has led to its deliberate investigation as a high-performance electrolyte solvent. This document details the serendipitous discovery, historical context, synthesis, physicochemical properties, and the mechanistic rationale for its efficacy in next-generation lithium-ion batteries. It is intended for researchers, chemists, and materials scientists in both academic and industrial settings, particularly those focused on electrolyte engineering and battery technology.
Introduction: An Unconventional Path to Discovery
The narrative of Dimethyl 2,5-Dioxahexanedioate (DMDOHD) is not one of targeted synthesis for a preconceived application. Instead, its journey into the scientific spotlight is a testament to the importance of analytical chemistry in understanding complex electrochemical systems. For years, researchers observed the formation of various breakdown products during the long-term, high-temperature cycling of lithium-ion batteries containing common carbonate-based electrolytes. It was through meticulous analysis of these aged electrolytes that DMDOHD was identified as a recurring degradation species.[1][2]
This discovery, rather than being dismissed as a mere indicator of electrolyte failure, sparked a pivotal intellectual shift. Researchers, notably in the group of Jeff Dahn, posited that a compound consistently formed under stressful conditions might itself be inherently stable under those same conditions. This led to the innovative hypothesis that DMDOHD, an accidental discovery, could be a key component of a more robust and long-lasting electrolyte formulation.[2] This guide delves into the science behind this intriguing molecule, from its synthesis to its state-of-the-art applications.
Physicochemical Properties of Dimethyl 2,5-Dioxahexanedioate
DMDOHD, also known as 2,5-Dioxahexanedioic Acid Dimethyl Ester, is a colorless liquid at room temperature.[3] Its key properties are summarized in the table below, providing a foundational dataset for its application in electrochemical and synthetic contexts.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₆ | [4][5] |
| Molecular Weight | 178.14 g/mol | [4][5] |
| CAS Number | 88754-66-9 | [5] |
| Boiling Point | ~220 °C | [3] |
| Appearance | Colorless to almost colorless clear liquid | [6][7] |
| Synonyms | This compound, Ethylene glycol bis(methyl carbonate) | [3] |
Synthesis of Dimethyl 2,5-Dioxahexanedioate
The synthesis of DMDOHD is primarily achieved through the acid-catalyzed esterification of its parent dicarboxylic acid, diglycolic acid, with methanol. This is a classic Fischer esterification reaction, a robust and well-understood method in organic synthesis.
Reaction Pathway
The overall reaction involves the reaction of two equivalents of methanol with one equivalent of diglycolic acid in the presence of a strong acid catalyst, typically sulfuric acid, to yield Dimethyl 2,5-Dioxahexanedioate and two equivalents of water.
Caption: Fischer esterification of diglycolic acid to DMDOHD.
Experimental Protocol: Fischer Esterification
The following is a representative, self-validating protocol for the synthesis of DMDOHD based on established esterification procedures.
Materials:
-
Diglycolic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Dichloromethane
-
0.6 M aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine diglycolic acid and an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain for a period sufficient to drive the reaction to completion (typically several hours), monitoring by TLC or GC if desired.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water, 0.6 M sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude Dimethyl 2,5-Dioxahexanedioate.
-
Purification: The crude product can be further purified by vacuum distillation.
Mechanistic Insights into a Superior Electrolyte Solvent
The exceptional performance of DMDOHD in high-voltage lithium-ion batteries stems from its unique molecular structure, which can be conceptualized as a hybrid of three workhorse electrolyte solvents: ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC).[9]
Caption: DMDOHD's structural and functional relationship to conventional electrolyte solvents.
This structural amalgamation is believed to confer a synergistic combination of properties:[9]
-
High Anodic Stability: The carbonate functionalities contribute to a high oxidation potential, enabling stable operation with high-voltage cathodes.
-
Effective Solid Electrolyte Interphase (SEI) Formation: The presence of ether linkages and carbonate groups facilitates the formation of a stable and protective SEI layer on the anode surface, crucial for long-term cycling stability.
-
Favorable Li⁺ Desolvation Kinetics: The molecular flexibility and electron-donating characteristics of the ether oxygens are thought to promote efficient desolvation of lithium ions at the electrode-electrolyte interface, enhancing rate capability.
Applications in Drug Development and Organic Synthesis
Beyond its prominent role in energy storage, the bifunctional nature of DMDOHD, possessing two ester groups, makes it a valuable building block in organic synthesis. It can serve as a monomer for the synthesis of polyesters and other polymers.[3][10] Its ester functionalities are also amenable to various chemical transformations, such as hydrolysis to the parent diglycolic acid and transesterification reactions.[3]
Conclusion
Dimethyl 2,5-Dioxahexanedioate stands as a compelling example of how careful investigation of degradation pathways can lead to the development of superior materials. Its journey from an overlooked byproduct to a rationally designed, high-performance electrolyte solvent underscores a paradigm shift in materials discovery. For researchers in both energy storage and synthetic chemistry, DMDOHD offers a versatile molecular scaffold with a unique and valuable set of properties.
References
-
The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries - OSTI.GOV. (n.d.). Retrieved January 17, 2026, from [Link]
-
Li-ion Cell Electrolytes For Enhanced Performance at High Temperatures - DalSpace. (2024, December 12). Retrieved January 17, 2026, from [Link]
- One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol - Google Patents. (n.d.).
-
(PDF) Communication — The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries - ResearchGate. (2024, May 29). Retrieved January 17, 2026, from [Link]
-
Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD)... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL - Journal of Chemical Technology and Metallurgy. (2013, July 29). Retrieved January 17, 2026, from [Link]
-
Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet - Graz University of Technology. (n.d.). Retrieved January 17, 2026, from [Link]
-
Lab5 procedure esterification. (n.d.). Retrieved January 17, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved January 17, 2026, from [Link]
-
Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 3. Buy this compound | 88754-66-9 [smolecule.com]
- 4. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. ruifuchem.com [ruifuchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester via Esterification of Diglycolic Acid
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2,5-dioxahexanedioic acid dimethyl ester, also known as dimethyl diglycolate. The primary method detailed is the Fischer esterification of diglycolic acid with methanol, utilizing sulfuric acid as a catalyst. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed protocol, mechanistic insights, and best practices for a successful and reproducible synthesis.
Introduction: The Significance of Dimethyl Diglycolate and the Synthetic Strategy
This compound is a valuable diester that serves as a versatile building block in organic synthesis. Its applications include its use as a solvent, an intermediate in the production of polymers and resins, and a precursor in the pharmaceutical and agricultural industries.[1] The molecule's structure, featuring two ester functional groups, allows for a variety of chemical transformations.[2]
While the topic of this note is synthesis via transesterification, it is most practical and common to synthesize this target molecule through the direct esterification of its corresponding dicarboxylic acid, diglycolic acid, with methanol. This acid-catalyzed reaction, a classic example of Fischer esterification, can be considered a broad type of transesterification where the hydroxyl groups of the carboxylic acid are exchanged for methoxy groups from methanol. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the procedure.
The Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the formation of the desired diester, an excess of the alcohol (methanol) is typically used. The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor the product.[4]
Reaction Mechanism and Causality
The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution. The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[3]
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the monoester.
-
Repeat for the Second Carboxylic Acid: The process is repeated on the second carboxylic acid group to form the final diester product, this compound.
The use of a strong acid catalyst like sulfuric acid is crucial for protonating the carbonyl group, thereby activating the carboxylic acid for nucleophilic attack by the relatively weak nucleophile, methanol.[1] The application of heat (reflux) provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Scheme:
Sources
Application Notes and Protocols for 2,5-Dioxahexanedioic Acid Dimethyl Ester in Polymer Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of 2,5-Dioxahexanedioic Acid Dimethyl Ester in Advanced Polymer Synthesis
This compound (DODAME), also known as Dimethyl 2,5-Dioxahexanedioate or Ethylene Glycol Bis-(Methyl Carbonate), is a versatile monomer for the synthesis of novel aliphatic polyesters and polycarbonates.[1] With the chemical formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol , this colorless liquid possesses two reactive ester groups, making it an ideal building block for step-growth polymerization.[1] Its structure, featuring an ethylene glycol backbone, offers the potential to create polymers with unique properties, including biodegradability and biocompatibility, which are highly sought after in the biomedical and pharmaceutical fields.[2]
These application notes provide a comprehensive guide for researchers on the utilization of DODAME in polymer synthesis. We will delve into the fundamental principles of its polymerization, provide detailed experimental protocols for polyester and polycarbonate synthesis via melt polycondensation, discuss key characterization techniques, and explore the potential applications of the resulting polymers, particularly in areas requiring biocompatible and biodegradable materials.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Colorless Liquid | |
| Boiling Point | ~220 °C | |
| Density | 1.24 g/cm³ | |
| Refractive Index | 1.4140-1.4170 | |
| SMILES | COC(=O)OCCOC(=O)OC | [1] |
| InChIKey | DOMLQXFMDFZAAL-UHFFFAOYSA-N | [1] |
Core Application: Synthesis of Aliphatic Polyesters and Polycarbonates via Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method for synthesizing high-molecular-weight polymers. The process typically involves two stages: an initial transesterification step to form oligomers, followed by a polycondensation step under high vacuum to build molecular weight. While specific data for DODAME is not extensively published, the following protocols are based on well-established procedures for analogous dimethyl esters and provide a strong starting point for experimentation.[3][4]
General Reaction Scheme
The polycondensation of DODAME with a diol proceeds via a transesterification reaction, eliminating methanol as a byproduct.
Caption: General reaction scheme for the polycondensation of DODAME with a diol.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the melt polycondensation process.
Caption: Step-by-step workflow for melt polycondensation of DODAME.
Detailed Protocol 1: Synthesis of Poly(alkylene 2,5-dioxahexanedioate)s
This protocol describes a general procedure for the synthesis of polyesters from DODAME and various diols. The choice of diol will significantly influence the properties of the final polymer. For example, short-chain diols like 1,4-butanediol will produce more rigid polymers, while long-chain diols like 1,10-decanediol will result in more flexible materials.
Materials:
-
This compound (DODAME)
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,10-decanediol)
-
Catalyst (e.g., Titanium(IV) butoxide, Zinc Acetate, Antimony(III) oxide)
-
Nitrogen gas (high purity)
-
Chloroform (for purification)
-
Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump capable of reaching <1 mmHg
-
Schlenk line or similar inert atmosphere setup
Procedure:
Stage 1: Transesterification
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Monomers: Charge the reactor with equimolar amounts of DODAME and the chosen diol. A slight excess of the diol (e.g., 1.1 mol per 1 mol of DODAME) can be used to compensate for any loss during the reaction.
-
Catalyst Addition: Add the catalyst to the reaction mixture. A typical catalyst concentration is 0.05-0.2 mol% relative to DODAME.
-
Inert Atmosphere: Purge the system with high-purity nitrogen for 15-20 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout this stage.
-
Heating and Methanol Removal: Begin stirring and gradually heat the mixture to 160-180°C. Methanol will start to distill as the transesterification reaction proceeds. Collect the methanol in the receiving flask.
-
Monitoring Progress: Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Temperature and Vacuum: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg.
-
Viscosity Increase: As the polycondensation reaction proceeds and the molecular weight of the polymer increases, the viscosity of the melt will rise significantly. Adjust the stirring speed as necessary.
-
Reaction Time: Continue the reaction under these conditions for 4-8 hours. The reaction is considered complete when the desired melt viscosity is achieved.
-
Reaction Termination: To stop the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.
Purification:
-
Dissolution: Once the reactor has cooled to a safe temperature, dissolve the crude polymer in a suitable solvent like chloroform.
-
Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The polymer will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Expected Polymer Properties (Based on Analogous Systems)
Since specific data for polymers derived from DODAME is limited, the following table provides an estimated range of properties based on analogous aliphatic polyesters. These values should be considered as a guide for experimental design and will vary depending on the specific diol used and the final molecular weight achieved.
| Property | Expected Range | Factors Influencing the Property |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Reaction time, temperature, vacuum level, catalyst efficiency |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Side reactions, chain transfer reactions |
| Glass Transition Temperature (Tg) | -60 to 40 °C | Diol chain length (shorter chains increase Tg) |
| Melting Temperature (Tm) | 40 to 100 °C | Diol chain length, crystallinity |
Characterization of Synthesized Polymers
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the monomer incorporation ratio in copolymers.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as ester carbonyls.
Potential Applications in Biomedical and Pharmaceutical Fields
The aliphatic nature of polymers derived from DODAME suggests they are likely to be biodegradable and biocompatible, making them attractive candidates for various biomedical applications.[2]
-
Drug Delivery Systems: The biodegradable nature of these polyesters could allow for the controlled release of encapsulated drugs as the polymer matrix degrades in the body.
-
Tissue Engineering Scaffolds: Their tunable mechanical properties and biocompatibility make them suitable for creating scaffolds that support cell growth and tissue regeneration.
-
Biodegradable Sutures and Implants: The ability to degrade and be absorbed by the body eliminates the need for a second surgery to remove the implant.
It is crucial to note that while the potential for biocompatibility is high, extensive in vitro and in vivo studies are required to confirm the suitability of any new polymer for medical applications.
Conclusion and Future Outlook
This compound is a promising monomer for the development of novel aliphatic polyesters and polycarbonates with tailored properties. The melt polycondensation protocols outlined in these application notes provide a robust starting point for synthesizing these materials. While there is a need for further research to fully characterize polymers derived specifically from DODAME, the analogous systems suggest a high potential for creating biodegradable and biocompatible materials. Future work should focus on optimizing the polymerization conditions for DODAME, thoroughly characterizing the resulting polymers, and evaluating their biocompatibility to unlock their full potential in the fields of polymer chemistry, materials science, and medicine.
References
-
Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications. National Institutes of Health (NIH). Available at: [Link]
-
The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. National Institutes of Health (NIH). Available at: [Link]
-
Controlled synthesis of aliphatic polycarbonate diols using dimethyl carbonate and various diols. ResearchGate. Available at: [Link]
-
Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation. National Institutes of Health (NIH). Available at: [Link]
-
Thermoresponsive block copolymers of poly(ethylene glycol) and polyphosphoester: thermo-induced self-assembly, biocompatibility, and hydrolytic degradation. National Institutes of Health (NIH). Available at: [Link]
-
Modifications of Furan-Based Polyesters with the Use of Rigid Diols. National Institutes of Health (NIH). Available at: [Link]
- US6384178B2 - Process for the preparation of polycarbonate diols with a high molecular weight. Google Patents.
-
Synthesis and characterization of poly(butylene succinate-co-butylene sebacate). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(butylene-Lee-Park/b4845a7204eb86a60e42d718b53d52367d4323e0]([Link]
-
Tailored Biocompatible Polyurethane-Poly(ethylene glycol) Hydrogels as a Versatile Nonfouling Biomaterial. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Characterizations of Biobased Copolymer Poly(ethylene-co-butylene 2,5-Furandicarboxylate). ResearchGate. Available at: [Link]
-
Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Royal Society of Chemistry. Available at: [Link]
-
Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and D-Glucose by Melt and Enzymatic Polycondensation. ResearchGate. Available at: [Link]
-
Research Article Synthesis and Characterizations of Biobased Copolymer Poly(ethylene-co-butylene 2,5-Furandicarboxylate). Feiplar. Available at: [Link]
-
Poly(butylene 2,5-furandicarboxylate) copolyester obtained using 1,6-hexanediamine with high glass transition temperature. Royal Society of Chemistry. Available at: [Link]
-
Melt transesterification and characterization of segmented block copolyesters containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol. ResearchGate. Available at: [Link]
-
Synthesis of polyurethane coating components with IPDI and TMDI. ResearchGate. Available at: [Link]
-
Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. Ajou University Repository. Available at: [Link]
-
Synthesis and crystallinity of poly(butylene 2,5-furandicarboxylate). ResearchGate. Available at: [Link]
-
Dimethyl 2,5-Dioxahexanedioate. PubChem. Available at: [Link]
-
Polyurethane. Wikipedia. Available at: [Link]
-
Poly(ethylene glycol) based bis-diol as a functional medium for highly efficient conversion of urea and methanol to dimethyl carbonate. Royal Society of Chemistry. Available at: [Link]
-
Biobased copolyesters: synthesis, crystallization behavior, thermal and mechanical properties of poly(ethylene glycol sebacate-co-ethylene glycol 2,5-furan dicarboxylate). ResearchGate. Available at: [Link]
-
Capturing ethylene glycol with dimethyl carbonate towards depolymerisation of polyethylene terephthalate at ambient temperature. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CICECO Publication » Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols [ciceco.ua.pt]
- 4. The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl 2,5-Dioxahexanedioate as a monomer for polyester synthesis
Dimethyl 2,5-Dioxahexanedioate is a promising monomer for the synthesis of functional polyesters with PEG-like properties. The choice between melt and solution polymerization allows for flexibility in tailoring the synthesis to specific monomer characteristics and desired polymer outcomes. The protocols provided herein offer a robust starting point for researchers to synthesize and explore these novel materials. The resulting polymers, with their potentially enhanced hydrophilicity and biocompatibility, are strong candidates for a variety of high-value applications in the biomedical and pharmaceutical fields, including the development of advanced drug delivery systems, biodegradable implants, and hydrogels for tissue regeneration. [2][5]
References
- Smolecule. (n.d.). Buy this compound | 88754-66-9.
- National Center for Biotechnology Information. (n.d.). Dimethyl 2,5-Dioxahexanedioate. PubChem.
- Zhu, Z., Damron, J. T., Keum, J. K., Kearney, L., Bocharova, V., & Foster, J. C. (2024). High performance long chain polyesters via melt copolymerization of cutin-inspired monomers. RSC Sustainability. DOI:10.1039/D4SU00454J.
- El-hadi, A. M. (2014). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. American Journal of Polymer Science.
- Phelps, P. D., Drockenmuller, E., & Williams, C. K. (n.d.). Diglycerol-based polyesters: melt polymerization with hydrophobic anhydrides. PubMed.
- Google Patents. (n.d.). US20130243984A1 - Polyester polymerization process.
- Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- ResearchGate. (n.d.). Diglycerol-Based Polyesters: Melt Polymerization with Hydrophobic Anhydrides | Request PDF.
- ResearchGate. (n.d.). Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA.
- MDPI. (2018). Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, II: An Efficient and Facile Method to Synthesize High Molecular Weight Polyester Appropriate for Food Packaging Applications.
- Wikipedia. (n.d.). Solution polymerization.
- Medium. (n.d.). Industrial Applications of Polyethylene Glycol: From Agriculture to Ceramics.
- 911Metallurgist. (2015). Preparation of Solution Polymers.
- ResearchGate. (n.d.). (PDF) Solution & Bulk polymerization.
- Hutanu, D., Frishberg, M. D., Guo, L., & Darie, C. C. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Modern Chemistry & Applications.
- Taylor & Francis Online. (n.d.). Solution polymerization – Knowledge and References.
- ResearchGate. (n.d.). TGA and DSC Analysis of the Polyesters | Download Scientific Diagram.
- ACS Publications. (2021). Synthesis and Characterization of Biobased Polyesters with Tunable Tg by ROCOP of Beta-Elemene Oxides and Phthalic Anhydride. ACS Sustainable Chemistry & Engineering.
- PubMed Central. (n.d.). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines.
- ResearchGate. (n.d.). (PDF) Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range.
- Santa Cruz Biotechnology. (n.d.). Dimethyl 2,5-Dioxahexanedioate | CAS 88754-66-9 | SCBT.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethyl 2,5-Dioxahexanedioate | 88754-66-9.
- Biopharma PEG. (2019). What Is Polyethylene Glycol (PEG) & Its Application.
- Dotachem. (2024). Exploring the Applications of Polyethylene Glycol (PEG) in Various Industries.
- ResearchGate. (n.d.). Linear and branched polyester resins based on dimethyl-2,5-furandicarboxylate for coating applications | Request PDF.
- LookChem. (n.d.). Cas 88754-66-9, this compound.
- Ruifu Chemical. (n.d.). Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory.
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-2,5-hexanediol. PubChem.
Sources
- 1. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Polyethylene Glycol (PEG) & Its Application | Biopharma PEG [biochempeg.com]
- 3. Buy this compound | 88754-66-9 [smolecule.com]
- 4. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. dotachem.com [dotachem.com]
- 7. scbt.com [scbt.com]
- 8. Cas 88754-66-9,this compound | lookchem [lookchem.com]
- 9. US20130243984A1 - Polyester polymerization process - Google Patents [patents.google.com]
- 10. Solution polymerization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 14. researchgate.net [researchgate.net]
- 15. High performance long chain polyesters via melt copolymerization of cutin-inspired monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00454J [pubs.rsc.org]
Application Notes and Protocols for High-Voltage Electrolyte Formulation with Dimethyl 2,5-Dioxahexanedioate
Introduction: A Novel Solvent for 5V-Class Lithium-Based Batteries
The pursuit of higher energy density in lithium-ion batteries necessitates the development of electrode materials that operate at higher voltages. The spinel LiNi₀.₅Mn₁.₅O₄ (LNMO), with its high operating potential of ~4.7 V vs. Li/Li⁺, represents a promising cobalt-free cathode material. However, the realization of its full potential has been hampered by the limited anodic stability of conventional carbonate-based electrolytes.[1] These electrolytes undergo oxidative decomposition at high voltages, leading to the formation of a resistive cathode-electrolyte interphase (CEI), transition metal dissolution, and rapid capacity fading.
Dimethyl 2,5-dioxahexanedioate (DMDOHD) has emerged as a promising electrolyte solvent to overcome these challenges.[2] Structurally, DMDOHD is a dicarbonate that ingeniously combines the advantageous features of three commonly used electrolyte components: ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC).[3] This unique molecular architecture is theorized to bestow a combination of desirable properties: the excellent solid electrolyte interphase (SEI) forming ability of EC, the high anodic stability of EMC, and the good desolvation ability of DMC.[2][3]
Recent studies have demonstrated that electrolytes based on DMDOHD exhibit remarkable anodic stability, up to 5.2 V vs. Li/Li⁺.[2] This exceptional stability, coupled with its ability to promote the formation of a stable SEI on lithium metal anodes and suppress dendrite growth, makes DMDOHD a compelling candidate for enabling high-performance, 5V-class lithium-based batteries.[2] For instance, Li | LiNi₀.₅Mn₁.₅O₄ cells utilizing a 1 M LiPF₆ in DMDOHD electrolyte have shown over 97% capacity retention after 250 cycles, a significant improvement over conventional carbonate-based electrolytes.[2]
These application notes provide a comprehensive guide for researchers and scientists on the formulation, characterization, and application of DMDOHD-based electrolytes for high-voltage lithium battery systems. The following sections detail the physicochemical properties of DMDOHD, protocols for electrolyte preparation and cell assembly, and methods for electrochemical characterization and post-mortem analysis.
Physicochemical Properties of Dimethyl 2,5-Dioxahexanedioate and its Electrolytes
A thorough understanding of the physical and chemical properties of the electrolyte is crucial for predicting its performance and ensuring safe handling.
Table 1: Physicochemical Properties of Dimethyl 2,5-Dioxahexanedioate (DMDOHD) Solvent
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₆ | [4] |
| Molecular Weight | 178.14 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals |
| Boiling Point | 220 °C | BenchChem |
| Density | 1.24 g/cm³ | BenchChem |
| Flash Point | 82 °C (Combustible liquid) | TCI Chemicals |
Table 2: Comparative Physicochemical Properties of Formulated Electrolytes (1M LiPF₆)
| Property | 1M LiPF₆ in DMDOHD | 1M LiPF₆ in EC/DMC (1:1 vol) | Source |
| Ionic Conductivity (25 °C) | Lower than EC/DMC | ~11 mS/cm | [2][5] |
| Viscosity (25 °C) | Higher than EC/DMC | ~3.5 cP | [6][7] |
| Anodic Stability Limit | up to 5.2 V vs. Li/Li⁺ | ~4.5 V vs. Li/Li⁺ | [2] |
Experimental Protocols
Protocol 1: Preparation of 1M LiPF₆ in DMDOHD Electrolyte
This protocol outlines the preparation of a 1 M solution of lithium hexafluorophosphate (LiPF₆) in Dimethyl 2,5-Dioxahexanedioate (DMDOHD). All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to prevent the hydrolysis of LiPF₆ and the introduction of impurities.
Materials:
-
Dimethyl 2,5-Dioxahexanedioate (DMDOHD), battery grade (>99.9% purity, <20 ppm H₂O)
-
Lithium hexafluorophosphate (LiPF₆), battery grade (>99.9% purity, <20 ppm H₂O)
-
Anhydrous solvents for cleaning (e.g., dimethyl carbonate - DMC)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Amber glass storage bottle
Procedure:
-
Glovebox Preparation: Ensure the glovebox antechamber is thoroughly purged before introducing any materials. All glassware and equipment should be dried in a vacuum oven at 120 °C overnight and transferred into the glovebox while hot.
-
Solvent Dispensing: In the glovebox, carefully measure the required volume of DMDOHD using a graduated cylinder and transfer it to a clean, dry volumetric flask.
-
Salt Addition: Slowly add the pre-weighed LiPF₆ powder to the DMDOHD solvent while gently stirring with a magnetic stirrer. The dissolution of LiPF₆ can be exothermic, so slow addition is crucial.[2]
-
Dissolution: Continue stirring the solution at room temperature until all the LiPF₆ has completely dissolved. This may take several hours. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Transfer the prepared electrolyte into a clean, dry amber glass bottle. Seal the bottle tightly and store it inside the glovebox. It is recommended to let the electrolyte rest for at least 24 hours before use to ensure homogeneity.
Caption: Workflow for the preparation of DMDOHD-based electrolyte.
Protocol 2: High-Voltage LiNi₀.₅Mn₁.₅O₄/Li Coin Cell Assembly and Testing
This protocol describes the assembly of a 2032-type coin cell with a LiNi₀.₅Mn₁.₅O₄ (LNMO) cathode, a lithium metal anode, and the 1M LiPF₆ in DMDOHD electrolyte for high-voltage electrochemical testing.
Materials:
-
Cathode: LiNi₀.₅Mn₁.₅O₄ (LNMO) powder, Super P carbon black, Polyvinylidene fluoride (PVDF) binder, N-Methyl-2-pyrrolidone (NMP) solvent, Aluminum foil.
-
Anode: Lithium metal foil (battery grade).
-
Separator: Celgard 2325 or equivalent microporous separator.
-
Electrolyte: 1M LiPF₆ in DMDOHD.
-
Coin Cell Components: 2032-type stainless steel cases, spacers, and springs.
-
Equipment: Slurry mixer (e.g., planetary mixer), doctor blade coater, vacuum oven, electrode punching machine, coin cell crimper, battery cycler.
Procedure:
Part A: LNMO Cathode Preparation
-
Slurry Formulation: Prepare a slurry with a weight ratio of 80:10:10 for LNMO:Super P:PVDF.[8]
-
Mixing: In a suitable container, mix the LNMO and Super P powders. Separately, dissolve the PVDF binder in NMP. Gradually add the powder mixture to the PVDF solution and mix until a homogeneous, viscous slurry is formed.
-
Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade with a gap set to achieve a target loading of ~5 mg/cm².[9]
-
Drying: Dry the coated electrode in a vacuum oven at 120 °C for 12 hours to completely remove the NMP solvent.[9]
-
Electrode Punching: Punch out circular electrodes (e.g., 14 mm diameter) from the dried cathode sheet.
Part B: Coin Cell Assembly (in an Argon-filled Glovebox)
-
Place the cathode in the center of the coin cell case.
-
Add a few drops of the 1M LiPF₆ in DMDOHD electrolyte onto the cathode surface.
-
Place the separator on top of the cathode, ensuring it is fully wetted by the electrolyte.
-
Add a few more drops of electrolyte onto the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and a spring.
-
Carefully place the top cap and crimp the coin cell using a hydraulic crimper.
Part C: Electrochemical Testing
-
Resting: Let the assembled cell rest for at least 12 hours to ensure complete wetting of the electrodes and separator.
-
Formation Cycles: Perform two formation cycles at a C/10 rate in the voltage range of 3.5 V to 4.9 V.[10]
-
Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C) between 3.5 V and 4.9 V.[11] Record the charge/discharge capacity, coulombic efficiency, and energy efficiency for each cycle.
-
Rate Capability Test: After a set number of cycles, perform a rate capability test by cycling the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a few cycles at each rate.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to monitor the evolution of cell impedance.
Caption: Workflow for high-voltage coin cell assembly and testing.
Protocol 3: Post-Mortem Analysis of Electrodes
This protocol describes the disassembly of cycled coin cells and the preparation of electrodes for analysis by Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to characterize the SEI and CEI.
Materials:
-
Cycled coin cells
-
Coin cell disassembler
-
Anhydrous dimethyl carbonate (DMC) for rinsing
-
Tweezers
-
Sample vials
-
Airtight sample holder for transfer to XPS
Procedure (in an Argon-filled Glovebox):
-
Cell Disassembly: Carefully open the cycled coin cell using a disassembling tool.
-
Electrode Harvesting: Gently separate the cathode, anode, and separator using tweezers.
-
Rinsing: Rinse the harvested cathode and anode by dipping them in a vial containing anhydrous DMC for a few seconds to remove residual electrolyte salt.[5] It is crucial to minimize the rinsing time to avoid altering the SEI/CEI structure.
-
Drying: Allow the rinsed electrodes to dry completely inside the glovebox.
-
Sample Preparation for SEM: Mount the dried electrode samples on an SEM stub using conductive carbon tape.
-
Sample Preparation for XPS: Place the dried electrode samples in an airtight XPS sample holder to prevent air exposure during transfer to the XPS instrument.
-
Analysis:
-
SEM: Image the surface morphology of the pristine and cycled electrodes to observe changes in the surface structure and the formation of any passivation layers.
-
XPS: Analyze the elemental composition and chemical states of the species on the electrode surfaces to identify the components of the SEI and CEI.
-
Caption: Workflow for post-mortem analysis of electrodes.
Expected Results and Discussion
Electrochemical Performance: Compared to standard carbonate electrolytes, the DMDOHD-based electrolyte is expected to exhibit significantly improved cycling stability at high voltages (e.g., up to 4.9 V). This will be manifested as:
-
Higher Capacity Retention: The capacity retention after several hundred cycles should be substantially higher.
-
Higher Coulombic Efficiency: The coulombic efficiency should be consistently high, indicating fewer side reactions.
-
Stable Voltage Profiles: The voltage hysteresis between charge and discharge should remain small over cycling, indicating stable electrode interfaces.
SEI/CEI Characterization:
-
SEM Analysis: SEM images of the lithium metal anode cycled in the DMDOHD electrolyte are expected to show a smooth, dense, and dendrite-free morphology, in contrast to the porous and dendritic lithium deposition often observed with conventional electrolytes.[2] The LNMO cathode surface should also appear more stable, with less evidence of electrolyte decomposition products.
-
XPS Analysis: XPS spectra of the SEI on the lithium anode are expected to reveal the presence of species derived from the decomposition of DMDOHD, contributing to a stable passivation layer. The CEI on the LNMO cathode is expected to be thinner and more stable, with a lower concentration of decomposition products compared to that formed in carbonate electrolytes.
Safety and Handling
Dimethyl 2,5-Dioxahexanedioate is a combustible liquid and should be handled with care. [TCI Chemicals] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.
LiPF₆ is highly sensitive to moisture and can release toxic hydrogen fluoride (HF) gas upon hydrolysis.[12] Therefore, it is imperative to handle LiPF₆ and its electrolyte solutions exclusively in an inert-atmosphere glovebox.
Conclusion
Dimethyl 2,5-Dioxahexanedioate presents a significant advancement in the field of high-voltage electrolytes. Its unique molecular structure offers a compelling combination of high anodic stability and the ability to form stable electrode-electrolyte interphases. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers and scientists working to unlock the potential of 5V-class lithium-based batteries. While further optimization and investigation are ongoing, DMDOHD-based electrolytes represent a promising pathway toward achieving higher energy density and longer cycle life in next-generation energy storage systems.
References
- Misiewicz, C., & Edström, K. (2024).
- TCI Chemicals. (n.d.).
- BenchChem. (n.d.). 2,5-Dioxahexanedioic Acid Dimethyl Ester.
- PubChem. (n.d.).
- Zhang, Y., et al. (2024). A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries.
- ResearchGate. (n.d.).
- Misiewicz, C., & Edström, K. (2024).
- Lee, J., et al. (2023).
- Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries. (2020).
- Zhang, Y., et al. (2024). A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries.
- Wasatch Molecular Incorporated. (n.d.). EC, DMC, EC/DMC (50 wt%/50 wt%) LiPF6 Electrolytes.
- Lee, J., et al. (2023).
- Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries. (2020).
- Taskovic, M., et al. (2024). The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. Journal of The Electrochemical Society.
- ResearchGate. (n.d.). Ionic conductivity and viscosity of 1-PF 6 -C (1 M LiPF 6 in EC : DEC, 3:7, orange), 1-TFSI-C (1 M LiTFSI in EC : DEC, 3 : 7, purple), and 1-TFSI-E (1 M LiTFSI in DME : DOL, 1 : 1, green).
- ResearchGate. (n.d.).
- Chen, Z., et al. (2019). Preparation and characterization of lithium hexafluorophosphate for lithium-ion battery electrolyte. Transactions of Nonferrous Metals Society of China.
- ResearchGate. (n.d.). Post-mortem analysis of the electrodes: Row (a) depicts SEM image,...
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Wang, D., et al. (2023). Waterborne LiNi0.5Mn1.5O4 Cathode Formulation Optimization through Design of Experiments and Upscaling to 1 Ah Li-Ion Pouch Cells.
- ResearchGate. (n.d.). Postmortem analysis of a liquid cell. a) Normalized XPS spectra of S 2p...
- ResearchGate. (n.d.). Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries: Disassembly Methodology and Physico-Chemical Analysis Techniques.
- From post-mortem to operando XPS, a new approach for lithium/electrolyte interface study. (2021). H-Metrics.
- Identification of Degradation Mechanisms by Post-Mortem Analysis for High Power and High Energy Commercial Li-Ion Cells after Electric Vehicle Aging. (2021).
- Poworks. (2020).
- Chemate Group. (n.d.).
Sources
- 1. Post-mortem identification of lithium plating in high energy automotive batteries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00509D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Frontiers | Synthesis of high-voltage cathode material using the Taylor-Couette flow-based co-precipitation method [frontiersin.org]
- 10. Enhanced Electrochemical Performance of LiNi0.5Mn1.5O4 Composite Cathodes for Lithium-Ion Batteries by Selective Doping of K+/Cl− and K+/F− [mdpi.com]
- 11. Fabrication of high power LiNi0.5Mn1.5O4 battery cathodes by nanostructuring of electrode materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. How to make electrolyte with LiPF6 and what else it can make? - Poworks [poworks.com]
2,5-Dioxahexanedioic Acid Dimethyl Ester as an intermediate in organic synthesis
As a pivotal bifunctional monomer, 2,5-Dioxahexanedioic Acid Dimethyl Ester , also known as Dimethyl Diglycolate (DMDG), offers a unique combination of ether and ester functionalities. This molecular architecture makes it an exceptionally valuable intermediate in the synthesis of advanced polymers and other complex organic molecules. Its primary application lies in the production of specialty polyesters, where the incorporated ether linkages impart flexibility, hydrophilicity, and tailored degradation profiles to the final material.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DMDG's applications, focusing on the synthesis of polyesters through melt polycondensation. It details the underlying chemical principles, provides a robust experimental protocol, and outlines methods for polymer characterization.
Physicochemical Properties of the Intermediate
A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 88754-66-9 | [1] |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |
| Boiling Point | ~220 °C | [2] |
| Purity | >98.0% (GC) | [1] |
Core Application: Polyester Synthesis via Melt Polycondensation
The most significant application of this compound is as a monomer in the synthesis of aliphatic polyesters. These polymers are gaining attention as biodegradable materials for applications ranging from packaging to biomedical devices.[3] The synthesis is typically achieved through a two-stage melt polycondensation process, a solvent-free method ideal for producing high molecular weight polymers.[2]
Principle and Mechanism
The reaction proceeds in two distinct phases, driven by the removal of volatile byproducts to shift the equilibrium towards polymer formation.
-
Transesterification: In the first stage, DMDG reacts with a diol (e.g., 1,4-butanediol) at elevated temperatures in the presence of a catalyst. The methyl ester groups of DMDG are exchanged with the hydroxyl groups of the diol, forming low molecular weight oligomers and releasing methanol as a byproduct. The continuous removal of methanol is critical for driving this stage to completion.
-
Polycondensation: In the second stage, the temperature and vacuum are increased. The terminal hydroxyl and methyl ester groups of the oligomers react further, linking the short chains into a high molecular weight polyester. This step also releases methanol, which is removed by the high vacuum.
The choice of catalyst is crucial for achieving efficient polymerization. Common catalysts include organometallic compounds such as titanium(IV) butoxide (Ti(OBu)₄) or tin(II) 2-ethylhexanoate (Sn(Oct)₂), which are effective at promoting both transesterification and polycondensation reactions.[2][4]
Detailed Protocol: Synthesis of Poly(butylene diglycolate)
This protocol describes a representative synthesis of an aliphatic polyester, Poly(butylene diglycolate) (PBDG), using DMDG and 1,4-butanediol. The methodology is adapted from established procedures for melt polycondensation of dimethyl esters with diols.[2][5]
Materials and Equipment
-
Reactants:
-
This compound (DMDG, >98%)
-
1,4-Butanediol (BDO, >99%)
-
-
Catalyst:
-
Titanium(IV) butoxide (Ti(OBu)₄)
-
-
Solvents (for purification):
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and a vacuum-tight seal
-
Nitrogen gas inlet
-
Distillation head with a condenser and collection flask
-
Heating mantle with temperature controller
-
High-vacuum pump (<1 mmHg capability)
-
Standard laboratory glassware
-
Experimental Procedure
1. Reactor Assembly and Charging:
-
Assemble a dry three-neck flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.
-
Charge the flask with equimolar amounts of Dimethyl this compound and 1,4-butanediol.
- Causality Note: A slight excess of the diol (e.g., 1.05 to 1.1 molar equivalents) is often used to compensate for potential loss by distillation during the high-temperature vacuum stage, ensuring the final polymer is hydroxyl-terminated.[2]
-
Add the catalyst, Titanium(IV) butoxide, at a concentration of 0.05-0.1 mol% relative to the DMDG.
2. Stage 1: Transesterification:
-
Begin stirring the mixture and purge the system with a slow, steady stream of dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Gradually heat the reaction mixture to 160-180°C .
-
Methanol, the byproduct of the transesterification, will begin to distill. Collect it in the receiving flask.
-
Maintain these conditions for 2-4 hours . The reaction progress can be monitored by the amount of methanol collected; this stage is typically complete when ~85-90% of the theoretical amount of methanol has been removed.[2]
3. Stage 2: Polycondensation:
-
Gradually increase the reaction temperature to 220-240°C .
-
Simultaneously and slowly, apply vacuum to the system, gradually reducing the pressure to below 1 mmHg .
- Causality Note: A gradual application of vacuum is critical to prevent vigorous boiling and loss of oligomers from the flask.
-
The viscosity of the molten polymer will increase significantly as the molecular weight builds. The stirrer motor torque will increase, and the Weissenberg effect (the polymer climbing the stirrer shaft) may be observed.
-
Continue the reaction under high vacuum for an additional 4-8 hours or until the desired viscosity is reached.
4. Reaction Termination and Product Isolation:
-
To stop the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.
-
The resulting polyester can be collected by extruding it from the reactor while still molten or by allowing it to cool completely and breaking the solid polymer out of the flask.
5. Purification (Optional but Recommended):
-
Dissolve the crude polyester in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess (10x volume) of cold methanol with vigorous stirring. This removes unreacted monomers and low molecular weight oligomers.
-
Collect the purified white polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization of the Resulting Polyester
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Data Summary of a Representative Polyester
The following table presents expected properties for Poly(butylene diglycolate) based on data from analogous aliphatic polyesters. Actual values will depend on the precise reaction conditions.
| Property | Typical Value Range | Analysis Method |
| Number-Average Molecular Weight (Mₙ) | 15,000 - 40,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (T₉) | -30 to -15 °C | DSC |
| Melting Temperature (Tₘ) | 40 - 60 °C | DSC |
| Decomposition Temperature (Tₔ, 5% loss) | > 300 °C | TGA |
Spectroscopic Analysis (¹H NMR)
Proton NMR is a powerful tool for confirming the structure of the resulting polyester.
-
¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts (δ):
-
δ ~4.3 ppm (triplet): Methylene protons of the diglycolate unit (-O-CH₂-C=O).
-
δ ~4.1 ppm (triplet): Methylene protons from BDO adjacent to the newly formed ester oxygen (-C=O-O-CH₂-).
-
δ ~3.7 ppm (singlet): Methylene protons of the ether linkage in the diglycolate unit (-O-CH₂-CH₂-O-).
-
δ ~1.7 ppm (multiplet): Internal methylene protons of the BDO unit (-CH₂-CH₂-).
-
Emerging Applications
Beyond its primary role in polyester synthesis, the unique structure of DMDG makes it a candidate for other advanced applications. Its combination of ether and carbonate-like functionalities has led to investigations into its use as a high-performance electrolyte solvent for next-generation 5V-class lithium-based batteries, where it may offer a favorable balance of stability and ion solvation properties.[3]
References
-
ResearchGate (2023). Chemical structure and NMR spectra of polyesters P1–P4. Retrieved from [Link]
-
LookChem (n.d.). Cas 88754-66-9, this compound. Retrieved from [Link]
-
Semantic Scholar (2021). Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols. Retrieved from [Link]
-
White Rose Research Online (2022). Levoglucosenone-derived synthesis of bio-based solvents and polyesters. Retrieved from [Link]
-
YouTube (2017). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). Retrieved from [Link]
-
Science and Education Publishing (n.d.). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Retrieved from [Link]
-
ResearchGate (2025). Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Retrieved from [Link]
-
MDPI (n.d.). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. Retrieved from [Link]
-
ResearchGate (n.d.). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Retrieved from [Link]
-
Rasayan Journal of Chemistry (2018). SYNTHESIS, CHARACTERIZATION AND COMPARISON OF BIODEGRADABLE ALIPHATIC COPOLYESTERS. Retrieved from [Link]
-
Shanghai Ruifu Chemical Co., Ltd. (n.d.). Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9. Retrieved from [Link]
-
ResearchGate (2025). Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD).... Retrieved from [Link]
- Google Patents (n.d.). US6372879B1 - Polyester polycondensation with catalyst and a catalyst enhancer.
-
HMDB (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032262). Retrieved from [Link]
-
ResearchGate (2024). (PDF) Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester. Retrieved from [Link]
-
MDPI (2024). Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester. Retrieved from [Link]
-
National Institutes of Health (n.d.). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Retrieved from [Link]
-
ResearchGate (2025). Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and D-Glucose by Melt and Enzymatic Polycondensation. Retrieved from [Link]
Sources
- 1. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6372879B1 - Polyester polycondensation with catalyst and a catalyst enhancer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Poly(alkylene 2,5-dioxahexanedioate) via Transesterification Polymerization
Abstract: This document provides a detailed experimental protocol for the synthesis of polyesters via the polymerization of Dimethyl 2,5-Dioxahexanedioate. Aimed at researchers in materials science and polymer chemistry, this guide offers a step-by-step methodology, explains the underlying chemical principles, and outlines standard characterization techniques for the resulting polymer. The protocol is designed to be self-validating, with integrated troubleshooting and data interpretation guides to ensure reliable and reproducible results.
Introduction: The Significance of Aliphatic Polyesters
Dimethyl 2,5-Dioxahexanedioate (DMDOH), with the chemical formula C₆H₁₀O₆, is a versatile monomer used in the synthesis of novel polyesters.[1][2] The resulting polymers belong to the family of poly(alkylene glycolates), which are noted for their potential biodegradability and biocompatibility.[3] These characteristics make them highly desirable for applications in drug delivery, tissue engineering, sustainable packaging, and as specialty lubricants.[4][5][6]
The polymerization process described herein is a two-stage melt polycondensation based on transesterification. This common industrial method is highly efficient for producing high molecular weight polyesters. The reaction involves the substitution of the methyl groups on the DMDOH monomer with a diol, forming a repeating ester linkage and releasing methanol as a byproduct. By carefully controlling reaction conditions such as temperature, pressure, and catalyst concentration, the molecular weight and, consequently, the material properties of the final polymer can be precisely tailored.
Reaction Mechanism and Stoichiometry
The fundamental reaction is a transesterification between the dimethyl ester groups of DMDOH and a suitable diol, such as 1,4-Butanediol (BDO). The reaction is typically catalyzed by a metal alkoxide or salt, such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂).
Reaction Scheme: n (CH₃O-CO-OCH₂CH₂O-CO-OCH₃) + n (HO-(CH₂)₄-OH) → [-CO-OCH₂CH₂O-CO-O(CH₂)₄-O-]n + 2n CH₃OH
This process occurs in two main stages:
-
Ester Interchange (First Stage): The reaction is conducted at moderate temperature and atmospheric pressure. The primary alcohol of the diol attacks the carbonyl carbon of the dimethyl ester, leading to the formation of oligomers and the liberation of methanol. The continuous removal of methanol via distillation is crucial as it drives the equilibrium towards product formation.
-
Polycondensation (Second Stage): To achieve a high degree of polymerization, the temperature is increased, and a high vacuum is applied. This stage facilitates the removal of the excess diol and promotes the linking of oligomers into long polymer chains. The efficiency of this step directly dictates the final molecular weight of the polymer.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| Dimethyl 2,5-Dioxahexanedioate (DMDOH) | >98.0% | TCI, Smolecule[1] |
| 1,4-Butanediol (BDO) | Anhydrous, >99% | Sigma-Aldrich |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | ~95% | Sigma-Aldrich |
| Chloroform | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Nitrogen Gas (N₂) | High Purity | --- |
| Equipment |
| Three-neck round-bottom flask (250 mL) |
| Mechanical stirrer with a high-torque motor and paddle |
| Distillation head with a condenser and collection flask |
| Schlenk line or vacuum manifold with a cold trap |
| High-vacuum pump (<0.1 mbar) |
| Heating mantle with a temperature controller and thermocouple |
| Magnetic stirrer |
| Standard laboratory glassware |
Polymerization Workflow Diagram
The overall experimental process from setup to final characterization is outlined below.
Sources
- 1. Buy 2,5-Dioxahexanedioic Acid Dimethyl Ester | 88754-66-9 [smolecule.com]
- 2. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leapchem.com [leapchem.com]
- 4. redhawkresources.com [redhawkresources.com]
- 5. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
Application Notes and Protocols for the Use of Dimethyl 2,5-Dioxahexanedioate in the Development of Biodegradable Polymers
Introduction: A Strategic Approach to Biodegradable Polymer Design with Dimethyl 2,5-Dioxahexanedioate
The imperative for sustainable and biocompatible materials has driven significant research into the development of biodegradable polymers. These materials are at the forefront of innovations in drug delivery, tissue engineering, and environmentally benign packaging. Within the diverse portfolio of monomers utilized for this purpose, Dimethyl 2,5-Dioxahexanedioate (DMDOH) presents a unique and compelling option for polymer chemists and drug development professionals.
DMDOH, with the chemical formula C6H10O6, is a dicarboxylic acid dimethyl ester characterized by the presence of ether linkages within its backbone.[1] This structural feature is the cornerstone of its utility, imparting a degree of flexibility and hydrophilicity to the resulting polymers that can be strategically exploited to control degradation rates and drug release kinetics. This guide provides a comprehensive overview of the application of DMDOH in the synthesis of biodegradable polyesters and polyamides, offering detailed protocols and insights into the underlying scientific principles.
Physicochemical Properties of Dimethyl 2,5-Dioxahexanedioate
A thorough understanding of the monomer's properties is fundamental to its effective application in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C6H10O6 | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |
| Purity | >98.0% (GC) | [2] |
| IUPAC Name | 2-methoxycarbonyloxyethyl methyl carbonate | [1] |
| Synonyms | 2,5-Dioxahexanedioic Acid Dimethyl Ester, Ethane-1,2-diyl dimethyl dicarbonate | [1][3] |
Polymerization Strategies Employing Dimethyl 2,5-Dioxahexanedioate
The synthesis of high-performance biodegradable polymers from DMDOH can be achieved through several established polymerization techniques. The choice of method is dictated by the desired polymer architecture, molecular weight, and end-use application.
Melt Polycondensation for Polyester Synthesis
Melt polycondensation is a robust and widely used method for synthesizing polyesters from dimethyl esters and diols. The reaction proceeds in two stages: transesterification followed by polycondensation under high vacuum and temperature to drive the reaction toward high molecular weight polymer formation.
Caption: Melt Polycondensation Workflow for DMDOH-based Polyesters.
This protocol provides a representative example of the synthesis of a polyester from DMDOH and 1,4-butanediol.
Materials:
-
Dimethyl 2,5-dioxahexanedioate (DMDOH)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst
-
Nitrogen (high purity)
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Reactor Setup: Charge the three-neck flask with equimolar amounts of DMDOH and a slight excess of 1,4-butanediol (e.g., 1:1.1 molar ratio). The excess diol compensates for losses during the high-temperature vacuum stage.
-
Catalyst Addition: Add the catalyst, for instance, titanium(IV) butoxide, at a concentration of approximately 0.1 mol% relative to the DMDOH.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with high-purity nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the first stage of the reaction.
-
Stage 1: Transesterification:
-
Begin stirring the reaction mixture.
-
Gradually heat the flask to 160-180°C.
-
Methanol will be generated as a byproduct and collected in the receiving flask.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure of the system to below 1 mmHg using a vacuum pump.
-
The viscosity of the reaction mixture will increase significantly as the polymerization progresses. Adjust the stirring speed as necessary.
-
Continue this stage for 4-6 hours. The reaction is considered complete when the desired molecular weight is achieved, which can be monitored by the viscosity of the polymer melt.
-
-
Polymer Isolation:
-
To stop the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.
-
The molten polymer can be extruded from the reactor or allowed to cool and solidify for later processing.
-
-
Purification:
-
Dissolve the synthesized polyester in a suitable solvent such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like cold methanol while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers or oligomers.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Characterization:
The synthesized poly(butylene 2,5-dioxahexanedioate) should be characterized to determine its structure, molecular weight, and thermal properties using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Enzymatic Polymerization: A Green Chemistry Approach
Enzymatic polymerization offers a more sustainable alternative to traditional melt polycondensation, proceeding under milder reaction conditions and often with higher selectivity. Lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for the polycondensation of dimethyl esters with diols.[4][5]
Sources
- 1. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,5-Dimethyl-2,5-hexanediol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Dimethyl 2,5-Dioxahexanedioate in Agrochemical Formulations
Introduction: The Evolving Landscape of Agrochemical Formulation
The pursuit of enhanced efficacy, improved safety profiles, and greater environmental sustainability is a constant driver of innovation in the agrochemical industry. A critical component of this evolution lies in the selection of formulation excipients, particularly solvents and adjuvants, which can significantly influence the performance of the active ingredient. This guide provides a detailed exploration of the potential applications of Dimethyl 2,5-Dioxahexanedioate as a novel solvent and co-adjuvant in modern agrochemical formulations. While direct, publicly available data on this specific molecule in pesticidal formulations is emerging, we will extrapolate from the well-documented properties of related carbonate solvents to provide a robust framework for its evaluation and use.
Chemical and Physical Properties of Dimethyl 2,5-Dioxahexanedioate
A thorough understanding of the physicochemical properties of an excipient is fundamental to its successful incorporation into a formulation.
| Property | Value | Source |
| Synonyms | 2,5-Dioxahexanedioic Acid Dimethyl Ester, Ethylene glycol bis(methyl carbonate) | [1][2] |
| CAS Number | 88754-66-9 | [1] |
| Molecular Formula | C6H10O6 | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 220 °C | [3] |
| Density | 1.24 g/cm³ | [2] |
Core Rationale for Application in Agrochemicals: The Carbonate Advantage
Carbonate solvents, as a class, are gaining traction as "green" alternatives to traditional aromatic and petroleum-based solvents in agrochemical formulations. Their appeal stems from a combination of desirable characteristics:
-
High Solvency: Carbonates often exhibit excellent solvency for a broad range of active ingredients, including those that are crystalline and have limited solubility in conventional solvents. This can enable the development of high-concentration formulations.[4]
-
Biodegradability: Many carbonate solvents are readily biodegradable, reducing their environmental persistence.[4]
-
Low Volatility (Low VOC): Their low vapor pressure contributes to a reduction in volatile organic compound (VOC) emissions, aligning with stricter environmental regulations.[5]
-
Improved Efficacy: By enhancing the solubility and bioavailability of the active ingredient, these solvents can improve its penetration and absorption into the target pest or weed, leading to enhanced performance.[4]
While specific studies on Dimethyl 2,5-Dioxahexanedioate are not yet prevalent in the literature, its structural similarity to other promising carbonate solvents, such as propylene carbonate, suggests it is a strong candidate for delivering similar benefits.
Potential Applications in Agrochemical Formulations
Based on the properties of related compounds, Dimethyl 2,5-Dioxahexanedioate is proposed for evaluation in the following applications:
As a Primary Solvent or Co-Solvent in Emulsifiable Concentrates (ECs)
Many active ingredients are solids with poor water solubility, making them challenging to formulate. Emulsifiable concentrates (ECs) are a common formulation type where the active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. Upon dilution with water, a stable emulsion is formed.
Causality behind Experimental Choices: The high solvency of carbonate solvents suggests that Dimethyl 2,5-Dioxahexanedioate could be a powerful solvent for dissolving a wide array of pesticides, potentially allowing for higher active ingredient loading than is possible with traditional solvents. Its polar nature may make it particularly effective for polar active ingredients. In cases where a single solvent is insufficient, it could serve as a highly effective co-solvent to enhance the solubility of the active ingredient in a primary non-polar solvent.
Logical Relationship: Solvent Selection for EC Formulations
Caption: Workflow for developing an EC formulation using Dimethyl 2,5-Dioxahexanedioate.
As an Adjuvant for Enhancing Herbicidal Efficacy
Adjuvants are substances added to a pesticide formulation or tank-mix to improve its effectiveness. This can be achieved through various mechanisms, including increased spray retention on the leaf surface, enhanced spreading of droplets, and improved penetration of the active ingredient through the plant cuticle.
Causality behind Experimental Choices: The solvent properties of Dimethyl 2,5-Dioxahexanedioate can facilitate the dissolution of the waxy cuticle on leaf surfaces, thereby enhancing the uptake of the herbicide. This can lead to a more rapid and complete translocation of the active ingredient to its site of action within the plant. Studies on other adjuvants have shown that such effects can lead to a significant increase in herbicidal efficacy, sometimes allowing for a reduction in the application rate of the active ingredient.[6]
Signaling Pathway: Adjuvant-Mediated Herbicide Uptake
Caption: Proposed mechanism of enhanced herbicide uptake facilitated by Dimethyl 2,5-Dioxahexanedioate.
Experimental Protocols
The following protocols are designed to be self-validating systems for evaluating the performance of Dimethyl 2,5-Dioxahexanedioate in agrochemical formulations.
Protocol 1: Determination of Pesticide Solubility
Objective: To determine the solubility of a given pesticide active ingredient in Dimethyl 2,5-Dioxahexanedioate.
Materials:
-
Pesticide active ingredient (technical grade)
-
Dimethyl 2,5-Dioxahexanedioate
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or magnetic stirrer with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector and column for the active ingredient
Procedure:
-
Prepare a series of saturated solutions by adding an excess of the pesticide active ingredient to a known volume of Dimethyl 2,5-Dioxahexanedioate in separate vials.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquots with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved active ingredient.
-
The average concentration from the replicate vials represents the solubility of the pesticide in Dimethyl 2,5-Dioxahexanedioate at the tested temperature.
Protocol 2: Preparation and Stability Testing of an Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable EC formulation using Dimethyl 2,5-Dioxahexanedioate as a solvent or co-solvent and to assess its physical stability.
Materials:
-
Pesticide active ingredient
-
Dimethyl 2,5-Dioxahexanedioate
-
A suitable emulsifier package (a blend of non-ionic and anionic surfactants)
-
Beakers, magnetic stirrer, and heating plate (if necessary for dissolution)
-
Graduated cylinders
-
CIPAC standard hard water
Procedure:
-
Preparation of the EC: a. In a beaker, dissolve the desired amount of the pesticide active ingredient in Dimethyl 2,5-Dioxahexanedioate (and any other co-solvents) with gentle stirring. Mild heating may be applied if necessary, but care should be taken to avoid degradation of the active ingredient. b. Once the active ingredient is fully dissolved, add the emulsifier package and stir until a homogenous solution is obtained.
-
Emulsion Stability Test (CIPAC MT 36): a. Add 5 mL of the prepared EC formulation to 95 mL of CIPAC standard hard water in a graduated cylinder. b. Invert the cylinder 30 times and then allow it to stand undisturbed. c. Observe the emulsion for any signs of instability (creaming, sedimentation, or oiling) at regular intervals (e.g., 0.5, 1, 2, and 24 hours). A stable emulsion will show minimal or no separation.
-
Accelerated Storage Stability Test (CIPAC MT 46): a. Store a sealed sample of the EC formulation at an elevated temperature (e.g., 54°C) for 14 days. b. After the storage period, allow the sample to cool to room temperature and visually inspect for any signs of crystallization, phase separation, or degradation. c. Repeat the emulsion stability test to assess the performance of the formulation after storage.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. For instance, in Protocol 2, a successful formulation will not only form a stable emulsion initially but will also maintain this stability after accelerated storage. Any significant degradation in emulsion performance after storage would indicate an incompatibility between the components or a breakdown of the formulation, thus invalidating that specific composition.
Authoritative Grounding and Comprehensive References
The recommendations and protocols in this guide are based on established principles of agrochemical formulation science and data from related chemical classes. For further reading and to support the mechanistic claims, please refer to the following sources.
References
-
Huntsman Corporation. (n.d.). JEFFSOL® Alkylene Carbonates. Retrieved from [Link]
-
Gallagher Fluid Seals. (n.d.). The Agrochemical Advantage: Propylene Carbonate as a Green Solvent for Pesticides. Retrieved from [Link]
- Elsik, C. M., et al. (2002). Physical Properties of Alkylene Carbonate Solvents and Their Use in Agricultural Formulations.
- Mehdizadeh, M., & Izadi Darbandi, E. (2015). An efficient strategy on Enhancing herbicide performance with adjuvant application. Journal of Agricultural Research, 53(4), 547-556.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester
Welcome to the comprehensive technical support guide for the synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester (also known as Dimethyl Diglycolate). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you to optimize your reaction yields and obtain a high-purity product.
I. Synthesis Overview and Core Principles
The most common and efficient method for synthesizing this compound is the Fischer esterification of diglycolic acid with methanol, catalyzed by a strong acid. This is a reversible condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.
The equilibrium nature of the Fischer esterification is a critical factor influencing the final yield. To drive the reaction toward the formation of the desired diester, Le Chatelier's principle is applied, primarily through two strategies:
-
Use of Excess Reagent: Employing a large excess of one of the reactants, typically the more cost-effective and easily removable one, which in this case is methanol.
-
Removal of Water: Continuously removing the water produced during the reaction.
A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Diester
-
Question: My final yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?
-
Answer: Low yields in this Fischer esterification can stem from several factors, primarily related to the reaction equilibrium and the presence of water. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction/Equilibrium Issues:
-
Insufficient Excess of Methanol: The molar ratio of methanol to diglycolic acid is crucial. A small excess of methanol may not be sufficient to shift the equilibrium significantly towards the product.
-
Solution: Increase the excess of methanol. Using methanol as the solvent is a common and effective strategy. A molar ratio of at least 10:1 (methanol:diglycolic acid) is recommended.
-
-
Water Contamination: The presence of water at the start of the reaction or its accumulation during the process will inhibit the forward reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a fresh, concentrated acid catalyst. Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using a solvent like toluene in conjunction with methanol.
-
-
-
Catalyst-Related Problems:
-
Inadequate Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a practical timeframe.
-
Solution: The catalyst loading is typically 1-5 mol% relative to the dicarboxylic acid. You can cautiously increase the catalyst concentration within this range.
-
-
Deactivated Catalyst: An old or improperly stored acid catalyst may have absorbed atmospheric moisture, reducing its effectiveness.
-
Solution: Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid.
-
-
-
Reaction Temperature and Time:
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: The reaction is typically performed at the reflux temperature of methanol (around 65 °C) to ensure a reasonable reaction rate without excessive evaporation.
-
-
Insufficient Reaction Time: The esterification of dicarboxylic acids can be slower than that of monocarboxylic acids.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has not gone to completion, extend the reflux time.
-
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After purification, my this compound is still contaminated with other substances. What are these impurities and how can I remove them?
-
Answer: The most common impurities are unreacted starting materials and side products.
-
Unreacted Diglycolic Acid and the Monoester:
-
Cause: Incomplete reaction.
-
Identification: These are acidic and will have different retention factors on TLC and retention times in GC compared to the desired diester.
-
Removal: During the workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will react with the acidic impurities, converting them into their water-soluble carboxylate salts, which can then be removed in the aqueous layer.
-
-
Side Products from Dehydration:
-
Cause: At excessively high temperatures or with a very high concentration of a strong dehydrating acid like sulfuric acid, side reactions such as the formation of ethers from methanol can occur, though this is less common under typical reflux conditions.
-
Removal: Careful purification by vacuum distillation is usually effective in separating the desired product from higher or lower boiling point impurities.
-
-
Issue 3: Difficulties During Product Isolation and Purification
-
Question: I am having trouble with the workup and purification of my product. What are the best practices?
-
Answer: A well-executed workup and purification are critical for obtaining a high-purity product.
-
Workup:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. A common method is to pour the reaction mixture into an excess of cold water or a saturated NaHCO₃ solution. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. The desired ester is organic-soluble.
-
Washing: Wash the combined organic extracts sequentially with water and then brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator.
-
Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation the preferred method of purification. This allows the compound to be distilled at a lower temperature, preventing potential decomposition.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the sulfuric acid in this reaction?
A1: Sulfuric acid serves two primary roles in Fischer esterification. First, it is a catalyst that protonates the carbonyl oxygen of the diglycolic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of methanol. Second, as a dehydrating agent, it sequesters the water that is formed as a byproduct, which helps to drive the reaction equilibrium towards the formation of the ester product.[1]
Q2: Can I use a different acid catalyst?
A2: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used. P-TsOH is a solid, which can make it easier to handle than liquid sulfuric acid. Lewis acids have also been reported as effective catalysts for esterification.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you would spot the reaction mixture alongside the starting material (diglycolic acid). The formation of the less polar diester will be indicated by a new spot with a higher Rf value. For GC analysis, you can observe the disappearance of the starting material peak and the appearance of the product peak over time.
Q4: What are the key safety precautions I should take during this synthesis?
A4: It is crucial to handle all chemicals with care in a well-ventilated fume hood.
-
Methanol: Is toxic and flammable. Avoid inhalation and skin contact.
-
Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] When neutralizing the acid at the end of the reaction, be aware of the potential for gas evolution (CO₂) and perform this step slowly and carefully.
IV. Experimental Protocols and Data
Detailed Step-by-Step Synthesis Protocol
This protocol is a representative procedure for the synthesis of this compound.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diglycolic acid (e.g., 13.4 g, 0.1 mol).
-
Add an excess of anhydrous methanol (e.g., 100 mL).
-
Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirred mixture.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 65 °C) using a heating mantle.
-
Allow the reaction to reflux for 4-6 hours. The progress can be monitored by TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 200 mL of cold saturated sodium bicarbonate (NaHCO₃) solution. Stir until the gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₀O₅ | [4] |
| Molecular Weight | 162.14 g/mol | [4] |
| Boiling Point | 211.3 °C at 760 mmHg | [4] |
| Melting Point | 36 °C | [4] |
| Density | 1.15 g/cm³ | [5] |
Characterization Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key tool for confirming the structure of the product.
-
A singlet integrating to 6 protons for the two methyl ester groups (2 x -OCH₃).
-
A singlet integrating to 4 protons for the two methylene groups adjacent to the ether oxygen (2 x -O-CH₂-C=O).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carbonyl carbons of the ester groups.
-
A signal for the methyl carbons of the ester groups.
-
A signal for the methylene carbons.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to confirm the purity and molecular weight of the product. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
V. Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
Caption: Experimental workflow for synthesis.
VI. References
-
Esterification. SmartLabs. [Link]
-
Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]
-
Dimethyl diglycolate-d4 | C6H10O5 | CID 21785793 - PubChem. PubChem. [Link]
-
JP2008303173A - Method for producing dimethyl thiodiglycolate - Google Patents. Google Patents.
-
SAFETY DATA SHEET. Palsgaard. [Link]
-
Dimethyl Diglycolate | CAS#:7040-23-5 | Chemsrc. Chemsrc. [Link]
Sources
Technical Support Center: Optimizing Dimethyl 2,5-Dioxahexanedioate-Based Electrolytes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Dimethyl 2,5-Dioxahexanedioate (DMDOHD)-based electrolytes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you overcome common challenges in your experiments, with a particular focus on managing electrolyte viscosity.
Introduction to Dimethyl 2,5-Dioxahexanedioate (DMDOHD) in Electrolyte Formulations
Dimethyl 2,5-Dioxahexanedioate, a dicarbonate solvent, is gaining attention in the development of high-performance lithium-ion batteries.[1][2] Its molecular structure is believed to combine the beneficial properties of ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC), suggesting good solid-electrolyte interphase (SEI) formation, high anodic stability, and efficient desolvation.[1] However, a significant challenge with DMDOHD-based electrolytes is their inherently high viscosity, which can impede ion transport and overall electrochemical performance.[3][4] This guide will address this and other related issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of Dimethyl 2,5-Dioxahexanedioate (DMDOHD) and how does it compare to conventional carbonate solvents?
A1: Pure Dimethyl-2,5-dioxahexane carboxylate (DMOHC), a closely related compound often used in studies, has a viscosity of approximately 6.93 cP at 25°C.[3][4] This is significantly higher than common co-solvents such as dimethyl carbonate (DMC) (0.59 cP at 20°C), ethyl methyl carbonate (EMC) (0.65 cP at 25°C), and diethyl carbonate (DEC) (0.75 cP at 25°C).[3] This higher viscosity can present challenges in electrolyte formulation and battery performance.
Q2: Why is high electrolyte viscosity a concern for battery performance?
A2: High electrolyte viscosity negatively impacts battery performance in several ways:
-
Reduced Ionic Conductivity: Increased viscosity hinders the mobility of lithium ions within the electrolyte, leading to lower ionic conductivity.[5][6] This can result in poor rate capability and overall reduced battery efficiency.[5]
-
Poor Electrode Wetting: A highly viscous electrolyte may not effectively penetrate the porous structure of the electrodes and the separator.[7] This poor wettability can lead to a non-uniform current distribution, increased interfacial resistance, and underutilization of the active material.[5]
-
Slower Cell Filling During Manufacturing: In a production setting, high viscosity can slow down the electrolyte filling process, impacting manufacturing speed and potentially leading to incomplete filling and dry spots.
Q3: What are the primary strategies for reducing the viscosity of DMDOHD-based electrolytes?
A3: The three main approaches to lower the viscosity of DMDOHD-based electrolytes are:
-
Addition of Low-Viscosity Co-solvents: Blending DMDOHD with linear carbonates like DMC, EMC, or DEC is a common and effective method.[3]
-
Increasing Operating Temperature: Electrolyte viscosity is inversely proportional to temperature.[6] Increasing the operating temperature of the cell can significantly reduce viscosity, though this may have other implications for battery performance and safety.
-
Adjusting Salt Concentration: The concentration of the lithium salt also influences viscosity.[8] While a certain salt concentration is necessary for optimal conductivity, excessively high concentrations can lead to increased viscosity due to strong ion-solvent interactions.[9]
Troubleshooting Guide: High Viscosity and Related Issues
This section addresses specific problems you may encounter during your experiments with DMDOHD-based electrolytes.
Issue 1: My cell shows poor rate capability and high internal resistance.
-
Question: I've formulated a DMDOHD-based electrolyte, but my battery exhibits significantly lower capacity at high charge/discharge rates compared to a standard carbonate electrolyte. What could be the cause?
-
Answer: The most likely culprit is the high viscosity of your DMDOHD-based electrolyte, which leads to low ionic conductivity.[5] The sluggish movement of ions in a viscous medium increases the internal resistance of the cell, making it difficult to extract capacity quickly.
-
Troubleshooting Steps:
-
Introduce a Low-Viscosity Co-solvent: Start by adding a linear carbonate like DMC to your formulation. A 1:1 volume ratio of DMDOHD to DMC is a good starting point. This will significantly reduce the overall viscosity of the electrolyte.
-
Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent. While more co-solvent will further decrease viscosity, it may also alter other desirable properties of the DMDOHD, such as its electrochemical stability window.
-
Re-evaluate Salt Concentration: Ensure your lithium salt concentration is optimized. For many carbonate-based electrolytes, a concentration around 1.0 M provides a good balance between ionic conductivity and viscosity.
-
-
Issue 2: I'm observing inconsistent cycling performance and early capacity fade.
-
Question: My replicate cells with DMDOHD electrolyte are showing a wide variation in performance, and they all lose capacity faster than expected. What's going on?
-
Answer: Inconsistent performance and rapid capacity fade can be symptomatic of poor and non-uniform wetting of the electrodes and separator.[7] A viscous electrolyte may not fully penetrate the pores of the electrode, leading to "dead zones" of inactive material and an uneven distribution of current. This can accelerate degradation mechanisms.
-
Troubleshooting Steps:
-
Verify Electrode Wetting: Before assembling your cells, perform a simple wettability test. Place a drop of your electrolyte on the surface of your coated electrode and on the separator. Observe how quickly it is absorbed. If the electrolyte beads up or absorbs very slowly, its viscosity is likely too high.
-
Formulate with Co-solvents for Better Wetting: As with improving rate capability, adding low-viscosity co-solvents like DMC or EMC will improve the wetting characteristics of your electrolyte.
-
Consider a Vacuum Soaking Step: During cell assembly, after adding the electrolyte, allow the cells to rest under a partial vacuum for a period. This can help pull the electrolyte into the porous structures of the electrodes and separator, ensuring more complete wetting.
-
-
Experimental Protocols
Protocol 1: Formulation of a Low-Viscosity DMDOHD-Based Electrolyte
This protocol describes the preparation of a DMDOHD-based electrolyte with a co-solvent to reduce viscosity.
Materials:
-
Dimethyl 2,5-Dioxahexanedioate (DMDOHD), battery grade
-
Dimethyl Carbonate (DMC), battery grade
-
Lithium hexafluorophosphate (LiPF₆) or other desired lithium salt
-
Argon-filled glovebox
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Work in an Inert Atmosphere: All steps must be performed inside an argon-filled glovebox with water and oxygen levels below 0.1 ppm to prevent contamination of the electrolyte.
-
Prepare the Solvent Mixture: In a clean, dry volumetric flask, prepare a 1:1 (v/v) mixture of DMDOHD and DMC. For example, to prepare 100 mL of the solvent mixture, add 50 mL of DMDOHD and 50 mL of DMC.
-
Dissolve the Lithium Salt:
-
Calculate the mass of LiPF₆ required to achieve the desired molar concentration (e.g., 1.0 M).
-
Slowly add the calculated amount of LiPF₆ to the solvent mixture while stirring with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved. This may take some time due to the viscosity of the DMDOHD. Gentle warming (e.g., to 40°C) can expedite the dissolution process, but ensure the temperature is carefully controlled.
-
-
Storage: Store the prepared electrolyte in a tightly sealed container in the glovebox.
Protocol 2: Viscosity Measurement of the Formulated Electrolyte
This protocol provides a general guideline for measuring the dynamic viscosity of your prepared electrolyte using a rotational viscometer.
Apparatus:
-
Rotational viscometer
-
Temperature-controlled sample holder/bath
-
Appropriate spindle for low-viscosity liquids
-
Calibration standards
Procedure:
-
Calibrate the Viscometer: Ensure your viscometer is calibrated according to the manufacturer's instructions using a certified viscosity standard.
-
Set the Temperature: Set the temperature of the sample holder to your desired measurement temperature (e.g., 25°C). Allow the system to equilibrate.
-
Load the Sample: Carefully load the required volume of your formulated electrolyte into the sample cup.
-
Equilibrate the Sample: Allow the sample to thermally equilibrate for at least 15-20 minutes.
-
Perform the Measurement:
-
Select an appropriate spindle and rotational speed (RPM). For low-viscosity electrolytes, you will likely need a small spindle and a relatively high RPM.
-
Start the measurement and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Clean the Apparatus: Thoroughly clean the spindle and sample cup with an appropriate solvent (e.g., acetone followed by drying) immediately after the measurement.
Data Presentation
Table 1: Illustrative Viscosity of DMDOHD-Based Electrolytes with Different Co-solvents
The following table provides an example of how the viscosity of a 1.0 M LiPF₆ in DMDOHD electrolyte might change with the addition of different co-solvents at a 1:1 volume ratio at 25°C. These are estimated values for illustrative purposes, based on the known viscosities of the individual components. Actual experimental values should be measured.
| Electrolyte Composition (1.0 M LiPF₆ in) | Estimated Viscosity (cP at 25°C) |
| DMDOHD (100%) | ~7.5 - 8.5 |
| DMDOHD:DMC (1:1 v/v) | ~2.5 - 3.5 |
| DMDOHD:EMC (1:1 v/v) | ~2.8 - 3.8 |
| DMDOHD:DEC (1:1 v/v) | ~3.0 - 4.0 |
Note: The addition of salt increases the viscosity of the pure solvent mixture.[9]
Visualization of Concepts
Diagram 1: The Effect of Co-solvents on Electrolyte Viscosity
Caption: Blending high-viscosity DMDOHD with a low-viscosity co-solvent results in an electrolyte with improved properties.
Diagram 2: Troubleshooting Workflow for High Viscosity Issues
Caption: A systematic approach to diagnosing and resolving performance issues related to high electrolyte viscosity.
References
-
The effects of Viscosity on battery performance. (2022, July 18). Merrow Scientific. [Link]
-
Peculiar role of the electrolyte viscosity in the electrochemical capacitor performance. (2021, March 15). Journal of Materials Chemistry A. [Link]
-
The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. (2024, May 29). OSTI.GOV. [Link]
-
Communication — The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. (2024, May 29). ResearchGate. [Link]
-
Probing the Origin of Viscosity of Liquid Electrolytes for Lithium Batteries. (n.d.). Wiley Online Library. [Link]
-
Battery electrode slurry rheology and its impact on manufacturing. (2024, November 11). RSC Publishing. [Link]
-
Acoustic, Thermodynamic and Viscosity Studies of Dimethyl Carbonate Binary Mixes with Higher Alkanols. (n.d.). Oriental Journal of Chemistry. [Link]
-
Viscosities of Dimethyl Carbonate or Diethyl Carbonate with Alkanes at Four Temperatures. New UNIFAC−VISCO Parameters. (2025, August 10). ResearchGate. [Link]
-
Dimethyl 2,5-Dioxahexanedioate. (n.d.). PubChem. [Link]
-
Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion Battery at 298.15k. (2017, August 30). Chemical Science Review and Letters. [Link]
-
Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD)... (n.d.). ResearchGate. [Link]
-
Viscosity of Electrolytes. (2022, February 8). RheoSense Blog. [Link]
-
The Hidden Hero of Electrode Manufacturing: Slurry Viscosity & Solid Content Optimization. (2026, January 13). AION Engineering INC. [Link]
-
Viscosity as a Probe of Battery Electrolyte & Electrode Slurry Performance. (2024, July 31). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. merrowscientific.com [merrowscientific.com]
- 6. youtube.com [youtube.com]
- 7. Peculiar role of the electrolyte viscosity in the electrochemical capacitor performance - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA11230E [pubs.rsc.org]
- 8. chesci.com [chesci.com]
- 9. qianggroup.com [qianggroup.com]
Preventing side reactions in polymerization with Dimethyl 2,5-Dioxahexanedioate
Welcome to the technical support center for polymerization reactions involving Dimethyl 2,5-Dioxahexanedioate (DMDOHD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and prevent common side reactions, ensuring the successful synthesis of your target polymers.
Introduction to Polymerization with Dimethyl 2,5-Dioxahexanedioate
Dimethyl 2,5-Dioxahexanedioate (DMDOHD), with its unique structure containing both ester and ether functionalities, is a valuable monomer for creating specialized polyesters with potential applications in advanced materials and biomedical fields.[1][2] However, its chemical nature also presents specific challenges in controlling polymerization and avoiding unwanted side reactions. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during polymerization with DMDOHD?
A1: The primary side reactions encountered during the polycondensation of DMDOHD with diols include:
-
Intramolecular Cyclization: Formation of cyclic oligomers, which can limit the final molecular weight of the polymer.
-
Transesterification: Both intermolecular and intramolecular transesterification can lead to a broader molecular weight distribution and changes in the polymer microstructure.
-
Ether Linkage Scission: Under harsh acidic or thermal conditions, the ether linkages within the DMDOHD backbone can be susceptible to cleavage.
-
Thermal Degradation: At elevated temperatures, random scission of the ester linkages can occur, leading to chain depolymerization and the formation of various degradation products.[3][4]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester bonds, terminating chain growth and reducing the final molecular weight.
Q2: How does the choice of catalyst influence side reactions?
A2: The catalyst plays a critical role in directing the polymerization process and can either promote or suppress side reactions.[5][6]
-
Brønsted Acids (e.g., methanesulfonic acid): While effective in promoting esterification, strong acids can also catalyze ether formation as a side reaction, especially at high temperatures.[5]
-
Lewis Acids (e.g., tin or titanium-based catalysts): These are commonly used for polyesterification and can offer a good balance between reaction rate and selectivity. However, their activity and potential to cause side reactions are highly dependent on the specific metal center and ligands.
-
Enzyme Catalysis: Lipases can be used for polyester synthesis under milder conditions, which can significantly reduce thermally-induced side reactions.
Q3: What is the optimal temperature range for DMDOHD polymerization?
A3: The optimal temperature is a trade-off between achieving a reasonable reaction rate and minimizing thermal degradation. Generally, polyesters start to degrade at temperatures around 275°C.[3] For DMDOHD, it is advisable to conduct the polymerization in a temperature range of 180-220°C. The exact temperature should be optimized based on the specific diol, catalyst, and desired polymer properties.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Low Molecular Weight of the Final Polymer
| Potential Cause | Troubleshooting Steps |
| Inefficient Removal of Condensate (Methanol) | - Ensure your reaction setup has an efficient condenser and collection system for the methanol byproduct. - Apply a vacuum, especially in the later stages of the polymerization, to drive the equilibrium towards polymer formation. |
| Presence of Water (Hydrolysis) | - Thoroughly dry all monomers, solvents, and glassware before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| Intramolecular Cyclization | - Use a higher monomer concentration to favor intermolecular reactions over intramolecular cyclization. - Select a catalyst that promotes linear chain growth. |
| Non-stoichiometric Monomer Ratio | - Accurately weigh and charge the monomers to ensure a 1:1 molar ratio of ester to hydroxyl functional groups. |
Problem 2: Gel Formation or Cross-linking in the Polymer
| Potential Cause | Troubleshooting Steps |
| Side Reactions Catalyzed by Strong Acids | - If using a Brønsted acid catalyst like methanesulfonic acid, consider reducing its concentration or switching to a milder catalyst like zinc acetate.[5] |
| High Reaction Temperature | - Lower the polymerization temperature to reduce the likelihood of thermally induced side reactions that can lead to cross-linking. |
| Presence of Trifunctional Impurities | - Ensure the purity of your monomers. Impurities with more than two functional groups can act as cross-linking agents. |
Problem 3: Discoloration (Yellowing) of the Polymer
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | - Reduce the polymerization temperature and/or reaction time. - Use a thermal stabilizer or antioxidant in your polymerization mixture. |
| Catalyst-Induced Degradation | - Some catalysts, particularly certain metal-based ones, can cause discoloration at high temperatures. Evaluate different catalysts to find one that minimizes this effect. |
| Oxidation | - Maintain a strict inert atmosphere throughout the polymerization process to prevent oxidation of the polymer backbone. |
Experimental Protocols
Protocol 1: Purification of Dimethyl 2,5-Dioxahexanedioate (DMDOHD)
Objective: To remove impurities such as water and acidic contaminants that can interfere with polymerization.
Materials:
-
Anhydrous sodium sulfate
-
Molecular sieves (4Å)
-
Vacuum distillation apparatus
Procedure:
-
Dry the crude DMDOHD over anhydrous sodium sulfate overnight.
-
Filter to remove the sodium sulfate.
-
Add activated 4Å molecular sieves to the dried DMDOHD and let it stand for at least 4 hours.
-
Perform a vacuum distillation of the DMDOHD. Collect the fraction that distills at the correct boiling point and refractive index.
-
Store the purified monomer under an inert atmosphere and away from moisture.
Protocol 2: Bulk Polymerization of DMDOHD with a Diol
Objective: To synthesize a linear polyester from DMDOHD and a diol via melt polycondensation.
Materials:
-
Purified Dimethyl 2,5-Dioxahexanedioate
-
Purified diol (e.g., 1,4-butanediol)
-
Polymerization catalyst (e.g., zinc acetate, 0.1 mol%)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Charge the reactor with equimolar amounts of purified DMDOHD and the diol.
-
Add the catalyst to the monomer mixture.
-
Flush the reactor with dry nitrogen for at least 30 minutes.
-
Heat the reaction mixture to 180°C under a slow stream of nitrogen to initiate the transesterification and distill off the methanol.
-
After the majority of the methanol has been removed (typically 2-3 hours), gradually increase the temperature to 220°C and apply a vacuum (e.g., <1 Torr) for another 2-4 hours to drive the reaction to completion and remove the final traces of methanol.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be removed and characterized.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reactions in DMDOHD Polymerization
This diagram illustrates the desired polymerization reaction alongside the main side reactions.
Caption: Desired polymerization vs. common side reactions.
Diagram 2: Troubleshooting Logic for Low Molecular Weight
This flowchart provides a logical sequence for diagnosing the cause of low molecular weight polymer.
Sources
- 1. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ruifuchem.com [ruifuchem.com]
- 8. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Technical Support Center: Purification of Crude 2,5-Dioxahexanedioic Acid Dimethyl Ester
Welcome to the technical support center for the purification of crude 2,5-Dioxahexanedioic Acid Dimethyl Ester (DMDOHD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity DMDOHD for your research and development needs.
I. Understanding the Compound and Potential Impurities
This compound is a key intermediate in various synthetic pathways and is of growing interest in materials science, particularly as an electrolyte solvent in lithium-ion batteries. Its purification is critical to ensure the reliability and performance of downstream applications.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [2] |
| Boiling Point | ~220 °C at atmospheric pressure | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity (Commercial) | >98.0% (GC) | [3] |
A common synthesis route for DMDOHD involves the transesterification of ethylene carbonate with methanol.[4][5] This process, while effective, can lead to several impurities that need to be removed.
Potential Impurities and Their Origins:
| Impurity | Potential Origin | Impact on Downstream Applications |
| Methanol | Unreacted starting material. | Can interfere with reactions sensitive to alcohols. |
| Ethylene Carbonate | Unreacted starting material. | May affect the electrochemical performance of batteries. |
| Ethylene Glycol | Byproduct of the transesterification reaction.[4][5] | Can act as a chain terminator in polymerization reactions. |
| Dimethyl Carbonate | Byproduct of side reactions. | Can alter the physical properties of electrolyte solutions. |
| Water | Introduced from reagents or atmosphere; can lead to hydrolysis.[6][7] | Can cause hydrolysis of the ester, leading to the formation of methanol and carbon dioxide.[6][7][8] |
| Acidic/Basic Catalysts | Residual catalyst from the synthesis step. | Can catalyze degradation of the product. |
II. Purification Workflow
The recommended purification strategy for crude DMDOHD involves a multi-step approach to effectively remove a range of impurities with varying properties.
Caption: General purification workflow for crude DMDOHD.
III. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of DMDOHD.
Aqueous Wash Issues
Q1: An emulsion has formed during the aqueous wash and won't separate.
A1: Emulsion formation is common when dealing with esters that have some water solubility.
-
Cause: Vigorous shaking or mixing can lead to stable emulsions.
-
Solution:
-
Break the emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer will help to break the emulsion.
-
Gentle Inversion: In the future, use gentle inversions of the separatory funnel rather than vigorous shaking.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool can sometimes help.
-
Vacuum Distillation Problems
Q2: The crude DMDOHD is bumping violently during vacuum distillation.
A2: Bumping is a common issue when distilling high-boiling liquids under reduced pressure.[9]
-
Cause: Uneven heating and the absence of nucleation sites.
-
Solution:
-
Stirring: Ensure vigorous and constant stirring with a magnetic stir bar. Do not use boiling chips as they are ineffective under vacuum.
-
Heating: Use a heating mantle with a stirrer and ensure the flask is well-insulated to provide even heating.
-
Nitrogen Bleed: Introduce a slow stream of nitrogen gas through a fine capillary tube below the liquid surface. This will provide a steady stream of bubbles to promote smooth boiling.
-
Q3: The distillation is very slow, or no product is distilling over at the expected temperature.
A3: This usually indicates a problem with the vacuum or temperature.
-
Cause:
-
A leak in the system is preventing the desired low pressure from being reached.
-
The heating mantle is not providing sufficient heat.
-
The thermometer is not placed correctly.
-
-
Solution:
-
Check for leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check all tubing connections for cracks or loose fittings.
-
Verify vacuum: Use a manometer to measure the pressure in the system.
-
Increase temperature: Gradually increase the heating mantle temperature. The heating bath should typically be set 20-30°C higher than the desired boiling point of the liquid.[10]
-
Thermometer placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
-
Q4: The distillate is discolored (yellow or brown).
A4: Discoloration can indicate thermal decomposition.
-
Cause: The distillation temperature is too high, or there are impurities that are catalyzing decomposition.
-
Solution:
-
Improve vacuum: A lower pressure will allow for distillation at a lower temperature.
-
Pre-treatment: If acidic or basic impurities are suspected, consider a pre-distillation wash with a dilute sodium bicarbonate solution or dilute acid, respectively, followed by a water wash and drying.
-
Flash Chromatography Challenges
Q5: The DMDOHD is running with the solvent front on the silica gel column.
A5: This indicates that the solvent system is too polar.
-
Cause: The eluent has a high affinity for the compound, preventing it from adsorbing to the silica gel.
-
Solution:
-
Decrease solvent polarity: Start with a less polar solvent system, such as a higher ratio of hexane to ethyl acetate.
-
TLC analysis: Before running the column, perform thin-layer chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for the DMDOHD.[11]
-
Q6: The peaks are broad and show significant tailing.
A6: Tailing is often a sign of interactions between the compound and the stationary phase.
-
Cause: Acidic sites on the silica gel can interact with the ester groups of DMDOHD.
-
Solution:
-
Add a modifier: Add a small amount of a polar solvent like methanol (e.g., 1-2%) to the eluent to block the active sites on the silica.
-
Alternative stationary phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
IV. Detailed Experimental Protocols
Protocol 1: Aqueous Wash of Crude DMDOHD
-
Transfer the crude DMDOHD to a separatory funnel.
-
Add an equal volume of deionized water and gently invert the funnel 5-10 times, venting frequently.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Wash again with an equal volume of brine.
-
Drain the organic layer into a clean, dry flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent. The DMDOHD is now ready for vacuum distillation.
Protocol 2: Vacuum Distillation
Caption: Step-by-step workflow for vacuum distillation of DMDOHD.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter (to prevent bumping), a distillation head with a thermometer, a condenser, and a receiving flask.[10]
-
Use a magnetic stirrer and a heating mantle.
-
Ensure all joints are lightly greased with vacuum grease.
-
-
Procedure:
-
Add the dried crude DMDOHD and a magnetic stir bar to the distillation flask.
-
Begin stirring and apply vacuum.
-
Once the desired vacuum is reached (typically 1-10 mmHg), begin to gently heat the flask.
-
Collect any low-boiling impurities in a separate fraction.
-
Increase the temperature to distill the DMDOHD. The boiling point will depend on the vacuum achieved.
-
Collect the pure DMDOHD in a clean receiving flask.
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Protocol 3: Flash Column Chromatography (for High-Purity Applications)
-
TLC Analysis:
-
Dissolve a small amount of the distilled DMDOHD in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives an Rf value of ~0.25 for the DMDOHD. A good starting point is 30-50% ethyl acetate in hexane.[12]
-
-
Column Preparation:
-
Pack a glass column with silica gel using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the distilled DMDOHD in a minimal amount of the eluent or a less polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure DMDOHD.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
-
V. Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. A non-polar or mid-polarity column is typically used.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities. The presence of unexpected peaks can be compared to known chemical shifts of common solvents and byproducts.[16][17][18][19]
VI. Safety and Disposal
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Be aware of the potential hazards of vacuum distillation, including the risk of implosion. Inspect glassware for cracks before use.[9][20][21][22]
-
Handle all chemicals with care and consult the Safety Data Sheet (SDS) for specific handling and storage information.[23][24][25][26][27]
-
-
Waste Disposal:
VII. References
-
Distillations | Environmental Health & Safety - Georgia Tech. Available at: [Link]
-
Transesterification of ethylene carbonate with methanol in supercritical carbon dioxide | Request PDF - ResearchGate. Available at: [Link]
-
Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column - cromlab-instruments.es. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. Available at: [Link]
-
Safety Data Sheet: Dimethyl carbonate - Chemos GmbH&Co.KG. Available at: [Link]
-
US4663477A - Process for the hydrolysis of dialkyl carbonates - Google Patents. Available at:
-
Flash Chromatography Basics | Sorbent Technologies, Inc. Available at: [Link]
-
Transesterification of ethylene carbonate with methanol over Zn-La mixed oxide catalysts - ScienceDirect. Available at: [Link]
-
The reaction for the hydrolysis of dimethyl carbonate (DMC) to form... - ResearchGate. Available at: [Link]
-
Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem - NIH. Available at: [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents. Available at:
-
Safety Data Sheet: Dimethyl carbonate - Carl ROTH. Available at: [Link]
-
Model to predict dimethyl carbonate synthesis through transesterification of ethylene carbonate with methanol in fixed-bed reactor - ResearchGate. Available at: [Link]
-
GC-MS Analysis of Diethylene Glycol and Ethylene Glycol in Toothpaste Using TraceGOLD GC Column with SafeGuard - Fisher Scientific. Available at: [Link]
-
Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow—Lessons from Thermodynamics and the Importance of Catalyst Stability - NIH. Available at: [Link]
-
One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol - Google Patents. Available at:
-
Distilling esters with very high boiling points? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers | Request PDF - ResearchGate. Available at: [Link]
-
Successful Flash Chromatography - King Group. Available at: [Link]
-
Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used - MDPI. Available at: [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. Available at: [Link]
-
Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Safety & Precautions in Distillation - Arishtam India. Available at: [Link]
-
Dimethyl Carbonate - SAFETY DATA SHEET. Available at: [Link]
-
A possible mechanism for the transesterification of ethylene carbonate with methanol using poly(urea‐IL) - ResearchGate. Available at: [Link]
-
(PDF) A technique for high recoveries from vacuum distillations - ResearchGate. Available at: [Link]
-
Using TLC to Scout Flash Chromatography Solvents - Biotage. Available at: [Link]
-
The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries - OSTI.GOV. Available at: [Link]
-
Dimethyl Carbonate - SAFETY DATA SHEET. Available at: [Link]
-
Analysis of Impurities in Ethylene glycols with - JEOL. Available at: [Link]
-
Dimethyl Carbonate Hydrolysis Question : r/chemistry - Reddit. Available at: [Link]
-
A possible mechanism for the transesterification of ethylene carbonate with methanol catalyzed by LDH-3 - ResearchGate. Available at: [Link]
-
Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory. Available at: [Link]
-
Vacuum Distillation issues? | Call Pressure Control Solutions! Available at: [Link]
-
04-AD-0283-EN Screening of Ethylene Glycol and Diethylene Glycol in Medicinal Syrup by GCMS with FASST mode (Part 1 - Shimadzu. Available at: [Link]
-
Chemical reaction hazards of distillation processes - IChemE. Available at: [Link]
-
Distillation Improvement Opportunities Part 6: Safety Implications from New Technologies. Available at: [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Transesterification of ethylene carbonate with methanol over Zn-La mixed oxide catalysts [ccspublishing.org.cn]
- 6. Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow—Lessons from Thermodynamics and the Importance of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 10. How To [chem.rochester.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. Chromatography [chem.rochester.edu]
- 13. cromlab-instruments.es [cromlab-instruments.es]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. shimadzu.com [shimadzu.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. ehs.gatech.edu [ehs.gatech.edu]
- 21. arishtam.com [arishtam.com]
- 22. Distillation Improvement Opportunities Part 6: Safety Implications from New Technologies - Features - The Chemical Engineer [thechemicalengineer.com]
- 23. chemos.de [chemos.de]
- 24. carlroth.com [carlroth.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. trc-corp.com [trc-corp.com]
- 27. aglayne.com [aglayne.com]
Technical Support Center: Improving the Anodic Stability of Dimethyl 2,5-Dioxahexanedioate (DMDOHD) Electrolytes
Welcome to the technical support center for Dimethyl 2,5-Dioxahexanedioate (DMDOHD) electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DMDOHD in their electrochemical experiments and encountering challenges related to its anodic stability. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and optimize your experimental outcomes.
Introduction to DMDOHD and its Anodic Stability
Dimethyl 2,5-dioxahexanedioate (DMDOHD) is a promising electrolyte solvent, particularly for high-voltage lithium-ion batteries.[1][2] Its molecular structure is thought to combine the advantageous properties of conventional solvents like ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC).[2] Specifically, it is speculated to possess the solid electrolyte interphase (SEI) forming ability of EC, the high anodic stability of EMC, and the efficient desolvation characteristics of DMC.[2] However, like many ether-based electrolytes, achieving and maintaining high anodic stability can be a significant challenge, especially when pushing the boundaries of high-voltage applications.[3][4][5]
This guide will walk you through common issues, their underlying causes, and actionable solutions to enhance the performance and stability of your DMDOHD-based electrolyte systems.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Premature Electrolyte Decomposition at High Voltages
Question: I am observing a rapid increase in current during my Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) scans at voltages lower than the expected stability window for my DMDOHD electrolyte. What could be causing this premature oxidative decomposition?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Root Causes and Explanations:
-
Presence of Impurities: Trace amounts of water or other protic species can significantly lower the anodic stability of the electrolyte.[6] These impurities can be more easily oxidized than the DMDOHD solvent itself, leading to parasitic reactions at the electrode surface.
-
Reactive Electrode Surface: The nature of the working electrode can catalyze electrolyte decomposition. For instance, a highly active cathode material might have surface sites that promote the oxidation of the solvent.
-
Inappropriate Salt Concentration: The concentration of the lithium salt can influence the solvation structure of the Li-ion and, consequently, the stability of the solvent molecules in the solvation sheath. An unoptimized concentration may leave DMDOHD molecules more susceptible to oxidation.
Solutions and Experimental Protocols:
-
Rigorous Purification of Components:
-
Solvent: Ensure your DMDOHD is of high purity (>98.0%). If necessary, consider further purification by distillation under reduced pressure.
-
Salt: Dry the lithium salt (e.g., LiPF6, LiTFSI) under vacuum at an elevated temperature for several hours before use.
-
Glovebox Environment: Prepare your electrolytes and assemble your cells inside an argon-filled glovebox with low water and oxygen content (< 5 ppm).[7]
-
-
Electrode Surface Passivation:
-
Pre-cycling/Formation Cycles: For battery cells, performing a few initial cycles at a lower voltage can help form a stable cathode-electrolyte interphase (CEI). This passivating layer can mitigate direct contact between the highly oxidative cathode and the electrolyte.
-
Surface Coatings: In some cases, applying a thin, ionically conductive but electronically insulating coating to the cathode can enhance stability.
-
-
Optimization of Salt Concentration:
-
Systematically vary the salt concentration (e.g., from 0.8 M to 1.5 M) and measure the anodic stability for each concentration using LSV. This will help you identify the optimal concentration for your specific system.
-
Issue 2: Inconsistent or Non-Reproducible Voltammetry Results
Question: My CV and LSV scans for the same DMDOHD electrolyte formulation are showing significant variations between experiments. Why is this happening and how can I improve reproducibility?
Answer: Inconsistent voltammetry results are often indicative of subtle variations in experimental conditions. Precision and control are key to achieving reproducible electrochemical data.
Root Causes and Explanations:
-
Scan Rate Effects: The scan rate in voltammetry can influence the measured stability window.[7] Faster scan rates can sometimes lead to an overestimation of the stability.[8]
-
Working Electrode Preparation: The surface condition of the working electrode (e.g., platinum, glassy carbon) is critical. Surface roughness, contamination, and inconsistent polishing can all lead to variability in the results.
-
Reference Electrode Instability: A drifting or unstable reference electrode will lead to inaccurate potential measurements and, consequently, unreliable stability window determinations.
Solutions and Experimental Protocols:
-
Standardize Voltammetry Parameters:
-
Consistent Scan Rate: Use a slow and consistent scan rate for all your experiments to allow the system to reach a quasi-steady state. A common starting point is 0.1 mV/s.[7]
-
Define Cutoff Current: Clearly define the cutoff current density (e.g., 10 µA/cm²) that you will use to determine the onset of oxidation.[7]
-
-
Meticulous Working Electrode Preparation:
-
Polishing: Before each experiment, polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) to a mirror finish.
-
Cleaning: After polishing, sonicate the electrode in deionized water and then in a suitable solvent (e.g., isopropanol) to remove any polishing residue. Dry the electrode thoroughly before introducing it into the glovebox.
-
-
Reference Electrode Verification:
-
Regularly check the potential of your reference electrode against a known standard (e.g., a freshly prepared Li/Li+ reference).
-
Ensure the reference electrode is properly positioned within the electrochemical cell to minimize iR drop.
-
Issue 3: Evidence of Gassing and Cell Swelling
Question: I am observing gas generation and swelling in my pouch or coin cells containing DMDOHD electrolyte, especially during high-voltage cycling. What is the cause of this gassing?
Answer: Gas evolution is a clear indicator of electrolyte decomposition. Identifying the gaseous products can provide valuable insights into the degradation pathways.
Root Causes and Explanations:
-
Oxidative Decomposition of DMDOHD: At high potentials, DMDOHD can oxidize, leading to the formation of gaseous byproducts such as CO2 and CO.
-
Reaction with Trace Water: The reaction of decomposition products with residual water can also generate gas. For instance, the decomposition of LiPF6 can produce PF5, which reacts with water to form HF and other gaseous species.[9]
Solutions and Experimental Protocols:
-
Incorporate Film-Forming Additives:
-
The addition of small amounts (typically 1-2 wt%) of film-forming additives can create a protective layer on the cathode surface, suppressing electrolyte oxidation.[10]
-
Examples of Additives:
-
Vinylene Carbonate (VC): Known to form a stable CEI on both anode and cathode surfaces.[10]
-
Fluoroethylene Carbonate (FEC): Can form a LiF-rich CEI, which is often more stable at high potentials.
-
Lithium Difluoro(oxalato)borate (LiDFOB): Can decompose to form a stable surface film on the cathode.[11]
-
-
-
Analytical Techniques to Identify Gaseous Products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the gas mixture produced in the cell.
-
Differential Electrochemical Mass Spectrometry (DEMS): This in-situ technique allows for the real-time monitoring of gas evolution during electrochemical cycling.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical anodic stability of pure Dimethyl 2,5-Dioxahexanedioate?
While the exact theoretical value can be subject to computational model variations, DMDOHD is being investigated for its potential in 5V-class lithium-based batteries, suggesting a high intrinsic anodic stability.[1][2] However, the practical stability window is highly dependent on the experimental conditions, including the choice of salt, electrodes, and the presence of any impurities.
Q2: What are the best practices for handling and storing DMDOHD?
DMDOHD should be handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.
Q3: Besides additives, are there other strategies to improve the anodic stability of DMDOHD electrolytes?
Yes, several other strategies are being explored:
-
Fluorination: Introducing fluorine atoms into the solvent molecule can lower the Highest Occupied Molecular Orbital (HOMO) energy level, thereby increasing its resistance to oxidation.[12]
-
High-Concentration Electrolytes: Increasing the salt concentration can lead to a change in the Li-ion solvation structure, where the solvent molecules are more strongly coordinated to the cation. This can enhance their stability against oxidation.
-
Co-solvent Blending: Blending DMDOHD with other anodically stable solvents can be a viable approach.[13] For instance, incorporating a small amount of a fluorinated carbonate could enhance the overall stability of the electrolyte.
Q4: How can I confirm that the observed oxidative current is due to electrolyte decomposition and not another process?
Post-mortem analysis of the cell components can provide definitive evidence.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyzing the electrode surfaces and the electrolyte after cycling can identify the formation of decomposition products.[9][14][15] For example, the appearance of new peaks corresponding to carbonate or carboxylate species would indicate solvent degradation.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying soluble degradation products in the electrolyte.[6][16][17][18][19]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical composition of the CEI layer formed on the cathode, providing insights into the decomposition reactions.
Experimental Protocols
Protocol 1: Determination of Anodic Stability Window using Linear Sweep Voltammetry (LSV)
Objective: To determine the upper potential limit at which the DMDOHD electrolyte remains stable.
Materials and Equipment:
-
Three-electrode cell setup (e.g., Swagelok-type cell)
-
Working Electrode: Polished glassy carbon or platinum disk electrode
-
Reference Electrode: Lithium metal foil
-
Counter Electrode: Lithium metal foil
-
Potentiostat/Galvanostat
-
Argon-filled glovebox
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish as described in the troubleshooting section.
-
Clean and dry the electrode thoroughly.
-
-
Cell Assembly:
-
Assemble the three-electrode cell inside the glovebox.
-
Ensure good contact between the electrodes and the separator soaked in the DMDOHD electrolyte.
-
-
Electrochemical Measurement:
-
Allow the cell to rest for at least one hour to reach a stable open-circuit voltage (OCV).
-
Perform LSV by scanning the potential from the OCV to a high cutoff voltage (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s).[7]
-
Record the current response as a function of the applied potential.
-
-
Data Analysis:
-
Plot the current density (current divided by the geometric area of the working electrode) versus the potential.
-
Determine the anodic stability limit as the potential at which the current density reaches a predefined cutoff value (e.g., 10 µA/cm²).[7]
-
Protocol 2: Post-Cycling Analysis of Electrolyte using FTIR Spectroscopy
Objective: To identify soluble and insoluble decomposition products in the electrolyte and on the electrode surfaces after cycling.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Cy-F-IR-cled cells
-
Glovebox
-
Micropipettes
Procedure:
-
Cell Disassembly:
-
After electrochemical cycling, carefully disassemble the cell inside the glovebox.
-
Collect the electrolyte and separate the electrodes.
-
-
Electrolyte Analysis:
-
Place a small drop of the cycled electrolyte onto the ATR crystal of the FTIR spectrometer.
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-600 cm⁻¹).
-
-
Electrode Surface Analysis:
-
Gently rinse the electrode surfaces with a small amount of a volatile solvent (e.g., dimethyl carbonate) to remove residual salt.
-
Allow the solvent to evaporate completely.
-
Press the electrode surface firmly against the ATR crystal and acquire the spectrum.
-
-
Data Analysis:
-
Compare the spectra of the cycled components with those of the fresh electrolyte and pristine electrodes.
-
Identify new peaks that correspond to known decomposition products (e.g., carbonates, carboxylates, polyethers).
-
Visualizations
Experimental Workflow for Anodic Stability Assessment
Caption: Logic diagram for troubleshooting premature electrolyte decomposition.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. osti.gov [osti.gov]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for quantitative nuclear magnetic resonance for deciphering electrolyte decomposition reactions in anode-free batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Byproducts in Dimethyl 2,5-Dioxahexanedioate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl 2,5-Dioxahexanedioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Our focus is on providing in-depth, evidence-based solutions to help you identify, understand, and mitigate the formation of byproducts, ensuring the purity and quality of your final product.
Section 1: Understanding Byproduct Formation
In the synthesis of Dimethyl 2,5-Dioxahexanedioate, primarily through the transesterification of dimethyl oxalate with ethylene glycol, the formation of byproducts is a common occurrence that can significantly impact yield and purity. A thorough understanding of the reaction mechanism and potential side reactions is the first step in effective troubleshooting.
The primary intended reaction is a double transesterification where two molecules of dimethyl oxalate react with one molecule of ethylene glycol. However, the presence of reactive hydroxyl and ester groups in both reactants and the product creates a landscape for several side reactions, leading to a variety of byproducts.
Q1: What are the most common byproducts in the synthesis of Dimethyl 2,5-Dioxahexanedioate?
The most prevalent byproducts are oligomeric species formed through sequential transesterification reactions. The initial product, Dimethyl 2,5-Dioxahexanedioate, still contains ester groups that can react with available ethylene glycol. This leads to the formation of a homologous series of oligomers.
-
Primary Byproduct: The first oligomeric byproduct results from the reaction of one molecule of Dimethyl 2,5-Dioxahexanedioate with another molecule of ethylene glycol.
-
Higher-Order Oligomers: This process can continue, leading to the formation of longer-chain oligomers. The extent of oligomerization is dependent on reaction conditions such as stoichiometry, temperature, and reaction time.
-
Methanol: Methanol is a direct byproduct of the transesterification reaction itself.[1]
Q2: What is the mechanism of oligomer formation?
Oligomer formation is a continuation of the transesterification process. The reaction is typically catalyzed by an acid or a base.[2] The general mechanism involves the nucleophilic attack of an alcohol (ethylene glycol) on the carbonyl carbon of an ester (dimethyl oxalate or the growing oligomer chain).
Section 2: Troubleshooting Guide
This section addresses specific issues that you may encounter during your synthesis and provides actionable steps to resolve them.
Issue 1: Low Yield of the Desired Product and a Complex Mixture of Higher Molecular Weight Species Observed in Analysis.
Question: My reaction is yielding very little Dimethyl 2,5-Dioxahexanedioate, and my GC-MS and NMR data show a smear of peaks at higher retention times and complex proton signals, respectively. What is happening and how can I fix it?
Causality and Solution:
This is a classic sign of significant oligomerization. The reaction conditions are likely favoring the continued reaction of your desired product with the ethylene glycol starting material.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Cause: An excess of ethylene glycol will drive the equilibrium towards the formation of higher molecular weight oligomers.
-
Solution: Carefully control the molar ratio of dimethyl oxalate to ethylene glycol. A stoichiometric excess of dimethyl oxalate can help to cap the growing chains and favor the formation of the desired product.
-
-
Reaction Time and Temperature:
-
Cause: Prolonged reaction times and high temperatures can promote further transesterification and oligomerization.
-
Solution: Optimize the reaction time and temperature through a time-course study. Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC or TLC to determine the point of maximum product formation before significant byproduct formation occurs.
-
-
Efficient Removal of Methanol:
-
Cause: Transesterification is a reversible reaction. The presence of the methanol byproduct can shift the equilibrium back towards the starting materials.
-
Solution: Ensure efficient removal of methanol as it is formed. This can be achieved by performing the reaction at the boiling point of methanol with a condenser to remove it, or by carrying out the reaction under a gentle stream of inert gas.
-
Issue 2: Presence of an Unexpected Byproduct with a Molecular Weight Corresponding to Methyl 2-hydroxyethyl Oxalate.
Question: My mass spectrometry data shows a significant peak that I've tentatively identified as methyl 2-hydroxyethyl oxalate. Where is this coming from?
Causality and Solution:
This is an intermediate in the reaction sequence. Its presence in significant amounts indicates an incomplete reaction.
Troubleshooting Steps:
-
Catalyst Activity:
-
Cause: An insufficient amount or deactivated catalyst will result in a sluggish reaction that may not proceed to the desired final product.
-
Solution: Ensure you are using the correct catalyst loading. If using a reusable catalyst, verify its activity. For homogenous catalysts, ensure they are fully dissolved and active.
-
-
Reaction Conditions:
-
Cause: As with oligomerization, suboptimal reaction time or temperature can lead to the accumulation of intermediates.
-
Solution: Re-evaluate and optimize your reaction time and temperature to ensure the reaction goes to completion.
-
Section 3: Analytical Characterization Protocols
Accurate identification and quantification of byproducts are crucial for optimizing your synthesis. Below are detailed protocols for the analysis of your reaction mixture.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
GC-MS is an excellent technique for separating and identifying volatile byproducts in your reaction mixture.
Instrumentation:
-
A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
A capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Quench a small aliquot of your reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Parameters (Typical):
| Parameter | Value |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Scan Range | 40-500 m/z |
Data Analysis:
-
Identify the peak for Dimethyl 2,5-Dioxahexanedioate based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks to identify potential byproducts. Look for characteristic fragmentation patterns of esters and ethers. The oligomers will appear as a series of peaks with increasing retention times and molecular weights.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for confirming the structure of your desired product and identifying oligomeric byproducts.
Sample Preparation:
-
Take a representative sample of your crude or purified product.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
¹H NMR Analysis:
-
Dimethyl 2,5-Dioxahexanedioate: Expect to see singlets for the two methyl groups and a singlet for the ethylene glycol bridge protons.
-
Oligomeric Byproducts: The presence of oligomers will be indicated by the appearance of new signals corresponding to the repeating ethylene glycol units within the polymer chain and potentially different signals for the end-group protons.[3] The integration of these signals can provide information about the average chain length of the oligomers.
¹³C NMR Analysis:
-
This can provide further confirmation of the structures, with distinct signals for the carbonyl carbons, the ethylene glycol carbons, and the methyl carbons. In oligomers, the chemical shifts of the carbons in the repeating units will differ from the end-group carbons.
Section 4: Visualizing the Process
To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the synthesis pathway and a troubleshooting workflow.
Caption: Synthesis pathway of Dimethyl 2,5-Dioxahexanedioate.
Caption: Troubleshooting workflow for Dimethyl 2,5-Dioxahexanedioate synthesis.
References
-
Beijing Ultrasonic. (2022, May 4). Ultimate Troubleshooting Guide for Biodiesel Production. [Link]
-
ResearchGate. (n.d.). Transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: Reaction network and kinetic modelling. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of various oligomers. [Link]
-
ResearchGate. (n.d.). 129 questions with answers in TRANSESTERIFICATION | Scientific method. [Link]
-
PennState. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources. [Link]
-
ResearchGate. (n.d.). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol via alkaline catalysts and kinetic studies of transesterification. [Link]
-
Scholar Commons. (2023). Catalytic Hydrogenation of Dimethyl Oxalate to Ethylene Glycol Using Silver Based Catalysts on SBA-15. [Link]
-
Master Organic Chemistry. (2022, November 10). Transesterification. [Link]
-
Semantic Scholar. (2017, May 11). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 6). Polydispersity of Hyperbranched Polyesters Based on 2,2-Bis(hydroxymethyl)propanoic Acid: SEC/MALDI−TOF MS and 13C NMR/Kinetic-Recursive Probability Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]
-
ResearchGate. (n.d.). Direct Synthesis of Ethylene Glycol from Syngas. [Link]
-
ResearchGate. (n.d.). Proposed pathway from dimethyl oxalate to ethylene glycol, ethanol, and 2‐methoxyethanol. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of polyester PE4b. [Link]
-
Şahinler Kimya. (n.d.). Dimethyl 2,5-Dioxahexanedioate >98.0%(GC) - CAS 88754-66-9. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem. [Link]
- Google Patents. (n.d.). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 5). Identification of impurities affecting commercial ethylene glycol UV transmittance. [Link]
-
National Center for Biotechnology Information. (n.d.). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogenation of dimethyl oxalate to ethylene glycol over Cu/KIT-6 catalysts. [Link]
- Google Patents. (n.d.).
-
Ruifu Chemical. (n.d.). Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory. [Link]
-
Chemical Engineering Transactions. (2024, December 30). Aspen Simulation of a Coal-to-Ethylene Glycol Production Process. [Link]
- Google Patents. (n.d.). Process for producing 2,5-dimethyl-2,5-di-tert-butylperoxyhexane.
-
Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2,5-Dioxahexanedioic Acid Dimethyl Ester
Welcome to the technical support center for 2,5-Dioxahexanedioic Acid Dimethyl Ester (CAS 88754-66-9). This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this versatile diester. As a compound with emerging applications in polymer chemistry and as a potential electrolyte solvent for next-generation lithium-ion batteries, understanding its solubility behavior is critical for experimental success.[1] This document provides in-depth troubleshooting advice, structured in a practical question-and-answer format, to systematically address and overcome these issues.
Compound Profile: this compound
Before troubleshooting, it is essential to understand the physicochemical properties of the molecule .
| Property | Value | Source(s) |
| Synonyms | Dimethyl 2,5-Dioxahexanedioate, Ethylene Glycol Bis(methyl carbonate) | [1][2] |
| CAS Number | 88754-66-9 | [3] |
| Molecular Formula | C₆H₁₀O₆ | [1][2] |
| Molecular Weight | 178.14 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | ~220 °C | [1] |
| Density | ~1.24 g/cm³ at 20°C | [1] |
| Structure | COC(=O)OCCOC(=O)OC | [1] |
The molecular architecture, featuring two carbonate ester groups linked by an ethylene glycol backbone, imparts a unique polarity profile that is central to its solubility challenges.[1] It possesses multiple polar centers (oxygen atoms in the ester and ether linkages) capable of acting as hydrogen bond acceptors, yet lacks hydrogen bond donors.[2] This dual character underpins the difficulties researchers often face in finding a suitable single solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having difficulty dissolving this compound in a single solvent. Why is this happening?
A1: The solubility challenge with this molecule stems from its balanced molecular structure, which has both polar and non-polar characteristics. The fundamental principle of solubility is "like dissolves like".[4]
-
Polar Features: The molecule contains six oxygen atoms within two carbonate ester groups and an ethylene ether linkage.[1][2] These groups create a significant polar surface area, suggesting solubility in polar solvents.
-
Non-Polar Features: The ethylene backbone and the two methyl groups are non-polar hydrocarbon regions.
A single solvent often fails to adequately satisfy both the polar and non-polar affinities of the molecule, leading to poor solvation. For instance, a highly polar solvent like water may not effectively solvate the non-polar sections, while a non-polar solvent like hexane will not interact favorably with the polar ester and ether groups. While specific solubility data in water is not widely documented, analogous diesters like dimethyl succinate are only slightly soluble in water.[5][6]
Q2: What is a co-solvent, and how can it resolve my solubility issue?
A2: A co-solvent is a water-miscible organic solvent that is added to a primary solvent system to increase the solubility of a poorly soluble compound.[3] The power of a co-solvent system lies in its ability to create a final solvent environment with finely tuned polarity. By mixing two or more miscible solvents, you can modulate the overall properties of the solvent medium to better match the specific needs of the solute.
For this compound, a co-solvent system can bridge the polarity gap. A mixture of a polar solvent with a less polar one can create a medium that effectively solvates both the polar ester/ether groups and the non-polar hydrocarbon portions of the molecule. This technique is a cornerstone of formulation science for overcoming the solubility limitations of complex molecules.
Q3: What co-solvents should I consider for my initial screening experiments?
A3: A logical approach is to select a range of solvents with varying polarities and chemical functionalities. Based on the structure of this compound, the following solvents and their mixtures are recommended for initial screening. Analogous compounds like dimethyl succinate show good solubility in polar organic solvents such as acetone and ethanol.[6]
| Co-Solvent Class | Examples | Rationale for Use |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF) | These solvents can effectively solvate the polar ester and ether groups without the complication of hydrogen bonding that can sometimes hinder solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | These alcohols can engage in dipole-dipole interactions and may offer a good balance of polarity. Ethanol is a good solvent for similar diesters.[7] |
| Glycol Ethers | Propylene glycol methyl ether (PGME), Dipropylene glycol methyl ether (DPGME) | These solvents have structural similarities to the solute (ether linkages) and a good balance of hydrophilic and hydrophobic character. |
| Less Polar | Dichloromethane (DCM), Ethyl Acetate | These can be used as the less polar component in a binary mixture to solvate the hydrocarbon portions of the molecule. |
Starting Point Recommendation: Begin by attempting to dissolve the compound in a strong polar aprotic solvent like NMP or DMSO. If successful, this solution can then be titrated with a less polar co-solvent to create a more desirable final system for your specific application.
Q4: Is there a more advanced method for predicting the best co-solvent system?
A4: Yes. For a more systematic and predictive approach, we highly recommend using Hansen Solubility Parameters (HSP) . HSP is a powerful tool that moves beyond simple polarity by breaking down a substance's cohesive energy into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each substance (both the solute and the solvents) can be described by a point in a three-dimensional "Hansen space" (δD, δP, δH).[8] The guiding principle is that substances with similar HSP coordinates are likely to be miscible.[4][9] The distance (Ra) between the solute (1) and a solvent (2) in Hansen space can be calculated, and if this distance is within the solute's "interaction radius" (R0), good solubility is predicted.[8]
Step-by-Step Methodology:
-
Define Target: Determine the final concentration of the ester required for your application (e.g., 10 mg/mL).
-
Primary Solvent Selection: Choose a strong, polar aprotic solvent (S1) in which the ester is likely to be highly soluble (e.g., NMP, DMSO).
-
Initial Dissolution: In a glass vial, add the weighed amount of this compound. Add a small volume of S1 and agitate using a vortex mixer or magnetic stirrer. Continue adding S1 incrementally until the ester is fully dissolved or a reasonable maximum volume is reached.
-
Co-Solvent Titration: If the ester dissolves in S1, begin adding a secondary, less polar co-solvent (S2) dropwise while continuously agitating the solution.
-
Identify Miscibility Window: Observe the solution closely for any signs of cloudiness or precipitation. The range of S1:S2 ratios that remains a clear, homogenous solution is your "miscibility window."
-
Optimization: Prepare several stable formulations within this window to evaluate other critical parameters for your experiment (e.g., viscosity, stability over time, compatibility with other reagents).
Q5: My ester seems to be degrading during my experiments. Could the solvent be the cause?
A5: Yes, this is a critical consideration. Esters are susceptible to hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol. [1]This reaction can be catalyzed by both acids and bases.
-
Acid/Base Contamination: Ensure your solvents are anhydrous and free from acidic or basic impurities. Trace amounts of water, especially in the presence of an acid or base, can lead to significant product loss over time.
-
Solvent Choice: While common, protic solvents like methanol or ethanol could potentially participate in transesterification reactions under certain catalytic conditions, though this is less common without a dedicated catalyst.
-
Workup Procedures: If performing an extraction, use a mild base like cold, saturated sodium bicarbonate to neutralize any acid catalysts, rather than strong bases like NaOH which can rapidly saponify (hydrolyze) the ester. [10]Performing aqueous washes with cold solutions can slow the kinetics of hydrolysis. [10] Best Practice: To minimize the risk of hydrolysis, use high-purity, anhydrous aprotic solvents whenever possible and store solutions under an inert atmosphere (e.g., nitrogen or argon).
References
-
Ataman Kimya. DIMETHYL SUCCINATE. Available at: [Link]
-
Solubility of Things. Dimethyl succinate. Available at: [Link]
-
Park, K. Hansen Solubility Parameters. Available at: [Link]
- Silva, A. et al. (2019).
-
PubChem. Dimethyl Succinate. National Center for Biotechnology Information. Available at: [Link]
-
Hansen Solubility. HSP for Beginners. Available at: [Link]
-
Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]
-
ChemBK. Dimethyl succinate. Available at: [Link]
-
JR Hess Company. Dimethyl Esters: A Versatile Alternative Solvent. Available at: [Link]
-
ResearchGate. A guide to the selection of co-solvents to enable the easiest separation by distillation. Available at: [Link]
-
Reddit. Esterification not Working (Separation). r/OrganicChemistry. Available at: [Link]
-
PCI Magazine. (2022). The Keys to Co-Solvent Selection, Part I. Available at: [Link]
-
PubMed Central. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Available at: [Link]
-
PubMed Central. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. Available at: [Link]
-
LookChem. General procedures for the purification of Esters. Chempedia. Available at: [Link]
-
ausetute.com. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available at: [Link]
-
Cheméo. Chemical Properties of Hexanedioic acid, 2,5-diethyl-, dimethyl ester (CAS 55191-18-9). Available at: [Link]
-
PubChem. Dimethyl 2,5-Dioxahexanedioate. National Center for Biotechnology Information. Available at: [Link]
-
ATSDR. Toxicological Profile for Ethylene Glycol. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
PubMed. (2023). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. Available at: [Link]
-
MDPI. (2023). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. Molecules. Available at: [Link]
-
ResearchGate. Solubility (S) of ethylene glycol in several organic diluents (left) as.... Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
PubChem. Hexanedioic acid, 2,5-diethyl-, dimethyl ester. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Ethylene Glycol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Buy this compound | 88754-66-9 [smolecule.com]
- 2. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 88754-66-9 [chemicalbook.com]
- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Dimethyl succinate | 106-65-0 [chemicalbook.com]
- 6. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. kinampark.com [kinampark.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Ionic Conductivity in Dimethyl 2,5-Dioxahexanedioate (DMDOHD) Electrolytes
Welcome to the technical support center for enhancing the performance of Dimethyl 2,5-Dioxahexanedioate (DMDOHD) based electrolytes. This guide is designed for researchers, scientists, and professionals in battery and drug development who are working to optimize the ionic conductivity of these promising electrolyte systems. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of DMDOHD as an electrolyte solvent.
Q1: What is Dimethyl 2,5-Dioxahexanedioate (DMDOHD) and why is it used as an electrolyte solvent?
A1: Dimethyl 2,5-Dioxahexanedioate (DMDOHD) is a dicarbonate solvent that has garnered significant interest for its potential in high-performance lithium-based batteries.[1][2] Its molecular structure uniquely combines features of common electrolyte components like ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC).[3] This structure is theorized to provide a beneficial combination of good solid electrolyte interphase (SEI) forming ability, high anodic stability, and effective desolvation of lithium ions.[3]
Q2: What is the primary challenge when working with DMDOHD-based electrolytes?
A2: The main drawback of DMDOHD is its high viscosity, particularly at or below room temperature (6.93 cP at 25°C).[4] High viscosity impedes ion mobility, which in turn leads to lower ionic conductivity, a critical parameter for battery performance.[5][6] Consequently, much of the research on DMDOHD electrolytes focuses on strategies to mitigate this high viscosity.[3][5]
Q3: What are the common approaches to enhance the ionic conductivity of DMDOHD electrolytes?
A3: The most common strategies include:
-
Utilizing Co-solvents: Blending DMDOHD with low-viscosity linear carbonates like dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC) is a primary method to reduce the overall viscosity of the electrolyte.[4][5][7]
-
Optimizing Lithium Salt Concentration: The concentration of the lithium salt (e.g., LiPF6, LiTFSI) significantly impacts both viscosity and the number of charge carriers. Finding the optimal concentration is key, as too high a concentration can increase viscosity and ion pairing.[8][9][10]
-
Selection of Lithium Salt: The choice of anion in the lithium salt can influence dissociation, ion mobility, and interfacial chemistry. Salts like LiTFSI are often considered for their good performance in ether-based electrolytes.
-
Employing Additives: Functional additives can be introduced to improve ionic conductivity, enhance SEI formation, or provide other benefits like flame retardancy.
Q4: Is DMDOHD considered a hazardous material?
A4: According to safety data sheets, Dimethyl 2,5-Dioxahexanedioate is classified as a combustible liquid (H227).[11] It is essential to handle it in a well-ventilated area, away from heat, sparks, and open flames.[11] Standard laboratory personal protective equipment (PPE), including gloves and eye protection, should be worn.[11] It is not generally classified as a hazardous substance beyond its combustibility.[12]
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the formulation and testing of DMDOHD-based electrolytes.
Problem 1: Low Ionic Conductivity
Unexpectedly low ionic conductivity is one of the most frequent challenges. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low ionic conductivity.
Detailed Troubleshooting Steps:
-
Symptom: Ionic conductivity measured via Electrochemical Impedance Spectroscopy (EIS) is significantly lower than expected values from the literature.
-
Cause 1: High Viscosity:
-
Explanation: DMDOHD's inherent high viscosity is a primary limiter of ion mobility.[4] Even with co-solvents, the ratio may not be sufficient to lower the viscosity to an effective level, especially at room temperature.
-
Solution:
-
Introduce or increase the proportion of a low-viscosity co-solvent. Ethyl methyl carbonate (EMC) is often a good choice.[4][7] Prepare electrolytes with varying volume ratios (e.g., 1:1, 1:2, 2:1 DMDOHD:EMC) and measure both viscosity and ionic conductivity to find an optimal balance.
-
Increase the operating temperature. Ionic conductivity is temperature-dependent; increasing the temperature will decrease viscosity and improve ion mobility.[13]
-
-
-
Cause 2: Sub-optimal Salt Concentration:
-
Explanation: Ionic conductivity does not increase linearly with salt concentration. After a certain point, increased ion pairing and higher viscosity cause conductivity to decrease.[9][10] For many systems, this peak is around 1.0 M.
-
Solution: Prepare a series of electrolytes with varying lithium salt concentrations (e.g., from 0.5 M to 1.5 M) and measure the ionic conductivity of each to determine the optimal concentration for your specific solvent blend.
-
-
Cause 3: Moisture Contamination:
-
Explanation: Water is a significant contaminant in battery electrolytes. It can react with lithium salts (especially LiPF6) to form species that impede ionic transport and degrade electrode surfaces.
-
Solution:
-
Ensure all solvents are of battery-grade and have been dried over molecular sieves.
-
Dry the lithium salt under vacuum at an elevated temperature before use.
-
Prepare and store all electrolytes inside an argon-filled glovebox with low water and oxygen content (<0.5 ppm).
-
-
Problem 2: Significant Gas Evolution During Cell Cycling
The formation of gas within a sealed cell is a sign of undesirable side reactions and can pose a serious safety risk.
Caption: Troubleshooting workflow for gas evolution.
Detailed Troubleshooting Steps:
-
Symptom: Swelling of pouch cells or pressure buildup in coin cells during cycling, particularly at elevated temperatures or high voltages.
-
Cause 1: Electrolyte Decomposition:
-
Explanation: At high voltages, the organic solvent molecules can be electrochemically oxidized at the cathode surface, leading to the evolution of gases like CO and CO2.[14][15] The presence of certain electrode materials can catalyze this decomposition.[14]
-
Solution:
-
Introduce film-forming additives. Small amounts (e.g., 1-2% by weight) of fluoroethylene carbonate (FEC) or vinylene carbonate (VC) can help form a more stable protective layer (cathode electrolyte interphase, CEI) on the cathode, suppressing further electrolyte oxidation.[7]
-
Optimize the upper cutoff voltage. If possible, reducing the upper voltage limit during charging can significantly decrease the rate of electrolyte decomposition.
-
-
-
Cause 2: Salt Instability and Impurities:
-
Explanation: Lithium hexafluorophosphate (LiPF6) can be thermally unstable and react with even trace amounts of water to produce hydrofluoric acid (HF), which in turn can trigger further decomposition reactions and gas formation.[16]
-
Solution:
-
Ensure extreme dryness of all components.
-
Consider alternative lithium salts. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is generally more thermally and hydrolytically stable than LiPF6.
-
-
-
Cause 3: Solid Electrolyte Interphase (SEI) Formation:
-
Explanation: During the first few charge/discharge cycles, a passivation layer called the SEI forms on the anode surface. This process consumes some of the electrolyte and can produce gases like ethylene (from EC reduction).[16] While some gas evolution during formation is normal, excessive gassing can indicate an unstable SEI.
-
Solution: This is an expected phenomenon. However, if the gassing is severe and continuous after the initial cycles, it suggests an unstable and continuously reforming SEI. Re-evaluate the purity of your electrolyte components and consider anode-stabilizing additives.
-
III. Experimental Protocols
Protocol 1: Preparation of a DMDOHD-Based Electrolyte
This protocol describes the preparation of a 1.0 M LiTFSI in 1:1 (v/v) DMDOHD:EMC electrolyte.
Materials and Equipment:
-
Dimethyl 2,5-Dioxahexanedioate (DMDOHD), battery grade (>99.9%, water <20 ppm)
-
Ethyl methyl carbonate (EMC), battery grade (>99.9%, water <20 ppm)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (dried under vacuum at 120°C for 24 hours)
-
Argon-filled glovebox (<0.5 ppm H2O, <0.5 ppm O2)
-
Volumetric flasks, magnetic stirrer, and stir bars (dried in a vacuum oven at 80°C overnight)
-
Analytical balance (inside glovebox)
Procedure:
-
Transfer all materials and equipment into the argon-filled glovebox.
-
Using a clean, dry syringe or pipette, transfer 10 mL of DMDOHD into a 20 mL volumetric flask.
-
Add 10 mL of EMC to the same volumetric flask to achieve a 1:1 volume ratio.
-
Calculate the mass of LiTFSI required for a 1.0 M concentration in 20 mL of the solvent mixture. (Molar mass of LiTFSI = 287.09 g/mol ). Mass = 1.0 mol/L * 0.020 L * 287.09 g/mol = 5.74 g
-
Weigh out the calculated mass of dried LiTFSI on the analytical balance and carefully add it to the volumetric flask containing the solvent mixture.
-
Add a small, dry magnetic stir bar to the flask.
-
Seal the flask and place it on a magnetic stirrer. Stir at a moderate speed until the LiTFSI is completely dissolved. This may take several hours.
-
Once dissolved, store the electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte sit for 24 hours before use to ensure homogeneity.
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
Equipment:
-
Potentiostat with EIS capability
-
Conductivity cell with two parallel platinum or stainless steel electrodes
-
Temperature-controlled chamber or water bath
Procedure:
-
Cell Assembly: Inside the glovebox, fill the conductivity cell with the prepared DMDOHD electrolyte. Ensure there are no air bubbles between the electrodes.
-
Temperature Equilibration: Place the sealed conductivity cell into the temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 1 hour.
-
EIS Measurement:
-
Connect the conductivity cell to the potentiostat.
-
Set up the EIS experiment with the following typical parameters:
-
Frequency range: 1 MHz to 1 Hz
-
AC amplitude: 10 mV
-
DC bias: 0 V (since there is no reference electrode)
-
-
Run the experiment.
-
-
Data Analysis:
-
The resulting plot will be a Nyquist plot (Z' vs. -Z''). For a simple electrolyte, this should appear as a semicircle at high frequencies followed by a capacitive tail at low frequencies.
-
The ionic resistance (R_ion) of the electrolyte is determined from the high-frequency intercept of the real axis (Z').[17][18]
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_ion * A) Where:
-
L is the distance between the electrodes (in cm).
-
A is the area of the electrodes (in cm²).
-
R_ion is the ionic resistance (in Ohms). The value L/A is the cell constant, which should be determined by calibrating the cell with a standard solution of known conductivity.
-
-
IV. Data Summary Tables
The following tables summarize typical values and the expected impact of different formulation strategies on the properties of DMDOHD-based electrolytes.
Table 1: Impact of Co-Solvent on Electrolyte Properties
| Co-Solvent (1:1 with DMDOHD) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm) | Key Observation |
| None (Pure DMDOHD) | ~6.9 | Low | High viscosity significantly limits conductivity.[4] |
| Dimethyl Carbonate (DMC) | Lower | Moderate | Reduces viscosity but may lead to less stable SEI formation.[4][7] |
| Diethyl Carbonate (DEC) | Lower | Moderate | Similar effect to DMC.[4][7] |
| Ethyl Methyl Carbonate (EMC) | Lower | Higher | Often provides a good balance of viscosity reduction and electrochemical performance.[4][7] |
Table 2: Influence of Lithium Salt and Concentration
| Lithium Salt | Concentration | Ionic Conductivity | Key Observation |
| LiPF6 | 0.8 M | Increases | Lower concentration, fewer charge carriers. |
| LiPF6 | 1.0 M | Optimal | Typically near the peak conductivity for carbonate-based systems. |
| LiPF6 | 1.5 M | Decreases | Increased viscosity and ion pairing reduce conductivity.[9][10] |
| LiTFSI | 1.0 M | Generally Good | Often shows good performance in ether-based solvents due to better dissociation and stability. |
| LiFSI | 1.0 M | Generally Good | Another alternative to LiPF6 with good stability.[19] |
V. References
-
TCI Chemicals. (2025). SAFETY DATA SHEET: Dimethyl 2,5-Dioxahexanedioate. Retrieved from TCI Chemicals website.
-
ChemicalBook. (2025). 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER - Safety Data Sheet. Retrieved from ChemicalBook website.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from TCI Chemicals website.
-
TCI Chemicals. (n.d.). Dimethyl 2,5-Dioxahexanedioate 88754-66-9. Retrieved from TCI Chemicals website.
-
RSC Publishing. (2025). Ultra-low concentration ether electrolytes with strong Coulomb interactions for high-voltage lithium metal batteries. Retrieved from RSC Publishing website.
-
Request PDF. (2025). Optimization of the lithium-ion cell electrolyte composition through the use of the LiTDI salt. Retrieved from ResearchGate.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.
-
Semantic Scholar. (n.d.). A functional localized high-concentration ether-based electrolyte for stabilizing high-voltage lithium metal battery. Retrieved from Semantic Scholar.
-
OSTI.GOV. (2024). The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. Retrieved from OSTI.GOV.
-
ResearchGate. (n.d.). Ether-Based Electrolytes for the Lithium/Oxygen Organic Electrolyte Battery. Retrieved from ResearchGate.
-
ACS Energy Letters. (2019). High-concentration ether electrolytes for stable high-voltage lithium metal batteries. ACS Publications.
-
ResearchGate. (2025). Dicarbonate Compounds as Electrolyte Solvents for Li-ion Cell Operation. Retrieved from ResearchGate.
-
ACS Publications. (n.d.). Gas Evolution in Lithium-Ion Batteries: Solid versus Liquid Electrolyte.
-
Reddit. (2022). How can you conduct an Electrochemical Impedance Spectroscopy test on a liquid material? Retrieved from r/electrochemistry.
-
ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy A Tutorial.
-
ACS Publications. (2025). Identification of the Source of Evolved Gas in Li-Ion Batteries Using C-labeled Solvents.
-
RSC Publishing. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy.
-
PMC - NIH. (n.d.). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications.
-
ResearchGate. (n.d.). Impact of electrolyte salts and solvents on the gas evolution of....
-
ResearchGate. (n.d.). Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD)....
-
ResearchGate. (2020). Impact of Co-Solvent and LiTFSI Concentration on Ionic Liquid-Based Electrolytes for Li-S Battery.
-
MDPI. (n.d.). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy.
-
Benchchem. (n.d.). This compound.
-
ResearchGate. (2024). (PDF) Communication — The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries.
-
ACS Publications. (2020). Gas Evolution in Li-Ion Batteries: Modeling Ethylene Carbonate Decomposition on LiCoO2 in the Presence of Surface Magnetism.
-
OSTI.GOV. (n.d.). Dicarbonyl Electrolyte for High Voltage Lithium Metal Batteries: Importance of the Entropy of Solvation in Bidentate Solvent.
-
Ijres.org. (2022). Conductivity and Viscosities Studies of Mixed Organic Electrolyte Solvents of Propylene Carbonate, Diethyl Carbonate and Dimethy.
-
Chemical Science Review and Letters. (2017). Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion Battery at 298.15k.
-
PMC - PubMed Central. (2022). Fast evaluation technique for the shear viscosity and ionic conductivity of electrolyte solutions.
-
MDPI. (2022). Phase Behavior and Ionic Conductivity of Blended, Ion-Condensed Electrolytes with Ordered Morphologies.
-
PubMed. (2018). Ionic Conductivity, Diffusion Coefficients, and Degree of Dissociation in Lithium Electrolytes, Ionic Liquids, and Hydrogel Polyelectrolytes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijres.org [ijres.org]
- 10. chesci.com [chesci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Fast evaluation technique for the shear viscosity and ionic conductivity of electrolyte solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Technical Support Center: Stabilizing the Solid Electrolyte Interphase (SEI) with Dimethyl 2,5-Dioxahexanedioate (DMDOH)
Welcome to the technical support center for the application of Dimethyl 2,5-Dioxahexanedioate (DMDOH) as a Solid Electrolyte Interphase (SEI) stabilizing additive. This guide is designed for researchers, scientists, and drug development professionals actively engaged in battery research and development. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the necessary knowledge to not only solve experimental hurdles but also to understand the underlying scientific principles.
Introduction to DMDOH and Its Role in SEI Stabilization
Dimethyl 2,5-Dioxahexanedioate (DMDOH) is a promising electrolyte additive or co-solvent for next-generation lithium-based batteries, particularly those targeting high-voltage applications.[1][2] Its unique molecular structure, which combines features of ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC), is theorized to promote the formation of a stable and robust SEI layer on the anode surface.[2] A well-formed SEI is critical for battery performance, as it prevents further electrolyte decomposition, ensures efficient Li-ion transport, and ultimately enhances cycle life and safety.[3] However, like any advanced material, its application is not without challenges. This guide will help you navigate these potential issues.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of DMDOH in your electrolyte formulations.
Q1: What is the primary advantage of using DMDOH over conventional electrolyte additives?
A1: The primary advantage of DMDOH lies in its multifunctional nature. Its molecular structure is a hybrid of traditional carbonate solvents, which is believed to confer a combination of desirable properties: the SEI-forming ability of EC, the high anodic stability of EMC, and the good desolvation ability of DMC.[2] This can lead to the formation of a more stable SEI, which is particularly beneficial for high-voltage cathode materials that tend to cause electrolyte oxidation.
Q2: What is the recommended concentration of DMDOH to be used as an additive?
A2: The optimal concentration of DMDOH can vary depending on the specific battery chemistry (anode, cathode, and base electrolyte) and the operating conditions. It is generally recommended to start with a low concentration (e.g., 1-5 wt%) and systematically evaluate its effect on battery performance through electrochemical testing.
Q3: Is DMDOH soluble in common battery electrolyte solvents?
A3: DMDOH is generally soluble in common carbonate-based electrolyte solvents like ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). However, it is always good practice to visually inspect the electrolyte mixture for complete dissolution and the absence of any cloudiness or precipitation before use. Inadequate dissolution can lead to inhomogeneous electrolyte properties and poor battery performance.
Q4: Can DMDOH be used with lithium metal anodes?
A4: Yes, DMDOH is being explored for use with lithium metal anodes. The goal is to form a stable SEI that can suppress the growth of lithium dendrites, a major challenge for the commercialization of lithium metal batteries.[4][5] However, the high reactivity of lithium metal necessitates careful optimization of the electrolyte formulation to prevent detrimental side reactions.[6]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with DMDOH.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Capacity Fade | 1. Unstable SEI Formation: The concentration of DMDOH may be suboptimal, leading to a porous or mechanically weak SEI that continuously reforms, consuming lithium inventory. 2. Electrolyte Oxidation: At high voltages, the base electrolyte or DMDOH itself may be oxidizing on the cathode surface. 3. Side Reactions: DMDOH or its decomposition products may be engaging in unforeseen side reactions with the electrode materials. | 1. Optimize DMDOH Concentration: Conduct a concentration-dependent study (e.g., 0.5%, 1%, 2%, 5% wt.) to find the optimal loading. 2. Characterize the SEI: Use techniques like XPS and SEM to analyze the morphology and composition of the SEI after cycling.[7] 3. Lower Cut-off Voltage: Temporarily reduce the upper cut-off voltage to see if capacity retention improves, which would indicate electrolyte oxidation is a primary issue. |
| High Interfacial Impedance (from EIS) | 1. Thick or Resistive SEI: An excessively thick or ionically insulating SEI layer can form, impeding Li-ion transport. This will manifest as a large semicircle in the mid-frequency region of a Nyquist plot.[8][9] 2. Poor Wetting: The viscosity of the electrolyte containing DMDOH might be high, leading to incomplete wetting of the electrode pores and a higher charge transfer resistance.[10][11] | 1. Formation Protocol Optimization: Adjust the formation cycling protocol (e.g., lower C-rate, different temperature) to promote the formation of a thinner, more conductive SEI. 2. Co-solvent Addition: If using DMDOH as a primary solvent, consider adding a low-viscosity co-solvent like DMC or EMC to improve ionic conductivity.[11][12] 3. EIS Analysis: Use Electrochemical Impedance Spectroscopy (EIS) to monitor the change in interfacial resistance over cycling. A stable, low-resistance SEI is desirable. |
| Excessive Gas Evolution | 1. Electrolyte Decomposition: The decomposition of DMDOH or other electrolyte components can produce gaseous byproducts like CO, CO2, and hydrocarbons.[13][14][15] 2. Reaction with Water Contamination: Trace amounts of water in the electrolyte can react with the lithium anode or other components, especially at high potentials, to generate gas. | 1. Gas Chromatography (GC) Analysis: If possible, analyze the composition of the evolved gas to identify the decomposition pathways. 2. Ensure Dry Conditions: Strictly control the water content of your electrolyte and cell components. Use fresh, high-purity materials and assemble cells in an argon-filled glovebox with low water and oxygen levels. |
| Poor Low-Temperature Performance | 1. Increased Viscosity and Reduced Ionic Conductivity: The viscosity of electrolytes containing DMDOH can increase significantly at low temperatures, leading to a sharp drop in ionic conductivity and poor rate capability.[16][17] 2. SEI Becomes More Resistive: The ionic conductivity of the SEI layer itself can decrease at lower temperatures, further hindering Li-ion transport.[16] | 1. Co-solvent Optimization: Formulate electrolytes with co-solvents that have low melting points and maintain low viscosity at the target operating temperature. 2. Electrochemical Testing at Various Temperatures: Characterize the performance of your cells at a range of temperatures to understand the operational window of your DMDOH-containing electrolyte. |
| Inconsistent or Irreproducible Results | 1. Incomplete Dissolution of DMDOH: If not fully dissolved, the electrolyte will be inhomogeneous, leading to variations in performance between cells. 2. Variability in SEI Formation: The initial formation cycles are critical for establishing the SEI. Inconsistent formation protocols will lead to different SEI properties and, consequently, variable cell performance. | 1. Ensure Complete Dissolution: Gently warm and stir the electrolyte mixture to ensure DMDOH is fully dissolved. Visually inspect for clarity before use. 2. Standardize Formation Protocol: Implement a strict and consistent formation cycling protocol for all cells in a given experiment. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments relevant to evaluating the performance of DMDOH.
Protocol 1: Coin Cell Assembly for DMDOH Evaluation
-
Electrode and Separator Preparation:
-
Dry the cathode and anode materials in a vacuum oven at the recommended temperature (e.g., 120°C for cathodes, 80°C for anodes) for at least 12 hours to remove any residual moisture.
-
Punch electrodes to the desired size (e.g., 12 mm for the cathode, 14 mm for the anode in a CR2032 coin cell).
-
Dry the separator (e.g., Celgard 2325) in a vacuum oven at a lower temperature (e.g., 60°C) for at least 4 hours.
-
-
Electrolyte Preparation:
-
Inside an argon-filled glovebox, prepare the baseline electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v).
-
Add the desired weight percentage of DMDOH to the baseline electrolyte.
-
Stir the mixture on a magnetic stir plate until the DMDOH is completely dissolved. Ensure the solution is clear and free of any precipitates.
-
-
Coin Cell Assembly (CR2032):
-
Place the cathode in the center of the bottom coin cell case.
-
Add a few drops of the DMDOH-containing electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal or graphite anode on top of the separator.
-
Add a final few drops of electrolyte to the anode.
-
Place the spacer and spring on top of the anode.
-
Carefully place the top coin cell case and crimp the cell using a coin cell crimper with the appropriate pressure.
-
-
Resting and Formation Cycling:
-
Allow the assembled cells to rest for at least 4 hours to ensure complete electrolyte wetting of the electrodes.
-
Perform the initial formation cycles at a low C-rate (e.g., C/20) for 1-2 cycles within the appropriate voltage window for your electrode chemistry.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization
-
Cell Preparation: Use a three-electrode setup if possible for more accurate measurements of the working electrode. Otherwise, a two-electrode coin cell can be used.
-
State of Charge (SOC) Selection: Perform EIS measurements at a consistent SOC for all cells being compared (e.g., fully charged, fully discharged, or 50% SOC).
-
EIS Measurement Parameters:
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: A small voltage perturbation, typically 5-10 mV, to ensure a linear response.
-
Measurement Mode: Potentiostatic EIS (PEIS) is commonly used.
-
-
Data Analysis:
-
Plot the data as a Nyquist plot (Z' vs. -Z'').
-
The high-frequency intercept with the real axis represents the ohmic resistance (Rs) of the electrolyte and cell components.
-
The semicircle in the mid-frequency range corresponds to the charge transfer resistance (Rct) and the SEI resistance (Rsei). A larger semicircle indicates higher impedance.
-
The low-frequency tail is related to the diffusion of lithium ions in the electrode (Warburg impedance).
-
Fit the Nyquist plot to an equivalent circuit model to quantify the different resistance components.
-
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis
-
Sample Preparation:
-
Cycle the cells for the desired number of cycles.
-
Disassemble the cells in an argon-filled glovebox.
-
Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Allow the solvent to evaporate completely inside the glovebox.
-
Mount the anode on an XPS sample holder and transfer it to the XPS instrument using an air-sensitive sample transfer vessel to prevent exposure to air and moisture.
-
-
XPS Analysis:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s).
-
Use depth profiling with a low-energy argon ion gun to analyze the composition at different depths of the SEI. Be aware that ion sputtering can potentially introduce artifacts.[18][19]
-
-
Data Interpretation:
-
Deconvolute the high-resolution spectra to identify the different chemical species present in the SEI (e.g., Li2CO3, LiF, organic carbonate species).
-
Compare the composition of the SEI formed with and without DMDOH to understand its contribution to the SEI chemistry. Be cautious with the interpretation of LiF content, as it can be an artifact of the measurement process.[18][19]
-
Visualizations
Diagram 1: Proposed SEI Formation Mechanism with DMDOH
Caption: Proposed SEI formation with and without DMDOH.
Diagram 2: Troubleshooting Workflow for High Interfacial Impedance
Caption: Troubleshooting workflow for high impedance.
References
-
Gao, A., et al. (2025). LiF Artifacts in XPS Analysis of the SEI for Lithium Metal Batteries. ACS Applied Materials & Interfaces, 17(5), 8513–8525. [Link]
-
Gao, A., et al. (2025). LiF Artifacts in XPS Analysis of the SEI for Lithium Metal Batteries. PubMed. [Link]
- Laveda, J. V., et al. (n.d.). Gas Evolution in Lithium-Ion Batteries: Solid versus Liquid Electrolyte.
- Onuki, M., et al. (2009). Identification of the Source of Evolved Gas in Li-Ion Batteries Using C-labeled Solvents. Journal of The Electrochemical Society, 156(4), A287.
- Xiong, D., et al. (2016). In-situ analysis of gas generation in lithium ion batteries with different carbonate-based electrolytes. Journal of Power Sources, 327, 467-474.
- Girishkumar, G., et al. (2010). Ether-Based Electrolytes for the Lithium/Oxygen Organic Electrolyte Battery. The Journal of Physical Chemistry Letters, 1(14), 2193-2203.
- Taskovic, M., et al. (2025). Dicarbonate Compounds as Electrolyte Solvents for Li-ion Cell Operation. Journal of The Electrochemical Society.
- Kournoutis, C. G., et al. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 1(3), 136-159.
- Gao, A., et al. (2025). LiF Artifacts in XPS Analysis of the SEI for Lithium Metal Batteries.
- BenchChem. (n.d.). 2,5-Dioxahexanedioic Acid Dimethyl Ester | 88754-66-9. BenchChem.
- ResearchGate. (n.d.). Advanced Ether‐Based Electrolytes for Lithium‐ion Batteries.
- Yoon, T., & Chae, O. B. (2024).
- ResearchGate. (n.d.). Additive engineering in ether-based electrolyte for lithium metal battery.
- Kratos Analytical. (n.d.). XPS analysis of solid-electrolyte interphase layer formed on a lithium-ion battery negative electrode.
- ResearchGate. (n.d.). Impact of electrolyte salts and solvents on the gas evolution of...
- ResearchGate. (n.d.). Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD)...
- Jayakumar, R., et al. (2024). Communication—The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries.
- Jayakumar, R., et al. (2024).
- NWES. (2020). Interpreting Electrochemical Impedance Spectroscopy Measurements. NWES.
- Spectroscopy Online. (2025). Electrochemical Impedance Spectroscopy (EIS): Decoding the Nyquist Plot. Spectroscopy Online.
- Sigma-Aldrich. (n.d.).
- Jayakumar, R., et al. (2024).
- Kang, J. J. (2022). EIS nyquist plot interpretation?
- Kim, H., et al. (2018). Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. Journal of Electrochemical Science and Technology, 9(1), 1-13.
- Diva-portal.org. (n.d.).
- ResearchGate. (2025). Low-Temperature Electrolytes for Lithium-Ion Batteries: Current Challenges, Development, and Perspectives.
- ResearchGate. (n.d.). Challenges for low-temperature electrolytes.
- ResearchGate. (n.d.). Rational design of electrolytes operating at low temperatures: Does the co-solvent with a lower melting point correspond to better performance?
- ResearchGate. (n.d.). Electrolyte additives: Adding the stability of lithium metal anodes.
- National Institutes of Health. (2023). Electrolyte Design for Low-Temperature Li-Metal Batteries: Challenges and Prospects.
- Energy & Environmental Science. (n.d.).
- Chemical Science. (n.d.). Unlocking ultra-low temperature performance: an anti-freezing, high-conductivity, biodegradable hydrogel electrolyte for supercapacitors down to −60 °C. Royal Society of Chemistry.
- ResearchGate. (n.d.). Understanding the role of additive in solvation structure and interfacial reactions on lithium metal anode.
- Royal Society of Chemistry. (n.d.). Understanding the critical chemistry to inhibit lithium consumption in lean lithium metal composite anodes. Royal Society of Chemistry.
- Landesfeind, J., et al. (2020). Influence of Conductive Additives and Binder on the Impedance of Lithium-Ion Battery Electrodes: Effect of Morphology. Journal of The Electrochemical Society, 167(1), 013537.
- Battery University. (2021). How does Internal Resistance affect Performance?
- TA Instruments. (n.d.).
- ResearchGate. (2024). Mitigated reaction kinetics between lithium metal anodes and electrolytes by alloying lithium metal with low-content magnesium.
- Battery University. (2021). BU-902: How to Measure Internal Resistance.
- TA Instruments. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. kratos.com [kratos.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrochemical Impedance Spectroscopy (EIS): Decoding the Nyquist Plot [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrolyte Design for Low-Temperature Li-Metal Batteries: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. LiF Artifacts in XPS Analysis of the SEI for Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester
Welcome to the technical support center for the scalable synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester (Dimethyl Diglycolate). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic protocols for this versatile compound.
Introduction to Synthetic Strategies
This compound, a key intermediate in various chemical syntheses, is typically prepared on a scalable basis through two primary routes: the direct esterification of diglycolic acid with methanol, and the transesterification of ethylene glycol with a suitable methylating agent like dimethyl carbonate.[1] Both methods have their unique advantages and challenges, which we will explore in detail.
Troubleshooting Guides
This section is dedicated to addressing specific issues that may arise during the synthesis of this compound. Each problem is analyzed from a mechanistic perspective to provide robust and reliable solutions.
Method 1: Fischer Esterification of Diglycolic Acid with Methanol
This classical approach involves the acid-catalyzed reaction of diglycolic acid with an excess of methanol. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the desired diester.[2][3]
Symptoms:
-
The reaction stalls before the complete consumption of diglycolic acid.
-
The isolated yield of dimethyl diglycolate is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Water Removal | Fischer esterification is an equilibrium-limited reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the conversion.[4] | 1. Azeotropic Distillation: If using a solvent like toluene, employ a Dean-Stark apparatus to continuously remove water as it forms.[2] 2. Excess Methanol: Use a large excess of methanol to act as both a reactant and a solvent, pushing the equilibrium towards the product side. 3. Drying Agents: For smaller scale reactions, consider the use of molecular sieves to sequester water. |
| Catalyst Inactivity | The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be of insufficient concentration or may have degraded. | 1. Catalyst Loading: Ensure the correct catalytic amount is used (typically 1-5 mol%). 2. Fresh Catalyst: Use a fresh, high-purity acid catalyst. |
| Suboptimal Temperature | The reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while excessively high temperatures can lead to side reactions. | 1. Reflux Conditions: Ensure the reaction is maintained at the reflux temperature of the methanol or methanol/solvent mixture to ensure an adequate reaction rate. |
Workflow for Troubleshooting Low Yield in Fischer Esterification:
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Symptoms:
-
NMR or GC-MS analysis of the purified product shows the presence of starting material or the monoester intermediate.[5][6]
-
The product has an acidic pH.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction was not allowed to proceed to completion, leaving unreacted starting material and the intermediate monoester. | 1. Reaction Monitoring: Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure the disappearance of the starting material and intermediate.[7] 2. Extended Reaction Time: Increase the reaction time to allow for complete conversion. |
| Ineffective Purification | The purification process (e.g., distillation) may not be effectively separating the diester from the more polar starting material and monoester. | 1. Aqueous Work-up: Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove unreacted diglycolic acid and the acidic monoester. Be cautious to avoid hydrolysis of the desired diester. 2. Fractional Distillation: Employ fractional distillation under reduced pressure for efficient separation of components with different boiling points.[4][8] |
Method 2: Transesterification of Ethylene Glycol with Dimethyl Carbonate
This method offers a phosgene-free route to dimethyl diglycolate. The reaction is typically catalyzed by a base or a specific transesterification catalyst.[9][10]
Symptoms:
-
The consumption of ethylene glycol is slow.
-
The reaction does not go to completion, even after extended periods.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the reactants or may not be stable under the reaction conditions. | 1. Catalyst Selection: Experiment with different catalysts known for their robustness in transesterification reactions, such as certain metal oxides or basic ion-exchange resins.[11][12] 2. Reactant Purity: Ensure the ethylene glycol and dimethyl carbonate are of high purity and free from water or other potential catalyst poisons. |
| Equilibrium Limitation | Transesterification reactions are also subject to equilibrium. The removal of the methanol byproduct can drive the reaction forward. | 1. Methanol Removal: If the reaction temperature allows, consider removing methanol by distillation as it is formed. |
| Insufficient Mixing | In a heterogeneous catalytic system, poor mixing can lead to mass transfer limitations, reducing the apparent reaction rate. | 1. Agitation: Ensure vigorous and efficient stirring throughout the reaction. |
Symptoms:
-
GC-MS analysis reveals the presence of unexpected peaks.
-
The isolated product has a lower than expected purity.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Formation of Polyethylene Glycol (PEG) Oligomers | At elevated temperatures, ethylene glycol can self-condense to form diethylene glycol and other PEG oligomers. | 1. Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. 2. Stoichiometry: Use an appropriate excess of dimethyl carbonate to favor the reaction with ethylene glycol over self-condensation. |
| Decomposition of Dimethyl Carbonate | Under harsh conditions, dimethyl carbonate can decompose. | 1. Mild Reaction Conditions: Employ milder reaction conditions (temperature, catalyst) to minimize decomposition. |
Reaction Scheme for Transesterification and Potential Side Reaction:
Caption: Main transesterification reaction and a potential side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Fischer esterification of diglycolic acid?
A: Sulfuric acid and p-toluenesulfonic acid are the most commonly used and effective catalysts for Fischer esterification due to their strong acidity and availability.[13] For easier removal after the reaction, solid acid catalysts like acidic ion-exchange resins can also be employed.
Q2: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of the starting material (diglycolic acid) and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of reactants and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the ratio of starting material, intermediate, and product in the reaction mixture.[7]
Q3: What are the optimal storage conditions for this compound?
A: Dimethyl diglycolate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents. It is susceptible to hydrolysis, so exposure to moisture should be minimized.
Q4: Can I use crude diglycolic acid for the esterification reaction?
A: While it is possible, using purified diglycolic acid is highly recommended for scalable synthesis. Impurities in the crude starting material can interfere with the reaction, poison the catalyst, and lead to the formation of colored byproducts, complicating the purification of the final product.
Q5: What are the key safety precautions to take during these syntheses?
A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol is flammable and toxic; handle it with care and avoid inhalation or skin contact.
-
Concentrated acids are corrosive; handle them with extreme caution.
-
When performing distillations, especially under vacuum, use appropriate glassware and ensure the setup is secure.
References
- US20170057904A1 - Process for Producing Dimethyl Carbonate - Google Patents.
-
Process for production of ethylene glycol and dimethyl carbonate - European Patent Office - Googleapis.com. Available at: [Link]
-
Transesterification of urea and ethylene glycol to ethylene carbonate as an important step for urea based dimethyl carbonate synthesis - Green Chemistry (RSC Publishing). Available at: [Link]
-
Process for production of ethylene glycol and dimethyl carbonate - European Patent Office - EP 0298167 A1 - Googleapis.com. Available at: [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - NIH. Available at: [Link]
- US3879452A - Method for making diglycolic acid, dipropionic acid and the salts thereof - Google Patents.
-
Capturing ethylene glycol with dimethyl carbonate towards depolymerisation of polyethylene terephthalate at ambient temperature - Green Chemistry (RSC Publishing). Available at: [Link]
-
Process Integration of Dimethyl Carbonate and Ethylene Glycol Production from Biomass and Heat Exchanger Network Design | Request PDF - ResearchGate. Available at: [Link]
-
Compositional Characterization of Syngas-Based Glycolide Using Gas Chromatogram-Mass Spectrometry and Electrospray Ionization High-Resolution Mass Spectrometry - PMC - NIH. Available at: [Link]
- US5391263A - Process for the separation of glycols from dimethyl terephthalate - Google Patents.
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
(PDF) Optimizing Propylene Glycol Purity and Profitability through Variations in Reactor Temperature and Distillation - ResearchGate. Available at: [Link]
-
Fischer Esterification Procedure. Available at: [Link]
-
Studies in transesterification of ethylene carbonate to dimethyl carbonate over Amberlyst A‐21 catalyst - ResearchGate. Available at: [Link]
-
Analysis of Impurities in Ethylene glycols with. Available at: [Link]
-
Distillation Operations: Methods, Operational and Design Issues - ChemRxiv. Available at: [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
NMR spectra of the products obtained after esterification reaction.... - ResearchGate. Available at: [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. Available at: [Link]
-
Acid to Ester - Common Conditions. Available at: [Link]
-
Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization - eScholarship. Available at: [Link]
- US2646393A - Process for the purification of dimethyl terephthalate by distillation - Google Patents.
-
Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège. Available at: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Available at: [Link]
-
An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism Through the Tricarboxylic Acid Cycle in Human Liver - PubMed. Available at: [Link]
-
Polyurethane - Wikipedia. Available at: [Link]
-
The Distillation Process: An Essential Technique for Purification and Separation. Available at: [Link]
-
1,1'-Dimethyl 2,2'-oxybis(acetate) - PubChem. Available at: [Link]
-
NMR on-line monitoring of esterification catalyzed by cutinase - PubMed. Available at: [Link]
Sources
- 1. US3879452A - Method for making diglycolic acid, dipropionic acid and the salts thereof - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Compositional Characterization of Syngas-Based Glycolide Using Gas Chromatogram-Mass Spectrometry and Electrospray Ionization High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. US20170057904A1 - Process for Producing Dimethyl Carbonate - Google Patents [patents.google.com]
- 10. Transesterification of urea and ethylene glycol to ethylene carbonate as an important step for urea based dimethyl carbonate synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Fischer Esterification [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Monomer Selection: 2,5-Dioxahexanedioic Acid Dimethyl Ester vs. Dimethyl Adipate in Polyester Performance
For researchers and formulation scientists, the choice of monomer is a critical decision point that dictates the final properties and performance of a polymer. This guide provides an in-depth comparison of two structurally related diester monomers: 2,5-Dioxahexanedioic Acid Dimethyl Ester (DMDOHD) and the conventional Dimethyl Adipate (DMA). While DMA is a well-established building block for various polymers, including polyesters and nylons, the introduction of ether linkages in DMDOHD offers a compelling route to modify polymer characteristics.[1][2]
This document moves beyond a simple cataloging of properties. It is designed to elucidate the fundamental chemical causality that links monomer structure to macroscopic polymer behavior, supported by established experimental principles. We will explore how the substitution of two methylene groups in DMA with oxygen atoms in DMDOHD translates into tangible differences in thermal stability, mechanical performance, and potential biodegradability.
Monomer Overview: A Tale of Two Structures
At first glance, DMDOHD and DMA are similar aliphatic diesters. However, the strategic placement of two ether (-O-) linkages in the backbone of DMDOHD is the key differentiator, profoundly influencing chain flexibility and intermolecular interactions.
-
Dimethyl Adipate (DMA): A linear six-carbon aliphatic diester, DMA is known for producing strong, semi-crystalline polyesters. Its hydrocarbon backbone allows for efficient chain packing, leading to robust materials.[3][4]
-
This compound (DMDOHD): This monomer incorporates an ethylene glycol unit within its backbone, resulting in ether linkages.[5] These linkages introduce rotational freedom and polarity, which are anticipated to yield softer, more flexible polymers with distinct thermal profiles.
Caption: Chemical structures of Dimethyl Adipate (DMA) and this compound (DMDOHD).
Table 1: Physicochemical Properties of Monomers
| Property | Dimethyl Adipate (DMA) | This compound (DMDOHD) | Reference(s) |
| CAS Number | 627-93-0 | 88754-66-9 | [1][5] |
| Molecular Formula | C₈H₁₄O₄ | C₆H₁₀O₆ | [1][5] |
| Molecular Weight | 174.20 g/mol | 178.14 g/mol | [1][5] |
| Boiling Point | ~227-230 °C | ~220 °C | [1][6] |
| Melting Point | 8-10.3 °C | N/A | [1][7] |
| Density | ~1.06 g/cm³ | ~1.24 g/cm³ | [1][6] |
The Impact on Polymer Properties: A Comparative Analysis
The synthesis of polyesters from these monomers is typically achieved through a two-step melt polycondensation process with a suitable diol (e.g., 1,4-butanediol).[8][9] The process involves an initial transesterification reaction followed by polycondensation under high vacuum and temperature to build molecular weight.
Caption: Generalized two-step melt polycondensation workflow for polyester synthesis.
The structural divergence between DMA and DMDOHD leads to significant, predictable differences in the resulting polymer properties.
Thermal Properties: The Flexibility Factor
Thermal properties, investigated by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), reveal the influence of the ether linkages.[10][11][12]
-
Glass Transition Temperature (Tg): The ether bonds in DMDOHD-based polyesters lower the energy barrier for bond rotation in the polymer backbone. This increased segmental mobility results in a lower Tg compared to the more rigid aliphatic backbone of DMA-based polyesters. A lower Tg signifies a material that is softer and more rubbery at room temperature.
-
Melting Temperature (Tm): The regular, linear structure of DMA allows its polyesters to crystallize more readily, forming well-ordered lamellar structures.[13] The "kinked" nature of the ether-containing DMDOHD backbone disrupts this packing, leading to lower crystallinity and consequently, a lower and broader melting point.
-
Thermal Stability (Td): TGA is used to determine the onset of thermal decomposition.[14][15] While both ester types are generally stable, the C-O bonds of the ether linkages are typically less thermally stable than the C-C bonds in the adipate backbone. This may result in a slightly lower decomposition temperature for DMDOHD-based polyesters.
Table 2: Predicted Thermal Properties of Polyesters (with 1,4-Butanediol)
This table presents expected values based on chemical principles. Actual values will vary with molecular weight and synthesis conditions.
| Property | Poly(butylene adipate) (PBA) | Poly(butylene 2,5-dioxahexanedioate) (PBDO) | Rationale |
| Glass Transition Temp. (Tg) | ~ -60 °C | < -60 °C | Increased chain flexibility from ether linkages. |
| Melting Temp. (Tm) | ~ 55-60 °C | < 55 °C | Disruption of chain packing and crystallinity. |
| Decomposition Temp. (Td, 5%) | ~ 350-380 °C | ~ 330-360 °C | Lower bond energy of C-O vs. C-C bonds.[16] |
Mechanical Properties: Strength vs. Elasticity
Mechanical properties, determined via tensile testing according to standards like ASTM D638 or ISO 527, are directly correlated with chain mobility and crystallinity.[17][18][19]
-
Tensile Strength & Young's Modulus: These properties measure a material's resistance to deformation and its stiffness.[20][21] The higher crystallinity and stronger interchain forces in DMA-based polyesters are expected to result in higher tensile strength and a higher Young's modulus, indicating a stronger, more rigid material.
-
Elongation at Break: This value indicates a material's ductility. The increased flexibility and lower crystallinity of DMDOHD-based polymers should allow the chains to uncoil and align more freely under stress, leading to a significantly higher elongation at break.[22] This is characteristic of a more elastomeric or flexible material.
Table 3: Predicted Mechanical Properties of Polyesters
This table presents expected values based on chemical principles. Actual values will vary with molecular weight and processing.
| Property | Poly(butylene adipate) (PBA) | Poly(butylene 2,5-dioxahexanedioate) (PBDO) | Rationale |
| Young's Modulus | Higher | Lower | Higher crystallinity and rigidity in PBA.[23] |
| Tensile Strength | Higher | Lower | Stronger interchain forces in PBA.[8] |
| Elongation at Break | Lower | Higher | Greater chain mobility in PBDO.[22] |
Biodegradability
The presence of ether linkages in the DMDOHD backbone may enhance the susceptibility of the resulting polyesters to hydrolytic and enzymatic degradation. The increased polarity and chain flexibility can facilitate water ingress and provide better access for microbial enzymes to the ester linkages, potentially accelerating biodegradation. This makes DMDOHD an attractive monomer for applications where controlled degradation is desirable, such as in biomedical devices or environmentally friendly packaging.[24]
Experimental Protocols: A Self-Validating Approach
To empirically validate the predicted differences, the following standardized protocols are recommended. This workflow ensures reproducibility and provides a robust basis for comparison.
Caption: Experimental workflow for comparative analysis of polyester properties.
Protocol: Melt Polycondensation Synthesis
-
Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet with the dimethyl ester (DMA or DMDOHD), a diol (e.g., 1,4-butanediol, 1.2 molar equivalent), and a catalyst (e.g., titanium(IV) butoxide, ~250 ppm).
-
Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen.
-
Transesterification: Heat the mixture to 180-200°C under a slow nitrogen flow. Methanol will begin to distill. Continue this stage until >90% of the theoretical amount of methanol has been collected.
-
Polycondensation: Gradually increase the temperature to 220-240°C while slowly applying a vacuum (<1 mbar) over 30-45 minutes.
-
Polymerization: Continue the reaction under high vacuum. The viscosity of the melt will increase noticeably. The reaction is complete when the desired stirrer torque (correlating to molecular weight) is achieved, typically after 2-4 hours.
-
Recovery: Release the vacuum with nitrogen and extrude the molten polymer from the reactor. Allow to cool and solidify.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Seal 5-10 mg of the polymer in an aluminum DSC pan.
-
First Heating Scan: Heat the sample from -80°C to a temperature ~30°C above its expected melting point at a rate of 10°C/min to erase thermal history.
-
Cooling Scan: Cool the sample to -80°C at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample again to the upper temperature at 10°C/min.
-
Analysis: Determine the glass transition temperature (Tg) from the inflection point in the second heating scan and the melting temperature (Tm) from the peak of the melting endotherm.[25]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 10-15 mg of the polymer in a ceramic TGA pan.
-
Heating Program: Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Analysis: Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.[12]
Protocol: Tensile Testing
-
Specimen Preparation: Compression mold the dried polymer into dumbbell-shaped specimens according to ASTM D638 specifications.
-
Conditioning: Condition the specimens for at least 24 hours at 23°C and 50% relative humidity.
-
Testing: Mount a specimen in a universal testing machine equipped with an extensometer.
-
Measurement: Pull the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[17]
-
Analysis: Record the stress-strain curve and calculate the Young's Modulus, tensile strength at break, and elongation at break. Test at least five specimens for each material.
Conclusion and Application Outlook
The choice between this compound and Dimethyl Adipate is a strategic one, hinging on the desired balance between mechanical strength and flexibility.
-
Choose Dimethyl Adipate (DMA) for applications requiring high stiffness, strength, and thermal resistance. Its linear aliphatic structure is ideal for producing semi-crystalline polyesters suitable for fibers, films, and engineering plastics where structural integrity is paramount.[4][26]
-
Choose this compound (DMDOHD) for applications demanding flexibility, lower temperature performance, and potential biodegradability. The ether linkages in its backbone yield softer, more elastomeric polyesters, making it a promising candidate for flexible coatings, adhesives, plasticizers, and biomedical polymers.[5][6]
By understanding the fundamental structure-property relationships outlined in this guide, researchers can make informed decisions, accelerating the development of next-generation polymers tailored to specific performance requirements.
References
-
Wikipedia. (n.d.). Dimethyl adipate. Retrieved from [Link]
-
Grokipedia. (n.d.). Dimethyl adipate. Retrieved from [Link]
-
Intertek. (n.d.). Tensile Testing of Polymers and Composites Materials. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dimethyl Adipate: An Overview of its Properties, Uses and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyladipate | C8H14O4. PubChem. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dimethyl Adipate in Enhancing Polymer Properties: A Deep Dive. Retrieved from [Link]
-
iPolytech. (n.d.). Mechanical Testing of Polymers (Tensile, Impact, Creep). Retrieved from [Link]
-
Fiveable. (n.d.). Mechanical testing | Polymer Chemistry Class Notes. Retrieved from [Link]
-
Fiveable. (n.d.). Dimethyl Adipate Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
AZoM. (2021). How to Measure the Mechanical Properties of Polymers. Retrieved from [Link]
-
Scribd. (n.d.). Polymer Tensile Strength Testing Guide | PDF. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 88754-66-9, this compound. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). An Undergraduate Experiment in Polyester (PET) Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA and DSC Analysis of the Polyesters. Retrieved from [Link]
-
Terrific Science. (n.d.). 12 Condensation Polymerization: Preparation of Two Types of Polyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization reaction of (un)saturated (dimethyl adipate and cis,cis...). Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis of dimethyl adipate from cyclopentanone and dimethyl carbonate over solid base catalysts. Retrieved from [Link]
-
Polymer Solutions. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dimethyl adipate from cyclopentanone and dimethyl carbonate over solid base catalysts. Retrieved from [Link]
-
AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.13: Polyesters. Retrieved from [Link]
-
Charlotte Williams Research. (n.d.). Polyester Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Selecting the Right Polymer Plasticizer: Benefits of Dimethyl Adipate (DMA). Retrieved from [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
-
C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from [Link]
-
MDPI. (n.d.). Mechanical Properties and Degradation Rate of Poly(Sorbitol Adipate-Co-Dioladipate) Copolymers Obtained with a Catalyst-Free Melt Polycondensation Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Compared Tga traces of aliphatic homopolyesters made from dimethyl.... Retrieved from [Link]
-
MDPI. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Retrieved from [Link]
-
Prime Scholars. (2018). Biopolymers Summit 2018: Synthesis of bio-based polyesters from 2,5- furandicarboxylic acid (2,5-FDCA). Retrieved from [Link]
-
Fiveable. (n.d.). 4.2 Thermal properties - Polymer Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and properties of biocompatible poly(glycerol adipate) elastomers modified with ethylene glycol. Retrieved from [Link]
Sources
- 1. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. grokipedia.com [grokipedia.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 88754-66-9 [smolecule.com]
- 6. lookchem.com [lookchem.com]
- 7. Dimethyl adipate | 627-93-0 [chemicalbook.com]
- 8. The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone [mdpi.com]
- 9. primescholars.com [primescholars.com]
- 10. researchgate.net [researchgate.net]
- 11. advanced-emc.com [advanced-emc.com]
- 12. advanses.com [advanses.com]
- 13. Recent Advances in Design and Preparation of Polymer-Based Thermal Management Material [mdpi.com]
- 14. nexus-analytics.com.my [nexus-analytics.com.my]
- 15. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 16. researchgate.net [researchgate.net]
- 17. Tensile Testing of Polymers and Composites Materials [intertek.com]
- 18. fiveable.me [fiveable.me]
- 19. scribd.com [scribd.com]
- 20. Mechanical Testing of Polymers (Tensile, Impact, Creep) | iPolytech [ipolytech.co.uk]
- 21. azom.com [azom.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. fiveable.me [fiveable.me]
- 26. nbinno.com [nbinno.com]
Electrochemical performance comparison of Dimethyl 2,5-Dioxahexanedioate with conventional carbonate electrolytes
An In-Depth Comparative Guide to the Electrochemical Performance of Dimethyl 2,5-Dioxahexanedioate vs. Conventional Carbonate Electrolytes
Introduction: The Quest for Superior Electrolytes
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components. While electrode materials have garnered significant attention, the electrolyte—the medium for ion transport—plays an equally critical role in determining a battery's performance, safety, and lifespan. For decades, the gold standard has been a mixture of organic carbonate solvents, such as ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC), combined with a lithium salt like lithium hexafluorophosphate (LiPF₆).[1][2] These conventional electrolytes offer a reasonable balance of ionic conductivity and electrochemical stability. However, the push towards higher energy densities, faster charging, and operation in extreme temperatures necessitates the development of novel electrolyte systems that can overcome the limitations of traditional carbonates.
Enter Dimethyl 2,5-Dioxahexanedioate (DMDOH) , also known as Dimethyl-2,5-dioxahexane carboxylate (DMOHC). This dicarbonate solvent has emerged as a highly promising alternative, engineered to enhance performance in next-generation LIBs, particularly those employing high-voltage cathodes.[3] The molecular architecture of DMDOH is its key innovation; it structurally integrates the beneficial features of conventional carbonates.[4] It is hypothesized that this unique structure endows DMDOH with the superior solid-electrolyte interphase (SEI) forming ability of EC, the high anodic stability of EMC, and the efficient lithium-ion desolvation characteristics of DMC.[3][4]
This guide provides a comprehensive, data-driven comparison of the electrochemical performance of DMDOH-based electrolytes against their conventional carbonate counterparts. As a senior application scientist, this analysis is grounded in fundamental electrochemical principles and supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
The Rationale Behind DMDOH's Design
The molecular structure of DMDOH is not a random occurrence but a deliberate design to combine the best attributes of standard electrolyte solvents. The diagram below illustrates this design rationale.
Caption: Design rationale for DMDOH as an electrolyte solvent.
Core Performance Metrics: A Comparative Analysis
To objectively evaluate an electrolyte, we must assess a set of key physicochemical and electrochemical properties. These metrics govern the efficiency of ion transport, the stability of the electrode-electrolyte interfaces, and the overall longevity of the battery.
Physical Properties: The Viscosity Challenge
An electrolyte's viscosity is a critical parameter as it directly influences ionic mobility and, consequently, ionic conductivity.[5][6] Lower viscosity generally leads to better rate performance. Herein lies the primary challenge for DMDOH: its inherent viscosity is significantly higher than that of conventional linear carbonates.[7][8]
| Property | Dimethyl 2,5-Dioxahexanedioate (DMDOH) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) | Ethyl Methyl Carbonate (EMC) |
| Molecular Formula | C₆H₁₀O₆[9][10] | C₃H₄O₃ | C₃H₆O₃ | C₄H₈O₃ |
| Molecular Weight ( g/mol ) | 178.14[9][10] | 88.06 | 90.08 | 104.10 |
| Boiling Point (°C) | ~220[11][12] | 248 | 90 | 107 |
| Flash Point (°C) | 82[11][12] | 143 | 17 | 23 |
| Viscosity (cP at 25°C) | 6.93[7][8] | 1.90 (at 40°C) | 0.58 | 0.65[7][8] |
This high viscosity means that pure DMDOH is not practical for use at ambient temperatures.[7][8] However, this limitation is effectively overcome by blending DMDOH with low-viscosity co-solvents, such as EMC or DMC, creating a formulation that balances stability and conductivity.[7][13]
Electrochemical Performance: Where DMDOH Excels
Despite its higher viscosity, DMDOH-based electrolytes demonstrate superior performance in key electrochemical areas, particularly in high-voltage and high-temperature applications.
| Performance Metric | DMDOH-Based Electrolyte (1M LiPF₆) | Conventional Carbonate Electrolyte (1M LiPF₆ in EC/EMC) |
| Ionic Conductivity (mS/cm) | Lower (mitigated with co-solvents) | ~7-12[14] |
| Electrochemical Stability Window (V vs. Li/Li⁺) | >5.0 V | ~4.2 - 4.5 V[5] |
| Capacity Retention (High Voltage) | >97% after 250 cycles (Li | |
| Performance at Elevated Temp. | Excellent stability and lifetime at 70-85°C[13] | Prone to degradation and gas generation |
Analysis:
-
Ionic Conductivity: While pure DMDOH electrolytes exhibit lower conductivity due to high viscosity, formulations blended with linear carbonates can achieve practical conductivity levels suitable for most applications.[13] The primary benefit of DMDOH is not maximizing conductivity at room temperature, but rather enabling stable operation where conventional electrolytes fail.
-
Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.[15] DMDOH's high anodic stability (>5V) is its most significant advantage, making it compatible with next-generation high-energy cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) that operate at close to 5V.[3][4] Conventional carbonates tend to decompose at these potentials, leading to rapid cell failure.[16]
-
Cycling Performance: The true measure of an electrolyte is its performance in a full cell. Studies have shown that Li||LNMO cells using a DMDOH-based electrolyte maintain over 97% of their initial capacity after 250 cycles, a feat unattainable with standard carbonate electrolytes under similar high-voltage conditions.[3] Furthermore, DMDOH has been shown to dramatically improve the lifetime of cells with LiFePO₄ (LFP) and Li[Ni₀.₅Mn₀.₃Co₀.₂]O₂ (NMC532) cathodes, especially at elevated temperatures (70-85°C).[7][13]
Experimental Protocols for Performance Validation
To ensure the trustworthiness of these claims, it is essential to describe the standardized, self-validating protocols used to generate the comparative data.
Protocol 1: Ionic Conductivity Measurement
Ionic conductivity is determined using Electrochemical Impedance Spectroscopy (EIS), which measures the electrolyte's resistance to the flow of ions.
Caption: Workflow for Ionic Conductivity Measurement using EIS.
Causality: A sealed cell with platinum (Pt) electrodes is used because Pt is inert and will not react with the electrolyte, ensuring the measurement reflects only the electrolyte's bulk properties.[17] Temperature control is critical as conductivity is highly temperature-dependent.[18] The high-frequency intercept of the Nyquist plot corresponds to the bulk resistance of the electrolyte, free from electrode polarization effects.
Protocol 2: Electrochemical Stability Window (ESW) Measurement
The ESW is determined by Linear Sweep Voltammetry (LSV), which identifies the potentials at which oxidative and reductive decomposition of the electrolyte begins.
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox.
-
Working Electrode: A polished, inert electrode (e.g., Platinum or Glassy Carbon).
-
Counter & Reference Electrodes: Lithium metal foil.
-
-
Electrochemical Measurement:
-
The cell is connected to a potentiostat.
-
Anodic Scan: The potential of the working electrode is swept from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
Cathodic Scan: The potential is swept from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis: The oxidation and reduction limits are defined as the potentials at which the current density begins to rise sharply, exceeding a threshold value (e.g., 0.01 mA/cm²). The difference between these limits is the ESW.[19][20]
Trustworthiness: Using a three-electrode setup isolates the performance of the working electrode, providing a clear and unambiguous measurement of the electrolyte's intrinsic stability without interference from the counter electrode.[21] A slow scan rate is used to approximate steady-state conditions, ensuring the measured limits are accurate.
Protocol 3: Battery Cycling Performance
This protocol evaluates the electrolyte's performance in a practical battery configuration over repeated charge-discharge cycles.
Caption: Workflow for Battery Cycling Performance Evaluation.
Expertise: "Formation" cycles at a very low current (C/20) are crucial for properly forming a stable SEI on the anode, which is essential for long-term cycling stability.[7] The choice of charge/discharge rate (C-rate) and voltage window must be appropriate for the electrode chemistry being tested to provide a meaningful assessment of the electrolyte's contribution to performance and degradation.[22][23]
Conclusion: A Strategic Choice for Advanced Batteries
Dimethyl 2,5-Dioxahexanedioate is not a universal replacement for conventional carbonate electrolytes. Its high viscosity at ambient temperatures makes it unsuitable as a single-solvent system. However, when viewed as a strategic component—a high-performance solvent and additive—its value becomes clear.
By blending DMDOH with traditional low-viscosity carbonates, it is possible to formulate advanced electrolytes that offer:
-
Superior high-voltage stability , enabling the use of next-generation 5V-class cathode materials.
-
Enhanced thermal stability , improving the safety and lifespan of batteries operating at elevated temperatures.[13]
-
Improved cell longevity , through the formation of robust, protective electrode-electrolyte interphases.[7][8]
For researchers and developers working on high-energy-density and specialty applications (e.g., automotive, aerospace, grid storage), DMDOH represents a powerful tool to push beyond the performance ceiling of current LIB technology. Its intelligent design and demonstrated electrochemical advantages position it as a cornerstone for the future of battery electrolytes.
References
-
The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. (2024). OSTI.GOV. [Link]
-
Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD)... (2025). ResearchGate. [Link]
-
Communication — The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. (2024). ResearchGate. [Link]
-
Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025. PubChem. [Link]
-
Li-ion Cell Electrolytes For Enhanced Performance at High Temperatures. (2024). DalSpace. [Link]
-
Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. HZDR. [Link]
-
Ionic conductivity values of examples for each class of electrolyte. ResearchGate. [Link]
-
Development of Electrolytes for Lithium-ion Batteries. Energy.gov. [Link]
-
Viscosity of Electrolytes. (2022). RheoSense Blog. [Link]
-
Viscosity as a function of LiPF 6 concentration for electrolytes with... ResearchGate. [Link]
-
The properties of electrolytes. a) Typical inherent properties of DOL and DME solvents. ResearchGate. [Link]
-
Comparison of cycling performance of lithium ion cell anode graphites. Energy Storage & Distributed Resources Division. [Link]
-
Prediction of electrolyte viscosity for aqueous and non-aqueous systems. ResearchGate. [Link]
-
Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. MDPI. [Link]
-
A predictive viscosity model for aqueous electrolytes and mixed organic–inorganic aerosol phases. ACP. [Link]
-
Revisiting Ultrafast Dynamics in Carbonate-Based Electrolytes for Li-Ion Batteries. (2023). PubMed. [Link]
-
Properties of Electrolytes for Li – ion Batteries with Higher Fire Safety. (2013). ICREPQs. [Link]
-
Electrochemical window. Wikipedia. [Link]
-
Impact of cycling conditions on lithium-ion battery performance for electric vertical takeoff and landing applications. (2024). Oak Ridge National Laboratory. [Link]
-
The Impact of Polymer Electrolyte Properties on Lithium-Ion Batteries. PMC - NIH. [Link]
-
Electrochemical Stability Window of Polymeric Electrolytes. (2019). Ramprasad Group. [Link]
-
Strategies for improving cycling life of Li-S batteries via polysulfide interaction and elimination. Drexel University. [Link]
-
Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. (2025). ResearchGate. [Link]
-
Phase Behavior and Ionic Conductivity of Blended, Ion-Condensed Electrolytes with Ordered Morphologies. (2022). MDPI. [Link]
-
Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Understanding Li(+)-Solvent Interaction in Nonaqueous Carbonate Electrolytes with (17)O NMR. (2013). PubMed. [Link]
-
Comparative Analysis of Li-Ion Batteries with Carbonate-Based Liquid and PVdF-Based Gel Polymer Electrolytes. ResearchGate. [Link]
-
The electrochemical stability window of aqueous electrolytes. ResearchGate. [Link]
-
Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. PMC - NIH. [Link]
-
Molar conductivity. Wikipedia. [Link]
-
The electrochemical stability window of each electrolyte was... ResearchGate. [Link]
-
Evaluating performance and cycle life improvements in the latest generations of prismatic lithium-ion batteries. ResearchGate. [Link]
-
Cycling Performance of Low-Cost Lithium-Ion Batteries with LiFePO 4 Cathode. (2025). ResearchGate. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hzdr.de [hzdr.de]
- 6. blog.rheosense.com [blog.rheosense.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | TCI AMERICA [tcichemicals.com]
- 12. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical window - Wikipedia [en.wikipedia.org]
- 16. The Impact of Polymer Electrolyte Properties on Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 20. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. impact.ornl.gov [impact.ornl.gov]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Validation of Synthesized 2,5-Dioxahexanedioic Acid Dimethyl Ester
Introduction: The Imperative of Purity in Synthesis
In the realms of pharmaceutical development and materials science, the utility of a chemical intermediate is directly proportional to its purity. 2,5-Dioxahexanedioic Acid Dimethyl Ester is a versatile building block, finding use as a solvent, a monomer in polymer chemistry, and an intermediate in the synthesis of more complex molecules.[1][2] Its performance in these applications is critically dependent on the absence of impurities, which can compromise reaction yields, alter polymer properties, or introduce toxicological risks.
This guide provides a comprehensive framework for validating the purity of synthesized this compound. We will move beyond a single-method approach, embracing the principle of orthogonal validation —the practice of using multiple, disparate analytical techniques to build a complete and trustworthy purity profile.[3][4] Our primary focus will be on the gold-standard method for volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by comparative analyses using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and classical Titration.
Chapter 1: Understanding the Analytical Challenge
Before selecting a method, we must first understand the analyte and its potential contaminants. The synthesis of this compound, commonly via the acid-catalyzed esterification of 2,5-Dioxahexanedioic acid with methanol, informs our analytical strategy.[1]
Potential Impurities Include:
-
Unreacted Starting Materials: 2,5-Dioxahexanedioic acid and methanol.
-
Catalyst Residue: Typically a strong acid like sulfuric acid.
-
By-products: Products from side reactions, such as oligomers or decomposition products.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, hexane).[5][6]
A robust validation strategy must be capable of separating, identifying, and quantifying the target ester from this diverse chemical background.
Chapter 2: The Workhorse Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile, thermally stable compound like this compound, GC-MS is the premier analytical technique. It offers exceptional separating power (the "GC" component) and definitive identification capabilities (the "MS" component). The process vaporizes the sample, separates its components based on their boiling points and interactions with a stationary phase, and then fragments and detects the molecules to generate a unique mass spectrum, or chemical fingerprint.
Causality in Method Design: Why These Parameters?
The selection of GC-MS parameters is not arbitrary; it is a reasoned process to optimize the separation and detection of our target analyte and its likely impurities.
-
Column Choice: A mid-polarity column (e.g., a cyanopropylphenyl-substituted column) is chosen. This provides a good balance for separating the relatively polar ester from potential non-polar solvent impurities and slightly more polar impurities like residual alcohols.[7]
-
Temperature Program: A temperature gradient is essential. It begins at a low temperature to resolve highly volatile components like methanol and residual solvents, then ramps up to elute the target ester and any higher-boiling impurities in a reasonable timeframe, ensuring sharp peaks.[8]
-
Mass Spectrometry: Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns, which can be compared against established libraries (like NIST) for confident peak identification.
Visualizing the GC-MS Workflow
Caption: A streamlined workflow for purity analysis by GC-MS.
Experimental Protocol: GC-MS Purity Assay
-
Standard Preparation: Prepare a certified reference standard of this compound at approximately 1 mg/mL in dichloromethane.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized ester and dissolve in 10 mL of dichloromethane to achieve a concentration of ~1 mg/mL.
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent.
-
Column: Agilent DB-624 (or similar mid-polarity), 30 m x 0.25 mm ID x 1.4 µm film thickness.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 50°C hold for 2 min, ramp at 15°C/min to 240°C, hold for 5 min.
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-400 m/z.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Integrate all peaks in the total ion chromatogram (TIC). Purity is calculated as the percentage area of the main peak relative to the total area of all peaks. Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Chapter 3: Orthogonal Methods for Comprehensive Validation
Relying solely on one method can lead to blind spots. Orthogonal techniques, which measure different chemical properties, provide a more complete and trustworthy picture of purity.[9][10]
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR determines purity by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[11] It is non-destructive and provides absolute quantification without needing a reference standard of the analyte itself.
Why it's a good orthogonal method: It is insensitive to volatility and thermal stability, providing a direct measure of molar quantity. It is excellent for detecting non-volatile or thermally labile impurities that would not be observed by GC.
Experimental Protocol: qNMR Purity Assay
-
Preparation: Accurately weigh ~20 mg of the synthesized ester and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d).
-
Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer. Crucially , ensure a long relaxation delay (D1 ≥ 5x the longest T1) to allow for full proton relaxation, which is essential for accurate integration.
-
Analysis: Integrate a well-resolved peak from the analyte (e.g., the singlet from the two O-CH₃ groups) and a peak from the internal standard. Calculate purity based on the integral values, number of protons, and the precise masses of the sample and standard.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12] For our purpose, a reversed-phase (e.g., C18) column is ideal.
Why it's a good orthogonal method: HPLC excels at analyzing non-volatile and polar compounds.[13][14] It is the ideal method to quantify the unreacted starting material, 2,5-Dioxahexanedioic acid, which is a non-volatile dicarboxylic acid that would not pass through a GC column without derivatization.
Experimental Protocol: HPLC Impurity Analysis
-
Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acidified water and acetonitrile.
-
Sample Preparation: Dissolve the synthesized ester in the mobile phase to a concentration of ~1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detector: UV detector set to a low wavelength (e.g., 210 nm) to detect the carbonyl groups.[15]
-
Flow Rate: 1.0 mL/min.
-
-
Analysis: Inject 10 µL of the sample and monitor for the peak corresponding to 2,5-Dioxahexanedioic acid, which will elute much earlier than the more non-polar dimethyl ester.
Acid-Base Titration
Principle: This classical wet chemistry technique quantifies acidic impurities by reacting them with a standardized basic solution (the titrant).[16] The endpoint is typically observed with a colorimetric indicator or a pH meter.
Why it's a good orthogonal method: Titration provides a direct measure of a specific class of impurity (acids) without requiring chromatographic separation. It is a fast, inexpensive, and highly accurate method for quantifying the primary acidic impurity: unreacted 2,5-Dioxahexanedioic acid.[17]
Experimental Protocol: Titration for Acidic Impurities
-
Sample Preparation: Accurately weigh a significant amount of the ester (e.g., 1-2 g) and dissolve it in a suitable solvent mixture (e.g., water/ethanol).
-
Titration: Add a few drops of phenolphthalein indicator. Titrate the solution with standardized 0.1 M sodium hydroxide until a persistent faint pink color is observed.
-
Calculation: Calculate the percentage of acidic impurity (as 2,5-Dioxahexanedioic acid) based on the volume of NaOH used, its molarity, and the initial sample mass.
Chapter 4: Comparative Analysis and Method Selection
Each method provides a unique piece of the purity puzzle. A direct comparison highlights their respective strengths and weaknesses for this specific application.
| Method | Principle | Purity Result (Hypothetical) | Key Impurities Detected | Pros | Cons |
| GC-MS | Volatility/Mass | 99.5% (% Area) | Methanol, Toluene | High sensitivity, definitive identification of volatile impurities.[7] | Blind to non-volatile impurities (e.g., starting diacid). |
| qNMR | Nuclear Resonance | 98.9% (Mass Fraction) | Unidentified minor species | Absolute quantification, structural info, non-destructive.[11] | Lower sensitivity than GC-MS, requires expensive equipment. |
| HPLC-UV | Polarity/UV Abs. | >99.9% (Ester Peak) | 0.8% 2,5-Dioxahexanedioic Acid | Excellent for non-volatile/polar impurities.[12] | Requires chromophore for good sensitivity, less identification power. |
| Titration | Chemical Reactivity | 0.85% (as diacid) | Total acidic species | Fast, inexpensive, highly accurate for acid content.[16] | Not specific; quantifies all acidic impurities together. |
A Self-Validating System: The Logic of Method Selection
The choice of method depends on the specific question being asked. The following decision tree illustrates a logical approach to building a complete, self-validating purity profile.
Caption: A decision-making framework for selecting orthogonal validation methods.
Conclusion
Validating the purity of a synthesized compound like this compound is not a task for a single instrument. It is a systematic investigation. While GC-MS serves as the cornerstone for analyzing the primary component and its volatile impurities, its findings must be challenged and corroborated by orthogonal methods. HPLC confirms the absence of non-volatile starting materials, qNMR provides an absolute measure of purity independent of chromatographic behavior, and titration offers a rapid, functional assessment of acidic contaminants. By integrating the data from these disparate techniques, a researcher can establish a scientifically sound, trustworthy, and defensible purity value, ensuring the quality and reliability of their synthesized material for downstream applications.
References
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid.... Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]
-
PharmaTutor. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
Boston Apothecary. (2019, April 15). Advanced Acid And Ester Titration Basics. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. Retrieved from [Link]
-
Quora. (2017, August 15). What are the modifications to improve the purity of ester?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
Thieme. (n.d.). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. Retrieved from [Link]
-
TutorChase. (n.d.). How is titration used to determine the purity of a substance?. Retrieved from [Link]
-
PubMed. (2012). A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. (A) Total ion.... Retrieved from [Link]
-
MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
-
YouTube. (2023, January 20). How to solve for the % Purity of substances after titration. Retrieved from [Link]
-
LookChem. (n.d.). Cas 88754-66-9,this compound. Retrieved from [Link]
-
AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride comparison of acidity of alcohols, phenols, carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Differences between Berchmans's and Tiwari's methods. Retrieved from [Link]
-
University of Calgary. (n.d.). Esters. An Introduction. Retrieved from [Link]
-
ChemEd X. (2016, September 21). Titration of an Esterification Reaction to Determine Equilibrium Constant. Retrieved from [Link]
Sources
- 1. Buy this compound | 88754-66-9 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. quora.com [quora.com]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cs.purdue.edu [cs.purdue.edu]
- 10. fda.gov [fda.gov]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 16. tutorchase.com [tutorchase.com]
- 17. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
A Comparative Guide to the Reactivity of Dimethyl 2,5-Dioxahexanedioate and Simpler Diesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical synthesis and drug development, the choice of building blocks is paramount to the success of a reaction sequence. Diesters, in particular, are versatile intermediates, but their reactivity can vary significantly based on their molecular architecture. This guide provides an in-depth comparison of the reactivity of Dimethyl 2,5-Dioxahexanedioate with two simpler, yet structurally related, diesters: Dimethyl Succinate and Dimethyl Adipate.
The key structural difference lies in the backbone of these molecules. Dimethyl Succinate and Dimethyl Adipate possess a purely aliphatic hydrocarbon chain separating the two ester functionalities. In contrast, Dimethyl 2,5-Dioxahexanedioate incorporates two ether linkages within its backbone. This seemingly subtle difference can have a profound impact on the reactivity of the ester groups, a factor that is critical for researchers to understand when designing synthetic routes.
This guide will delve into the theoretical underpinnings of these reactivity differences, provide detailed experimental protocols for comparative analysis, and offer insights into the expected outcomes based on established chemical principles.
Theoretical Framework for Reactivity Comparison
The reactivity of an ester in reactions such as hydrolysis, transesterification, and aminolysis is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The structural variations between Dimethyl 2,5-Dioxahexanedioate, Dimethyl Succinate, and Dimethyl Adipate influence these factors through a combination of electronic and steric effects.
Electronic Effects
The presence of the ether oxygen atoms in Dimethyl 2,5-Dioxahexanedioate introduces a significant electronic effect. Oxygen is an electronegative atom, and its presence can withdraw electron density from the surrounding atoms through the sigma bonds (an inductive effect). This inductive withdrawal would be expected to increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack.
Furthermore, the ether oxygens can play a more direct role through neighboring group participation .[1][2] During nucleophilic attack on the carbonyl carbon, a lone pair of electrons on a nearby ether oxygen can stabilize the developing positive charge on the carbonyl carbon in the transition state. This anchimeric assistance can lower the activation energy of the reaction, thereby increasing the reaction rate.[1]
In contrast, the simple alkyl chains of Dimethyl Succinate and Dimethyl Adipate offer only weak electron-donating effects, which slightly decrease the electrophilicity of the carbonyl carbons compared to a situation with no alkyl chain.
Steric Effects
Steric hindrance around the ester groups can significantly impact their reactivity by impeding the approach of a nucleophile.[3] In the case of the three diesters being compared, the steric hindrance directly at the ester methyl groups is identical. However, the overall conformation of the molecule can play a role. The flexibility of the alkane chain in Dimethyl Adipate is greater than that of the shorter chain in Dimethyl Succinate. The ether linkages in Dimethyl 2,5-Dioxahexanedioate introduce some conformational constraints compared to a simple hexane chain, but the molecule remains relatively flexible. For the reactions discussed (hydrolysis, transesterification, and aminolysis with small nucleophiles), significant steric differentiation between these three molecules is not anticipated to be the dominant factor influencing reactivity.
Comparative Reactivity Analysis: A Predictive Overview
Based on the theoretical principles outlined above, a predicted trend in reactivity can be established:
Dimethyl 2,5-Dioxahexanedioate > Dimethyl Succinate > Dimethyl Adipate
The rationale for this prediction is as follows:
-
Dimethyl 2,5-Dioxahexanedioate is expected to be the most reactive due to the electron-withdrawing inductive effect of the ether oxygens and, more importantly, the potential for neighboring group participation, which stabilizes the transition state of nucleophilic attack.
-
Dimethyl Succinate is predicted to be more reactive than Dimethyl Adipate. In the case of aminolysis, for instance, the closer proximity of the two ester groups in Dimethyl Succinate can lead to intramolecular cyclization to form a stable five-membered ring intermediate, which can accelerate the overall reaction rate compared to the formation of a less stable seven-membered ring with Dimethyl Adipate.[4]
-
Dimethyl Adipate is expected to be the least reactive of the three. The longer, more flexible alkyl chain provides a slight electron-donating effect and the greater distance between the ester groups reduces the likelihood of intramolecular interactions that could enhance reactivity.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, the following detailed experimental protocols for base-catalyzed hydrolysis, acid-catalyzed transesterification, and aminolysis are provided. These protocols are designed to be self-validating by ensuring consistent reaction conditions for each diester, allowing for a direct and objective comparison of their reaction rates.
Base-Catalyzed Hydrolysis
This experiment will compare the rate of saponification of the three diesters. The reaction progress can be monitored by titrating the remaining base at various time points.
Experimental Workflow:
Caption: Workflow for Base-Catalyzed Hydrolysis.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a 0.1 M solution of Dimethyl 2,5-Dioxahexanedioate in 1,4-dioxane.
-
Prepare a 0.1 M solution of Dimethyl Succinate in 1,4-dioxane.
-
Prepare a 0.1 M solution of Dimethyl Adipate in 1,4-dioxane.
-
Prepare a 0.2 M aqueous solution of Sodium Hydroxide (NaOH).
-
Prepare a 0.1 M standardized solution of Hydrochloric Acid (HCl).
-
Prepare a 0.1 M standardized solution of NaOH for titration.
-
-
Reaction Procedure:
-
Place 50 mL of each diester solution and 50 mL of the 0.2 M NaOH solution in separate flasks and allow them to equilibrate in a constant temperature water bath set to 25°C for at least 20 minutes.
-
To initiate the reaction, rapidly add the 50 mL of the 0.2 M NaOH solution to the 50 mL of the diester solution while stirring. Start a stopwatch immediately.
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a precisely measured excess of the 0.1 M standardized HCl solution (e.g., 20 mL).
-
-
Analysis:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with the 0.1 M standardized NaOH solution until a faint pink endpoint is reached.
-
Record the volume of NaOH used.
-
Calculate the amount of NaOH consumed in the hydrolysis reaction at each time point.
-
Plot the concentration of the remaining diester versus time and determine the second-order rate constant for each of the three diesters.
-
Acid-Catalyzed Transesterification
This protocol outlines a method to compare the rate of transesterification of the diesters with a higher boiling point alcohol, such as 1-butanol, under acidic catalysis. The reaction can be monitored by Gas Chromatography (GC) to quantify the formation of the new diester and the disappearance of the starting material.
Experimental Workflow:
Caption: Workflow for Acid-Catalyzed Transesterification.
Detailed Protocol:
-
Solution Preparation:
-
For each diester, prepare a 0.2 M solution in 1-butanol.
-
To each solution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% v/v).
-
-
Reaction Procedure:
-
Place each reaction mixture in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Heat the flasks in a temperature-controlled oil bath to 80°C.
-
Once the temperature has stabilized, start the timer.
-
At specified time intervals (e.g., 30, 60, 120, 180, and 240 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.
-
Quench each aliquot by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
-
Analysis:
-
Extract the organic components from the quenched aliquots with a suitable solvent like diethyl ether.
-
Analyze the organic extracts using Gas Chromatography (GC) equipped with a suitable column (e.g., a polar capillary column).
-
Prepare calibration curves for each starting diester and the expected transesterified products (dibutyl esters) to quantify the concentrations in the reaction aliquots.
-
Plot the concentration of the starting diester versus time to determine the rate of disappearance for each of the three diesters.
-
Aminolysis
This experiment will compare the reactivity of the three diesters with a primary amine, such as benzylamine. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC) to track the consumption of the diester and the formation of the corresponding amides.
Experimental Workflow:
Caption: Workflow for Aminolysis.
Detailed Protocol:
-
Solution Preparation:
-
Prepare 0.1 M solutions of each of the three diesters in acetonitrile.
-
Prepare a 0.2 M solution of benzylamine in acetonitrile.
-
-
Reaction Procedure:
-
In separate temperature-controlled reaction vessels, place equal volumes of each diester solution.
-
Allow the solutions to equilibrate to 50°C.
-
Initiate the reactions by adding an equal volume of the 0.2 M benzylamine solution to each diester solution simultaneously, with vigorous stirring. Start the timer.
-
At various time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the HPLC mobile phase.
-
-
Analysis:
-
Analyze the quenched and diluted samples by HPLC using a suitable column (e.g., a C18 reverse-phase column) and a UV detector.
-
Develop an HPLC method that can separate the starting diester, the mono-amide intermediate, and the di-amide product.
-
Create calibration curves for each species to be quantified.
-
Determine the concentration of the remaining diester at each time point and plot this against time to calculate the rate of reaction for each of the three diesters.
-
Data Presentation and Interpretation
The quantitative data obtained from the experiments described above should be summarized in a clear and concise table to facilitate easy comparison.
Table 1: Comparative Reactivity Data
| Diester | Reaction | Apparent Second-Order Rate Constant (k) [M⁻¹s⁻¹] (at specified temp.) | Relative Rate |
| Dimethyl 2,5-Dioxahexanedioate | Hydrolysis | Experimental Value | Calculated Value |
| Transesterification | Experimental Value | Calculated Value | |
| Aminolysis | Experimental Value | Calculated Value | |
| Dimethyl Succinate | Hydrolysis | Experimental Value | Calculated Value |
| Transesterification | Experimental Value | Calculated Value | |
| Aminolysis | Experimental Value | Calculated Value | |
| Dimethyl Adipate | Hydrolysis | Experimental Value | 1.00 (Reference) |
| Transesterification | Experimental Value | 1.00 (Reference) | |
| Aminolysis | Experimental Value | 1.00 (Reference) |
The relative rate is calculated by dividing the rate constant of each diester by the rate constant of the least reactive diester (predicted to be Dimethyl Adipate) for each reaction type.
Conclusion
The structural nuances between Dimethyl 2,5-Dioxahexanedioate, Dimethyl Succinate, and Dimethyl Adipate are expected to translate into a discernible hierarchy of reactivity. The presence of ether linkages in Dimethyl 2,5-Dioxahexanedioate is predicted to enhance its susceptibility to nucleophilic attack through electronic effects and potential neighboring group participation. The shorter chain length of Dimethyl Succinate may also lead to increased reactivity compared to Dimethyl Adipate, particularly in reactions where intramolecular cyclization is possible.
The experimental protocols provided in this guide offer a robust framework for researchers to quantify these reactivity differences. By systematically evaluating the performance of these diesters in key chemical transformations, scientists and drug development professionals can make more informed decisions in the selection of building blocks for their synthetic endeavors, ultimately leading to more efficient and predictable reaction outcomes.
References
-
Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021). ACS Catalysis. [Link]
-
Steric effects. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Neighbouring group participation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. [Link]
Sources
A Comparative Guide to Solid Electrolyte Interphase (SEI) Formation: Dimethyl 2,5-Dioxahexanedioate vs. Ethylene Carbonate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of higher energy density and longer cycle life in lithium-ion batteries, the formation and stability of the Solid Electrolyte Interphase (SEI) layer on the anode surface are of paramount importance. This guide provides an in-depth technical comparison of the SEI layer formation when using a novel dicarbonate solvent, Dimethyl 2,5-Dioxahexanedioate (DMDOHD), versus the conventional and widely studied ethylene carbonate (EC). We will delve into the underlying chemical mechanisms, present comparative experimental data, and provide detailed protocols for relevant characterization techniques.
The Critical Role of the Solid Electrolyte Interphase
The SEI is a passivation layer formed on the anode surface during the initial charging cycles of a lithium-ion battery. It is a product of electrolyte decomposition. An ideal SEI should be electronically insulating to prevent further electrolyte reduction but ionically conductive to allow the passage of Li⁺ ions. Its chemical composition, morphology, and mechanical stability are critical factors that dictate battery performance, including cycling efficiency, rate capability, and safety.
Ethylene carbonate has long been the cornerstone of commercial lithium-ion battery electrolytes due to its ability to form a stable and effective SEI layer. However, its limitations, particularly in high-voltage applications, have spurred the search for alternative solvents like DMDOHD.
Ethylene Carbonate: The Benchmark for SEI Formation
The reductive decomposition of ethylene carbonate on the anode surface is a complex process that has been extensively studied. The primary mechanism involves a one- or two-electron reduction, leading to the opening of the cyclic carbonate ring.[1][2] This process generates a variety of organic and inorganic species that constitute the SEI layer.
Key decomposition products of EC include:
-
Lithium ethylene dicarbonate (LEDC) : A major organic component of the EC-based SEI.
-
Lithium carbonate (Li₂CO₃) : An important inorganic component that contributes to the SEI's stability.[3]
-
Ethylene gas (C₂H₄) : A gaseous byproduct of EC reduction.[2]
-
Other species such as lithium alkoxides (ROLi) and lithium oxide (Li₂O).
The resulting SEI from EC is typically a mosaic of these components, with a layered structure often proposed, consisting of a more inorganic inner layer and a more organic outer layer.[4][5]
Dimethyl 2,5-Dioxahexanedioate: A Promising Alternative
Dimethyl 2,5-Dioxahexanedioate (DMDOHD) is a linear dicarbonate solvent that has emerged as a promising candidate for high-performance lithium-ion batteries.[6][7] Its molecular structure uniquely combines features of ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC).[8] This structural amalgamation suggests that DMDOHD may integrate the beneficial properties of each, such as the effective SEI-forming capability of EC, the high anodic stability of EMC, and the good desolvation ability of DMC.[6][8]
The ether linkages in the DMDOHD backbone are expected to impart greater flexibility and potentially different decomposition pathways compared to the rigid cyclic structure of EC. Ether-based electrolytes are known for their good stability against lithium metal and can lead to more stable SEI formation.[9][10]
Comparative Performance Analysis
Recent studies have demonstrated the potential of DMDOHD-based electrolytes to outperform conventional carbonate-based systems, particularly in high-voltage applications.[6][7] For instance, in Li || LiNi₀.₅Mn₁.₅O₄ cells, an electrolyte of 1 M LiPF₆ in DMDOHD retained over 97% of its initial capacity after 250 cycles, a significant improvement over conventional formulations.[6][7] This enhanced performance is attributed to a more stable and effective SEI layer formed from DMDOHD.
Here's a summary of the comparative performance data:
| Parameter | Dimethyl 2,5-Dioxahexanedioate (DMDOHD) | Ethylene Carbonate (EC)-based | Reference |
| Anodic Stability | Up to 5.2 V (vs. Li/Li⁺) | Typically lower, limiting high-voltage applications | [6] |
| Ionic Conductivity | Comparable to conventional carbonate electrolytes | Well-established, typically a few mS/cm | [6] |
| Cycling Stability | >97% capacity retention after 250 cycles in 5V-class cells | Performance varies, often lower in high-voltage configurations | [6][7] |
| Lithium Plating/Stripping CE | High, enabling stable cycling of lithium metal anodes | Can be lower, prone to dendrite formation | [6] |
Visualizing the SEI Formation Mechanisms
To better understand the fundamental differences in SEI formation, the following diagrams illustrate the proposed decomposition pathways for both DMDOHD and EC.
Caption: Proposed SEI formation mechanism from Ethylene Carbonate (EC).
Caption: Proposed SEI formation mechanism from Dimethyl 2,5-Dioxahexanedioate (DMDOHD).
Experimental Protocols for SEI Characterization
To empirically validate the properties of the SEI layers formed from DMDOHD and EC, a suite of surface-sensitive characterization techniques is employed.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical states of the species within the top few nanometers of the SEI.
Protocol:
-
Cell Disassembly: After cycling, the cell is carefully disassembled in an argon-filled glovebox to prevent atmospheric contamination of the anode.
-
Sample Preparation: The anode is gently rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried under vacuum.
-
XPS Analysis: The prepared anode is transferred to the XPS chamber using an air-sensitive sample holder.
-
Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans of specific elemental regions (e.g., C 1s, O 1s, F 1s, Li 1s) are acquired to determine the chemical bonding states.
-
Depth Profiling: Sputtering with an ion beam (e.g., Ar⁺) is used to incrementally remove layers of the SEI, allowing for compositional analysis as a function of depth.[11][12]
-
Scanning Electron Microscopy (SEM)
SEM is utilized to visualize the surface morphology and topography of the SEI layer.
Protocol:
-
Sample Preparation: The anode is prepared as described for XPS.
-
Imaging: The sample is mounted on an SEM stub and introduced into the microscope chamber.
-
Low Magnification: An overview of the electrode surface is obtained to assess the uniformity of the SEI.
-
High Magnification: Detailed images of specific areas are captured to observe the fine structure and morphology of the SEI.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to probe the ionic conductivity and interfacial resistance of the SEI layer.
Protocol:
-
Cell Assembly: A symmetric cell (e.g., Li|Li) or a half-cell (e.g., Li|Graphite) is assembled with the electrolyte of interest.
-
EIS Measurement: A small amplitude AC voltage is applied across a range of frequencies, and the resulting current is measured.
-
Data Analysis: The impedance data is plotted in a Nyquist plot and fitted to an equivalent circuit model to extract parameters such as the SEI resistance (R_SEI).
Conclusion
The choice of electrolyte solvent has a profound impact on the formation and properties of the solid electrolyte interphase, which in turn governs the overall performance of a lithium-ion battery. While ethylene carbonate has been the workhorse of the industry, the emergence of novel solvents like Dimethyl 2,5-Dioxahexanedioate presents exciting opportunities for developing next-generation high-energy-density batteries. The unique molecular structure of DMDOHD appears to confer superior anodic stability and the ability to form a robust and effective SEI, leading to enhanced cycling performance, particularly in high-voltage systems. Further research focusing on a detailed, side-by-side characterization of the SEI layers formed from these two solvents under identical conditions will be crucial for fully realizing the potential of DMDOHD and other advanced electrolyte components.
References
-
A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries. (2024-01-08). Nature Communications. [Link]
-
Comparative study of the reductive decomposition reaction of ethylene carbonate in lithium battery electrolyte: a ReaxFF molecular dynamics study. Physical Chemistry Chemical Physics. [Link]
-
Ethylene Carbonate-Based Electrolyte Decomposition and Solid-Electrolyte Interphase Formation on Ca Metal Anodes. The Journal of Physical Chemistry Letters. [Link]
-
Reductive Decomposition Reactions of Ethylene Carbonate by Explicit Electron Transfer from Lithium: An eReaxFF Molecular Dynamics Study. The Journal of Physical Chemistry C. [Link]
-
Ether-Based Electrolytes for the Lithium/Oxygen Organic Electrolyte Battery. ResearchGate. [Link]
-
Ethylene Carbonate-Based Electrolyte Decomposition and Solid-Electrolyte Interphase Formation on Ca Metal Anodes. The Journal of Physical Chemistry Letters. [Link]
-
Ethylene Carbonate-Based Electrolyte Decomposition and Solid-Electrolyte Interphase Formation on Ca Metal Anodes | Request PDF. ResearchGate. [Link]
-
A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries. IDEAS/RePEc. [Link]
-
A Comparison of Carbonate-Based and Ether-Based Electrolyte Systems for Lithium Metal Batteries | Request PDF. ResearchGate. [Link]
-
Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization. ACS Nano. [Link]
-
Comparative study of calcium-ion battery carbonate vs ether electrolytes. Patsnap Eureka. [Link]
-
Exploring the performance of carbonate and ether-based electrolytes for anode-free lithium metal batteries operating under various conditions | Request PDF. ResearchGate. [Link]
-
The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. OSTI.GOV. [Link]
-
XPS analysis of the SEIs a, XPS wide scan spectra of SEI formed at... ResearchGate. [Link]
-
XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. Kratos Analytical. [Link]
-
Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. HZDR. [Link]
-
Revealing the Formation of Dialkyl Dioxahexane Dioate Products from Ethylene Carbonate based Electrolytes on Lithium and Potassium Surfaces. ResearchGate. [Link]
-
Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD)... ResearchGate. [Link]
-
Silicon Solid Electrolyte Interphase (SEI) of Lithium Ion Battery Characterized by Microscopy and Spectroscopy. The Journal of Physical Chemistry C. [Link]
-
Metal Oxide Cathodes and High-Conductivity Ionic Liquids for Next-Generation Batteries. OSTI.GOV. [Link]
-
Operando Electrochemical Atomic Force Microscopy of Solid–Electrolyte Interphase Formation on Graphite Anodes: The Evolution of SEI Morphology and Mechanical Properties. PubMed Central. [Link]
-
Simulation and Experiment on Solid Electrolyte Interphase (SEI) Morphology Evolution and Lithium-Ion Diffusion. ResearchGate. [Link]
-
SEI layer formation mechanism in (a) dilute electrolyte and (b)... ResearchGate. [Link]
-
Challenging Prevalent Solid Electrolyte Interphase (SEI) Models: An Atom Probe Tomography Study on a Commercial Graphite Electrode | Request PDF. ResearchGate. [Link]
-
Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid supercapacitor (KIC) through STEM and XPS analyses. Sustainable Energy & Fuels. [Link]
-
Dicarbonyl Electrolyte for High Voltage Lithium Metal Batteries: Importance of the Entropy of Solvation in Bidentate Solvent. OSTI.GOV. [Link]
-
(PDF) Communication — The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. ResearchGate. [Link]
-
Supplemental Information. DOI. [Link]
-
In situ XPS investigation of the SEI formed on LGPS and LAGP with metallic lithium. Chemical Communications. [Link]
-
Dimethyl 2,5-Dioxahexanedioate | C6H10O6. PubChem. [Link]
-
XPS spectra tests of cycled graphite to confirm SEI major species as... ResearchGate. [Link]
-
XPS analysis of the SEI formed on carbonaceous materials | Request PDF. ResearchGate. [Link]
-
Molecular design for electrolyte solvents enabling energy-dense and long-cycling lithium metal batteries. Stanford University. [Link]
-
A dimethylacetamide-based eutectic electrolyte for high-performance aqueous lithium-ion batteries. PubMed. [Link]
-
New Insight into Electrochemical Differences in Cycling Behaviors of a Lithium-ion Battery Cell Between the Ethylene Carbonate-. Cambridge University Press. [Link]
-
High‐Entropy Non‐Flammable Ionic Liquid/Dimethoxymethane Composite Electrolyte for High‐Performance Lithium‐Ion Batteries. PubMed Central. [Link]
-
Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. MDPI. [Link]
-
Communication — The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. OSTI.GOV. [Link]
Sources
- 1. Comparative study of the reductive decomposition reaction of ethylene carbonate in lithium battery electrolyte: a ReaxFF molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Operando Electrochemical Atomic Force Microscopy of Solid–Electrolyte Interphase Formation on Graphite Anodes: The Evolution of SEI Morphology and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kratos.com [kratos.com]
A Senior Application Scientist's Guide to the Cross-Validation of Spectral Data for 2,5-Dioxahexanedioic Acid Dimethyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Single Spectrum
In the rigorous landscape of chemical and pharmaceutical research, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent data rests. A misidentified compound can derail research programs, invalidate biological data, and lead to significant financial and temporal losses. This guide provides an in-depth, experience-driven protocol for the structural verification of 2,5-Dioxahexanedioic Acid Dimethyl Ester (CAS 88754-66-9), a compound with applications as a solvent and an intermediate in organic synthesis.[1]
We will move beyond the mere collection of individual spectra and delve into the synergistic process of cross-validation . This approach leverages orthogonal analytical techniques—methods that rely on fundamentally different physicochemical principles—to build a self-consistent and irrefutable structural assignment.[2] By correlating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we create a validation system where each piece of evidence corroborates the others, ensuring the highest degree of confidence in the compound's identity.
Physicochemical Profile
A foundational step in any analysis is to collate the known properties of the target compound. This data provides the reference points for our spectral analysis.
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxycarbonyloxyethyl methyl carbonate | [1][3] |
| CAS Number | 88754-66-9 | [3][4] |
| Molecular Formula | C₆H₁₀O₆ | [1][3] |
| Molecular Weight | 178.14 g/mol | [3][4] |
| Monoisotopic Mass | 178.04773803 Da | [1][3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | ~220 °C | [1][5] |
| SMILES | COC(=O)OCCOC(=O)OC | [1][3] |
The Cross-Validation Workflow: A Multi-Pronged Approach
The core principle of our methodology is that no single technique is sufficient. We must integrate data from multiple sources to form a cohesive structural narrative. The workflow below illustrates this interdependent process.
Caption: Workflow for orthogonal cross-validation of a chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular skeleton, revealing the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[6]
¹H NMR Analysis
-
Causality Behind Predictions: The structure, CH₃-O-C(=O)-O-CH₂-CH₂-O-C(=O)-O-CH₃, possesses a high degree of symmetry. The two methyl (CH₃) groups are chemically equivalent, as are the four methylene (CH₂) protons. This symmetry is the primary determinant of the spectrum's simplicity.
-
Expected Spectrum:
-
~3.8 ppm (Singlet, 6H): The six protons of the two equivalent methyl ester groups. This signal is a singlet because there are no adjacent protons to cause splitting.
-
~4.4 ppm (Singlet, 4H): The four protons of the central ethylene glycol core. These protons are also equivalent and appear as a singlet for the same reason.
-
-
Experimental Data & Interpretation: Published data confirms the presence of two distinct signals corresponding to the methyl ester and ethylene glycol core protons.[4][7] The 6H:4H integration ratio is a critical validation point, confirming the relative number of protons in each unique environment.
¹³C NMR Analysis
-
Causality Behind Predictions: Similar to ¹H NMR, the molecule's symmetry dictates that we will see only three distinct carbon signals. The chemical shift values are influenced by the electronegativity of the attached oxygen atoms. Carbons in C=O bonds (carbonyls) are highly deshielded and appear far downfield.
-
Expected Spectrum:
-
~55 ppm: The two equivalent methyl (CH₃) carbons.
-
~65 ppm: The two equivalent methylene (CH₂) carbons of the ethylene glycol core.
-
~155 ppm: The two equivalent carbonyl (C=O) carbons.[8]
-
-
Experimental Data & Interpretation: The observation of exactly three peaks in the ¹³C NMR spectrum is a powerful confirmation of the molecule's symmetry. The chemical shifts align with standard values for ester and ether-linked carbons, providing strong evidence for the proposed connectivity.[7]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, as different bond types absorb infrared radiation at characteristic frequencies.
-
Causality Behind Predictions: The most prominent features in the IR spectrum will arise from the molecule's most polar bonds, which are the carbonyl (C=O) and carbon-oxygen (C-O) single bonds within the ester and ether linkages.[9]
-
Expected Spectrum:
-
1750-1735 cm⁻¹ (Strong, Sharp): A very intense absorption characteristic of the C=O stretch in aliphatic esters.[9] The presence of two ester groups will make this peak particularly prominent.
-
1300-1000 cm⁻¹ (Strong, Broad): A series of strong bands corresponding to the C-O single bond stretching vibrations from both the ester and ether functionalities.[9]
-
~2950 cm⁻¹ (Medium): C-H stretching from the methyl and methylene groups.
-
-
Experimental Data & Interpretation: Available FTIR data for this compound shows the expected strong carbonyl absorption and the complex C-O stretching region, confirming the presence of the ester functional groups.[3] This is a crucial piece of orthogonal data; while NMR suggests the connectivity, IR directly confirms the bond types involved.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the definitive molecular weight and offers clues to the structure through analysis of fragmentation patterns.
-
Causality Behind Predictions: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecule with a small adduct, such as a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺), rather than extensive fragmentation.[4] The exact mass of these adducts can be calculated from the molecular formula.
-
Expected Spectrum (ESI-MS):
-
[M+H]⁺: 179.0550 Da
-
[M+Na]⁺: 201.0370 Da
-
-
Experimental Data & Interpretation: High-resolution mass spectrometry (HRMS) data confirms the molecular weight with high precision. The detection of an ion corresponding to the calculated exact mass of the protonated or sodiated molecule provides unequivocal evidence for the elemental composition (C₆H₁₀O₆).[1][4] Any significant deviation would immediately invalidate the proposed structure. Potential fragmentation pathways, such as the loss of methanol or cleavage of the ether linkage, can further support the structural assignment.[4]
Data Cross-Validation Summary
This table synthesizes the evidence from each technique, demonstrating how they collectively validate the structure of this compound.
| Structural Feature | ¹H NMR Evidence | ¹³C NMR Evidence | IR Spectroscopy Evidence | Mass Spectrometry Evidence |
| Molecular Formula | Consistent proton count (10H) from integration. | Consistent carbon count (6C) from peak count and symmetry. | - | Primary Evidence: Exact mass matches C₆H₁₀O₆.[1][4] |
| Methyl Ester Groups | Singlet at ~3.8 ppm (6H). | Signal at ~55 ppm (CH₃) and ~155 ppm (C=O). | Strong C=O stretch at ~1740 cm⁻¹; C-O stretch at ~1250 cm⁻¹. | Fragmentation may show loss of -OCH₃ or -COOCH₃. |
| Ethylene Glycol Core | Singlet at ~4.4 ppm (4H). | Signal at ~65 ppm (CH₂). | Strong C-O ether stretch within the 1300-1000 cm⁻¹ region. | Cleavage at the central C-O-C bond is a possible fragmentation pathway. |
| Symmetry | Only two signals observed. | Only three signals observed. | Not directly observable. | Not directly observable. |
Comparative Analysis: Distinguishing from a Structural Analog
To underscore the resolving power of this multi-technique approach, let's compare our target compound with a close structural analog: 2,5-Dioxahexanedioic Acid Diethyl Ester (CAS 35466-87-6).[10]
| Feature | Target: Dimethyl Ester | Analog: Diethyl Ester | Key Differentiating Observation |
| Molecular Formula | C₆H₁₀O₆ | C₈H₁₄O₆ | MS: Molecular ion will differ by 28 Da (C₂H₄). |
| Molecular Weight | 178.14 g/mol | 206.19 g/mol | MS: Base peak and adducts will be shifted by +28 m/z. |
| ¹H NMR | ~3.8 ppm (s, 6H) , ~4.4 ppm (s, 4H) | ~1.3 ppm (t, 6H) , ~4.2 ppm (q, 4H) , ~4.4 ppm (s, 4H) | NMR: The diethyl ester shows a characteristic triplet/quartet pattern for the ethyl group, which is absent in the dimethyl ester.[10] |
| ¹³C NMR | 3 signals total. | 4 signals total. | NMR: The diethyl ester will have an additional signal for the ethyl CH₂ (~64 ppm) and a different shift for the ethyl CH₃ (~14 ppm). |
This comparison clearly demonstrates that even a subtle change from a methyl to an ethyl group produces dramatic and easily identifiable differences across multiple spectroscopic platforms.
Experimental Protocols
The following are generalized, best-practice protocols for data acquisition.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set a spectral width of ~12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate all signals and determine multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set a spectral width of ~220 ppm.
-
Use a longer acquisition time and a higher number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process and calibrate the spectrum similarly to the ¹H spectrum.
-
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: As the compound is a liquid, use the neat liquid technique. Place a single drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
The resulting spectrum should be plotted as % Transmittance vs. Wavenumber (cm⁻¹).
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Ensure the instrument is properly calibrated to achieve mass accuracy of <5 ppm.
-
The resulting data will be a plot of relative intensity vs. mass-to-charge ratio (m/z).
-
Conclusion
The structural elucidation of this compound serves as an exemplary case for the power of analytical cross-validation. By systematically acquiring and correlating data from NMR, IR, and MS, we construct a network of interdependent evidence that confirms the compound's identity with a degree of certainty unattainable by any single method. This rigorous, multi-faceted approach is not merely an academic exercise; it is a critical component of scientific integrity that ensures the reliability and reproducibility of research in chemistry and drug development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 263025, Dimethyl 2,5-Dioxahexanedioate. [Link]
-
Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
-
ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
-
Jermouni, C., et al. Application of the Cross-Validation Method to the Calibration Functions in the Validation Process of an Indirect Analysis Method. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bremer, M., et al. (2006). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 521588, Hexanedioic acid, 2,5-diethyl-, dimethyl ester. [Link]
-
Stack Exchange. Cross Validation with replicates for spectral analysis. [Link]
-
Rogue Chem. Structure Elucidation Overview and Practice – Solving H1 NMR Spectrums. YouTube. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 94866, 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester. [Link]
-
LookChem. Cas 88754-66-9, this compound. [Link]
-
Chemsrc. 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. Buy this compound | 88754-66-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(88754-66-9) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER(35466-87-6) 1H NMR spectrum [chemicalbook.com]
Benchmarking the Performance of Batteries Using Dimethyl 2,5-Dioxahexanedioate Electrolytes
An Objective Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide
The advancement of battery technology is fundamentally tethered to the innovation of its core components, with the electrolyte being a critical determinant of performance, safety, and cycle life. For decades, the industry standard has relied on carbonate-based electrolytes. However, their inherent limitations, such as flammability and a constrained electrochemical stability window, have catalyzed the search for superior alternatives. This guide provides a comprehensive benchmark of Dimethyl 2,5-Dioxahexanedioate (DMDOHD) as a high-performance electrolyte solvent, comparing it directly with conventional carbonate systems and providing the experimental frameworks necessary for its evaluation.
The Rationale for Moving Beyond Carbonate Electrolytes
State-of-the-art lithium-ion batteries predominantly use electrolytes composed of a lithium salt (e.g., LiPF₆) dissolved in a mixture of cyclic (ethylene carbonate, EC) and linear (dimethyl carbonate, DMC; ethyl methyl carbonate, EMC) carbonates. While effective, this formulation presents significant challenges, particularly for next-generation high-energy-density and high-voltage applications. The primary drawbacks include:
-
Flammability: The high volatility and low flash points of linear carbonates pose significant safety risks.
-
Limited Anodic Stability: Conventional carbonate electrolytes typically decompose above 4.2 V versus Li/Li⁺, hindering the use of high-voltage cathode materials.
-
Poor Lithium Metal Compatibility: Repeated stripping and plating of lithium metal in carbonate electrolytes leads to the formation of unstable solid electrolyte interphases (SEIs) and dendritic growth, resulting in low Coulombic efficiency and potential short circuits.
Dimethyl 2,5-Dioxahexanedioate (DMDOHD) has emerged as a solvent with significant academic and industrial interest.[1] Its molecular architecture uniquely integrates the beneficial structural features of EC (a known SEI film former), EMC (possessing high anodic stability), and DMC (which facilitates good desolvation of lithium ions).[2][3] This combination of properties suggests that DMDOHD can overcome many of the limitations of traditional electrolytes.[2][3]
Head-to-Head Benchmark: DMDOHD vs. Conventional Carbonate Electrolytes
A rigorous comparison requires evaluating key physicochemical and electrochemical metrics. The following sections benchmark a representative DMDOHD-based electrolyte (1 M LiPF₆ in DMDOHD) against a standard carbonate-based electrolyte (1 M LiPF₆ in EC/DMC, 1:1 by vol.).
The intrinsic properties of the electrolyte solution govern ion transport and operational safety.
| Property | 1 M LiPF₆ in DMDOHD | 1 M LiPF₆ in EC/DMC (1:1) | Causality and Significance |
| Ionic Conductivity (mS/cm at 25°C) | ~2-4 mS/cm | ~8-12 mS/cm | While DMDOHD's conductivity is lower, its unique solvation structure can still support high performance.[4] The lower viscosity of co-solvents can improve this metric.[5][6] |
| Viscosity (cP at 25°C) | Moderately Higher | ~3-4 cP | The viscosity of DMDOHD electrolytes is higher than conventional systems but can be mitigated with co-solvents.[7][8] Lower viscosity is crucial for ion mobility and rate performance.[6] |
| Electrochemical Stability Window (V vs. Li/Li⁺) | Up to 5.2 V[2] | ~4.2 - 4.5 V | DMDOHD's high anodic stability is a key advantage, enabling the use of 5V-class cathode materials for higher energy density.[2] |
| Safety (Flash Point) | 82°C[9] | ~30-35°C | The significantly higher flash point of DMDOHD drastically reduces the risk of fire, representing a major improvement in battery safety.[2] |
The true measure of an electrolyte is its performance within a cell. Data from Li || LiNi₀.₅Mn₁.₅O₄ (a 5V-class cathode) cells provide a clear comparison.
| Performance Metric | 1 M LiPF₆ in DMDOHD | 1 M LiPF₆ in EC/DMC (1:1) | Expertise & Field-Proven Insights |
| Li Metal Plating/Stripping Morphology | Stable, dendrite-free deposition[2] | Prone to dendritic and mossy Li growth[2] | The DMDOHD-based electrolyte promotes a more uniform and stable SEI on the lithium metal anode, suppressing dendrite formation that plagues conventional electrolytes.[2] |
| Cycling Stability (Li | LiNi₀.₅Mn₁.₅O₄) | >97% capacity retention after 250 cycles[2] | |
| Coulombic Efficiency (Li | Cu cell) | Consistently high[2] |
Experimental Protocols for Validation
To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed methodologies for key benchmarking experiments.
The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition.
Caption: Workflow for determining the anodic stability limit via LSV.
This protocol assesses the practical performance of the electrolyte in a target battery chemistry.
Caption: Logical relationship of SEI formation and battery performance.
This stable SEI is less prone to cracking during lithium plating/stripping, effectively suppressing dendrite formation and minimizing the continuous consumption of lithium and electrolyte. [2]Concurrently, its high anodic stability prevents decomposition on the cathode surface at high voltages, ensuring the integrity of both the electrolyte and the cathode material. [2]
Concluding Remarks for the Field
The empirical data strongly supports the adoption of Dimethyl 2,5-Dioxahexanedioate as a superior electrolyte solvent for high-voltage lithium-metal batteries. Its ability to enable stable, dendrite-free lithium cycling while simultaneously offering stability up to 5.2 V addresses the two most pressing challenges for next-generation energy storage. [2]While metrics like ionic conductivity may appear lower than conventional systems, the practical cell performance demonstrates that the holistic benefits—particularly the formation of a superior SEI and inherent safety—far outweigh this. Further research focusing on optimizing formulations with co-solvents or additives will undoubtedly unlock even greater potential, paving the way for safer, longer-lasting, and more energy-dense batteries.
References
-
Zhang, X., Xu, P., Duan, J. et al. (2024). A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries. Nature Communications. [Link]
-
ResearchGate. (n.d.). Design rationale for selecting dimethyl 2,5-dioxahexanedioate (DMDOHD) as electrolyte solvent. [Link]
-
Taskovic, M. et al. (2025). Dicarbonate Compounds as Electrolyte Solvents for Li-ion Cell Operation. Journal of The Electrochemical Society. [Link]
-
Shanghai Ruifu Chemical Co., Ltd. (n.d.). Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9. [Link]
-
Wang, J. et al. (2016). Superconcentrated electrolytes for a high-voltage lithium-ion battery. Nature Communications. [Link]
-
Nwokobia, C. U., Osu, C. I., & Ebohon, O. (2017). Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion Battery at 298.15k. Chemical Science Review and Letters. [Link]
-
RheoSense Inc. (n.d.). Application Note: Viscosities of electrolyte solutions for rechargeable batteries. [Link]
-
Taskovic, M. (2024). Li-ion Cell Electrolytes For Enhanced Performance at High Temperatures. Dalhousie University. [Link]
-
Jayakumar, R. et al. (2024). Communication—The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. Journal of The Electrochemical Society. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Superconcentrated electrolytes for a high-voltage lithium-ion battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chesci.com [chesci.com]
- 6. rheosense.com [rheosense.com]
- 7. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 8. researchgate.net [researchgate.net]
- 9. ruifuchem.com [ruifuchem.com]
Structural analysis of polymers derived from 2,5-Dioxahexanedioic Acid Dimethyl Ester
A Senior Application Scientist's Guide to the Structural Analysis of Polymers from 2,5-Dioxahexanedioic Acid Dimethyl Ester
In the rapidly evolving fields of drug delivery, biodegradable materials, and advanced polymer chemistry, the precise characterization of novel polymers is paramount. Polymers derived from this compound, a versatile monomer also known as ethylene glycol bis-(methyl carbonate), are gaining significant interest for their potential in creating biodegradable polyesters and other advanced materials.[1][2] The performance of these materials—be it their degradation kinetics, mechanical resilience, or drug-eluting profile—is intrinsically linked to their molecular architecture. A thorough structural analysis is therefore not merely a quality control step but a fundamental component of rational polymer design and application.
This guide provides a comparative overview of the essential analytical techniques for characterizing these specific polymers. We will move beyond procedural descriptions to explore the causality behind experimental choices, offering a framework for a self-validating analytical workflow suitable for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why In-Depth Characterization Matters
Understanding the structural nuances of polymers is critical for predicting their behavior and ensuring their efficacy, especially in biomedical applications.[3] Key structural parameters directly dictate the physicochemical and mechanical properties of the final material.[4] These parameters include:
-
Molecular Weight (MW) and Molecular Weight Distribution (MWD): These factors influence properties like viscosity, mechanical strength, and degradation rate. Gel Permeation Chromatography (GPC) is the primary technique for this analysis.[4][5]
-
Chemical Structure and Composition: Verifying the polymer backbone, identifying monomer units, and quantifying copolymer composition are essential for confirming a successful synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in providing this detailed structural information.[6][7][8]
-
End-Group Analysis: The nature of the polymer chain ends can affect reactivity, stability, and further modification possibilities. Both NMR and Mass Spectrometry (MS) are powerful tools for this purpose.[3][5][9]
-
Thermal Properties: The glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) determine the material's processing conditions and operational limits.[10] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the standard methods for assessing these properties.[11][12]
The following sections will compare these core techniques, providing the principles, experimental protocols, and data interpretation insights necessary for a comprehensive analysis.
A Multi-faceted Approach to Polymer Characterization
A single analytical technique is rarely sufficient to fully characterize a polymer.[13] A well-designed analytical workflow leverages the strengths of multiple methods to build a complete structural picture. The following diagram illustrates a logical workflow for the structural analysis of polymers derived from this compound.
Caption: A typical workflow for polymer structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of polymers.[7][14] It provides unambiguous information about the chemical environment of atoms within the polymer chain, allowing for confirmation of the polymer's identity, determination of copolymer composition, and analysis of end-groups.[5][15]
Causality Behind its Application
For polyesters derived from this compound, ¹H and ¹³C NMR are indispensable. They can confirm the successful incorporation of the monomer into the polymer backbone by observing the characteristic shifts of the methylene and carbonyl groups. Furthermore, NMR can distinguish between different monomer units in a copolymer and even provide information on their statistical distribution.[16]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the polymer sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the polymer is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the relevant peaks corresponding to the polymer backbone and end-groups.
-
Data Interpretation
By comparing the integrals of the peaks corresponding to the repeating units with those of the end-groups, one can estimate the number-average molecular weight (Mn).[9][14] For example, the ratio of the integral of a backbone proton signal to that of a terminal methyl group proton signal can provide this information.
Gel Permeation Chromatography (GPC): Sizing Up the Polymer
GPC, also known as Size Exclusion Chromatography (SEC), is the go-to method for determining the molecular weight distribution of a polymer.[4][17] It separates polymer molecules based on their hydrodynamic volume in solution.[4]
Causality Behind its Application
The molecular weight and its distribution (polydispersity index, PDI) are critical parameters that dictate the mechanical and bulk properties of a polymer. GPC provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn), offering a complete picture of the polymer chain lengths in the sample.[4][18]
Experimental Protocol: GPC Analysis
-
System Preparation:
-
Select an appropriate mobile phase (e.g., Tetrahydrofuran - THF) and GPC columns based on the expected molecular weight range of the polymer.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Calibration:
-
Sample Analysis:
-
Prepare a dilute solution of the polymer sample (e.g., 1-2 mg/mL) in the mobile phase.[4] Filter the solution to remove any particulates.
-
Inject the sample into the GPC system.
-
-
Data Analysis:
-
Using the calibration curve, the software calculates the Mn, Mw, and PDI for the sample based on its chromatogram.
-
Mass Spectrometry (MS): A Detailed Look at Mass and Structure
Modern mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), have become invaluable for polymer analysis.[3] They provide information on the absolute molecular weight of oligomers, the structure of repeating units, and the identification of end-groups.[13][19]
Causality Behind its Application
For biodegradable polyesters, MS can confirm the expected polymer structure by showing a distribution of polymer chains differing by the mass of the repeating monomer unit. Tandem MS (MS/MS) can be used to fragment polymer ions, providing detailed structural information and confirming the sequence of monomers in a copolymer.[13][19] This is particularly useful for identifying unexpected side products or degradation pathways.
Experimental Protocol: MALDI-TOF MS Analysis
-
Sample Preparation:
-
Prepare a solution of the polymer (approx. 1 mg/mL) in a suitable solvent (e.g., THF).
-
Prepare a solution of the matrix (e.g., α-cyano-4-hydroxycinnamic acid) in the same solvent (approx. 10 mg/mL).
-
Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) if needed.
-
Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 10:1:1, matrix:polymer:salt).
-
-
Target Spotting: Spot a small volume (approx. 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely.
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Interpretation: The resulting spectrum will show a series of peaks, where each peak corresponds to a specific polymer chain length. The mass difference between adjacent peaks should correspond to the mass of the monomer repeating unit.
Thermal Analysis (DSC & TGA): Gauging Thermal Stability and Transitions
Thermal analysis techniques provide crucial information about the thermal properties of polymers.[10]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11][20]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[11][12]
Causality Behind its Application
The thermal properties of polyesters derived from this compound are critical for their processing and end-use applications. For example, the Tg will determine if the material is glassy or rubbery at room temperature, while the TGA profile will indicate the maximum temperature the polymer can withstand before degrading.[21]
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum pan (for DSC) or a ceramic crucible (for TGA).[11]
-
DSC Analysis:
-
Place the sample pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
A typical cycle might involve heating to melt the polymer, cooling to observe crystallization, and then reheating to observe the glass transition and melting.
-
-
TGA Analysis:
-
Place the sample crucible in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 15 °C/min) under an inert atmosphere (e.g., argon) to a high temperature (e.g., 600 °C).[11]
-
-
Data Interpretation:
-
The DSC thermogram will show changes in heat flow corresponding to Tg, Tc, and Tm.
-
The TGA curve will show the percentage of weight loss as a function of temperature, indicating the onset of thermal degradation.
-
Comparative Summary of Analytical Techniques
The following table provides a comparative summary of the discussed techniques, highlighting their primary applications and characteristics in the context of analyzing polymers derived from this compound.
| Technique | Primary Information Obtained | Sample Requirements | Destructive? | Key Advantages |
| NMR Spectroscopy | Detailed chemical structure, monomer ratios, end-group analysis, tacticity.[5][6][8] | 10-20 mg, soluble | No | Provides unambiguous structural information. |
| GPC / SEC | Molecular weight averages (Mn, Mw), and polydispersity index (PDI).[4][5] | 1-2 mg/mL solution | No | The standard for determining molecular weight distribution. |
| Mass Spectrometry | Absolute molecular weight of oligomers, repeating unit mass, end-group identification.[3][13] | <1 mg, soluble | Yes (for MALDI) | High sensitivity and accuracy for mass determination. |
| DSC / TGA | Thermal transitions (Tg, Tm, Tc), thermal stability, decomposition profile.[10][11][20] | 5-10 mg, solid | Yes | Essential for determining processing and application temperatures. |
The Synergy of Techniques for Complete Characterization
The true strength of polymer analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated understanding of the material.
Sources
- 1. Buy this compound | 88754-66-9 [smolecule.com]
- 2. Cas 88754-66-9,this compound | lookchem [lookchem.com]
- 3. Modern mass spectrometry in the characterization and degradation of biodegradable polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 8. polymersolutions.com [polymersolutions.com]
- 9. [PDF] A novel method for determination of polyester end-groups by NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 18. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 19. mdpi.com [mdpi.com]
- 20. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Operational Guide for the Safe Disposal of 2,5-Dioxahexanedioic Acid Dimethyl Ester
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,5-Dioxahexanedioic Acid Dimethyl Ester (CAS No. 88754-66-9). As laboratory professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, from acquisition to final disposition. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to manage this chemical's waste stream responsibly, ensuring personnel safety and adherence to regulatory standards.
Hazard Assessment: The Foundation of Safe Disposal
Before any handling or disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This initial assessment informs every subsequent step, from the selection of personal protective equipment to the final waste segregation. This compound is classified as a combustible liquid, which dictates specific handling and storage protocols to mitigate risks.[1]
Table 1: Core Safety & Hazard Profile
| Property | Information | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Dimethyl 2,5-dioxahexanedioate | |
| CAS Number | 88754-66-9 | [1][2] |
| Physical State | Colorless to Almost Colorless Liquid | |
| GHS Hazard Statement | H227: Combustible liquid | [1] |
| GHS Precautionary Codes | P210, P280, P403+P235, P501 | [1] |
The classification as a "combustible liquid" (H227) signifies that this material can ignite, but it requires a higher temperature or energy source compared to "flammable" liquids.[1][3] Therefore, the primary control measure is the strict avoidance of heat, sparks, open flames, and other ignition sources during handling and storage.
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Protecting laboratory personnel is the highest priority. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes implementing engineering controls and providing appropriate PPE.[4][5]
Engineering Controls
All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any potential vapors.
Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the potential routes of exposure. The precautionary statement P280 explicitly calls for robust protective gear.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer data for compatibility. | To prevent direct skin contact. |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended. | To protect eyes and face from splashes or aerosols. |
| Body | A flame-resistant lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination.[6] |
Always inspect PPE for integrity before use and wash hands thoroughly after handling the chemical, even when gloves are worn.
Step-by-Step Disposal Protocol
The guiding principle for disposal, as stated in safety data sheets, is to "Dispose of contents/container to an approved waste disposal plant" (P501). This means the chemical waste must be handled as regulated hazardous waste. The following workflow outlines the procedural steps for different scenarios.
Methodology for Minor Spills & Contaminated Materials
-
Ensure Safety: Confirm the area is well-ventilated and all ignition sources are removed. Wear the full complement of required PPE.
-
Containment: Prevent the spill from spreading or entering drains.
-
Absorption: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and any contaminated items (e.g., gloves, wipes).
-
Packaging: Place all collected waste into a chemically compatible, leak-proof container. A high-density polyethylene (HDPE) container is often suitable.
-
Labeling & Staging: Securely close the container and label it immediately as "Hazardous Waste" following the guidelines in Section 4. Move the container to your laboratory's designated Satellite Accumulation Area (SAA).[7]
Methodology for Bulk & Unused Chemical Disposal
-
Do Not Drain Dispose: Under no circumstances should this chemical be poured down the sink or drain. This is a violation of environmental regulations.
-
Designate a Waste Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Ensure it is clean, in good condition, and compatible with the chemical.
-
Transfer: Carefully pour or transfer the unused chemical into the hazardous waste container. Perform this transfer inside a chemical fume hood to control vapors.
-
Segregation: Do not mix this waste with incompatible chemicals. Consult your institution's waste compatibility chart or EHS office.
-
Labeling & Staging: Securely cap the container, ensuring it is not leaking. Label it immediately as per Section 4 and move it to the designated SAA.
Waste Container Management & Labeling
Proper management of waste containers is a critical component of EPA compliance under the Resource Conservation and Recovery Act (RCRA).[8][9]
-
Condition: Containers must be in good condition, free from leaks or damage.
-
Compatibility: The container material must be compatible with this compound.
-
Closure: Containers must be kept closed at all times except when actively adding waste.[7]
-
Labeling: Every hazardous waste container must be clearly labeled.[8][10] While specific institutional requirements may vary, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding formulas or abbreviations)
-
A clear indication of the hazards (e.g., "Combustible" )
-
The date when waste was first added to the container (the "Accumulation Start Date")
-
Regulatory Compliance: A Shared Responsibility
The proper disposal of laboratory chemicals is governed by a framework of federal and state regulations designed to protect human health and the environment.[9]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[4][11] Your institution's CHP is a primary resource that provides specific procedures for safe chemical handling and waste disposal. All personnel must be trained on its contents.[10]
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle-to-grave."[12] As the generator of the waste, you are responsible for its proper identification, management, and documented transfer to a licensed treatment, storage, and disposal facility (TSDF).[12][13] This process is tracked using a hazardous waste manifest system.[8][13]
Core Directive: Always consult your institution's Environmental Health & Safety (EHS) office. They are the authoritative resource for your specific location's policies, waste pickup schedules, and compliance requirements.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Chemsrc. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Frequently Asked Questions About Dimethyl Esters. JR Hess Company. [Link]
-
Dimethyl 2,5-Dioxahexanedioate, 25g, Each. CP Lab Safety. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. jrhessco.com [jrhessco.com]
- 4. osha.gov [osha.gov]
- 5. lighthouselabservices.com [lighthouselabservices.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. crystal-clean.com [crystal-clean.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2,5-Dioxahexanedioic Acid Dimethyl Ester
Welcome to your essential guide for the safe and effective handling of 2,5-Dioxahexanedioic Acid Dimethyl Ester. This document is designed for the discerning researcher, scientist, and drug development professional who understands that safety and experimental success are intrinsically linked. Here, we move beyond mere compliance, offering a framework for best practices that will protect you, your colleagues, and the integrity of your work.
Understanding the Compound: A Prudent Approach
This compound is a versatile ester utilized in various research and development applications, including potential roles in the pharmaceutical and agricultural industries.[1] Its utility, however, is paired with a responsibility for meticulous handling. The primary hazard to be aware of is its classification as a combustible liquid.[2][3] This property dictates many of the safety protocols outlined below.
Core Safety Directives: Your Personal Protective Equipment (PPE) Protocol
A foundational element of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE).[4] The following PPE is mandatory when handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[4][5][6] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in conjunction with goggles.[5][6] |
| Hand Protection | Chemical-resistant gloves are essential to prevent skin contact.[4][7][8] Nitrile gloves are a common and appropriate choice, but it is crucial to be aware of their breakthrough times, especially when working with solvents. Always inspect gloves for any signs of degradation or perforation before and after use.[9] |
| Body Protection | A fully buttoned lab coat is required to protect against accidental splashes.[4] For procedures involving larger quantities, a chemical-resistant apron provides an additional layer of safety. |
| Footwear | Closed-toe shoes are a mandatory safety standard in any laboratory environment.[4] |
Operational Blueprint: From Receipt to Disposal
The following procedural guidance will ensure the safe handling of this compound throughout its lifecycle in your laboratory.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, well-ventilated area away from heat, sparks, open flames, and other potential ignition sources.[2][3]
-
Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors.
All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[4]
Caption: Workflow for the safe handling of this compound.
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.
-
Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national environmental regulations.[3] Do not allow the chemical to enter drains or waterways.[2]
Emergency Preparedness: A Proactive Stance
Preparedness is paramount for a swift and effective response to any unforeseen incidents.
-
Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]
-
Fire Extinguisher: A dry chemical or carbon dioxide fire extinguisher should be available in the laboratory.[4]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
By integrating these principles and procedures into your daily laboratory workflow, you are not only ensuring your personal safety but also fostering a culture of scientific excellence and responsibility.
References
- Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters - Benchchem. (n.d.).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021, September).
- This compound - Safety Data Sheet - ChemicalBook. (2025, May 17).
- Esterification - SmartLabs. (n.d.).
- Guidance for Selection of Protective Clothing for MDI Users - Covestro Solution Center. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Dimethyl 2,5-Dioxahexanedioate 88754-66-9 - TCI Chemicals. (n.d.).
- 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6 | Chemsrc. (2024, January 12).
- SAFETY DATA SHEET - Fisher Scientific. (2011, February 10).
- Making esters from alcohols and acids | Class experiment | RSC Education. (n.d.).
- Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Cas 88754-66-9,this compound | lookchem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 6).
- School Chemistry Laboratory Safety Guide - CDC. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. smartlabs.co.za [smartlabs.co.za]
- 8. cdc.gov [cdc.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
